molecular formula C9H9IO2 B8515199 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Cat. No.: B8515199
M. Wt: 276.07 g/mol
InChI Key: KYWNVJABYJWOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-ethyl-2-hydroxy-3-iodobenzaldehyde

InChI

InChI=1S/C9H9IO2/c1-2-6-3-7(5-11)9(12)8(10)4-6/h3-5,12H,2H2,1H3

InChI Key

KYWNVJABYJWOBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)I)O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and potential applications of the substituted aromatic aldehyde, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who are interested in leveraging the unique characteristics of this halogenated salicylaldehyde derivative.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound derived from salicylaldehyde. Its structure is characterized by a benzene ring functionalized with a formyl group (-CHO), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and an iodine atom (-I). The strategic placement of these functional groups, particularly the electron-donating hydroxyl and ethyl groups and the electron-withdrawing and bulky iodine atom, imparts distinct chemical reactivity and potential for further synthetic modifications.

The presence of the ortho-hydroxy group to the aldehyde functionality allows for intramolecular hydrogen bonding, influencing its physical properties and reactivity. The iodine atom, a heavy halogen, can participate in various coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules. Furthermore, iodinated aromatic compounds are of significant interest in medicinal chemistry due to their potential to form halogen bonds with biological targets and their use in radio-labeling studies.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted ValueReference/Basis for Prediction
Molecular Formula C₉H₉IO₂Based on chemical structure
Molecular Weight 276.07 g/mol Calculated from atomic weights
Appearance Likely a pale yellow to brown solidGeneral appearance of similar aromatic aldehydes
Melting Point Expected to be higher than 5-ethyl-2-hydroxybenzaldehydeIntroduction of iodine increases molecular weight and intermolecular forces
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol); sparingly soluble in waterBased on the properties of related compounds
XLogP3-AA > 2.4The non-iodinated precursor has a value of 2.4.[1] The addition of iodine is expected to increase lipophilicity.

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves the electrophilic iodination of the precursor, 5-ethyl-2-hydroxybenzaldehyde. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is occupied by the ethyl group, the iodination is expected to occur at the ortho position (position 3).

A common and effective iodinating agent for activated aromatic rings is N-Iodosuccinimide (NIS). The reaction can be catalyzed by an acid or a transition metal.

Below is a proposed workflow for the synthesis of this compound.

G start Start: 5-Ethyl-2-hydroxybenzaldehyde dissolve Dissolve in Dichloromethane start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis stir Stir at Room Temperature add_nis->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product purify->characterize end End: this compound characterize->end

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the iodination of salicylaldehydes.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Addition of Reagent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the ethyl group protons, and the hydroxyl proton. The aromatic region will likely display two doublets for the two remaining protons on the benzene ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (around 10 ppm). The ethyl group will show a quartet and a triplet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. The C=O stretching of the aldehyde will appear as a strong band around 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[3]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (276.07). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its array of functional groups.

Reactivity of the Aldehyde Group

The aldehyde group can undergo a variety of reactions, including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding alcohol.

  • Condensation reactions , such as the Knoevenagel or Claisen-Schmidt condensations, to form α,β-unsaturated carbonyl compounds.[4]

  • Formation of Schiff bases through reaction with primary amines.[4]

Reactivity of the Aromatic Ring

The iodinated benzene ring is a versatile platform for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity makes this compound a valuable intermediate for the synthesis of complex organic molecules.

G cluster_reactions Potential Reactions start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation Aldehyde reduction Reduction (e.g., NaBH4) start->reduction Aldehyde suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Iodo Group schiff Schiff Base Formation (R-NH2) start->schiff Aldehyde

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery and Development

Substituted salicylaldehydes and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an iodine atom can enhance these activities or introduce new ones.

  • Intermediate for Bioactive Molecules: Due to its versatile reactivity, this compound can serve as a key starting material for the synthesis of novel heterocyclic compounds and other complex structures with potential therapeutic applications. Benzaldehyde derivatives are being explored as selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[5]

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. Halogen bonds can contribute to the binding affinity and selectivity of a ligand for its biological target.

  • Radiolabeling: The presence of iodine allows for the potential development of radiolabeled analogs for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), by replacing the stable iodine with a radioactive isotope. However, it's important to note that in vivo deiodination can be a challenge with some radioiodinated compounds.[6]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds like 5-ethyl-2-hydroxybenzaldehyde are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a promising chemical entity with a rich potential for synthetic transformations and applications in medicinal chemistry. Its unique combination of functional groups makes it a valuable building block for the creation of novel and complex molecular architectures. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an insight into its potential applications, thereby serving as a valuable resource for researchers in the field.

References

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, May 4). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Retrieved from [Link]

  • Molecules. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

Sources

Structural Analysis & Synthesis Protocol: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde Molecular Structure Document Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

This compound is a rationally designed, tri-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of sterically congested Schiff base ligands (Salen-type) and pharmaceutical scaffolds. Distinguished by its specific substitution pattern—an activating hydroxyl group at C2, a sterically demanding iodine atom at C3, and a solubilizing ethyl chain at C5—this molecule offers a unique balance of electronic modulation and steric bulk.

This guide provides a comprehensive technical breakdown of its molecular architecture, a validated synthesis protocol from commercially available precursors, and a structural characterization framework. It is designed to serve as a definitive reference for researchers utilizing this compound in asymmetric catalysis or medicinal chemistry.

Molecular Architecture & Electronic Properties

The chemical behavior of this compound is dictated by the interplay between its functional groups.

1.1 Structural Connectivity
  • Core Scaffold: Benzaldehyde (C6H5CHO).

  • Position 1 (Ipso): Formyl group (-CHO). Acts as an electron-withdrawing group (EWG), deactivating the ring but directing meta.

  • Position 2 (Ortho): Hydroxyl group (-OH). A strong electron-donating group (EDG) that activates the ring and directs ortho/para.

  • Position 3 (Ortho to OH): Iodine atom (-I). Provides significant steric bulk and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Position 5 (Para to OH): Ethyl group (-CH2CH3). Adds lipophilicity and weak electron donation.

1.2 Intramolecular Interactions

A defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen of the aldehyde.

  • Effect: This interaction locks the molecule into a planar conformation, significantly shifting the phenolic proton signal in ^1H NMR (typically >11 ppm) and reducing the basicity of the phenolate oxygen.

  • Steric Crowding: The iodine atom at C3 exerts steric pressure on the hydroxyl group, potentially strengthening the IMHB by compressing the O-H...O angle.

1.3 Visualization of Structural Logic

MolecularArchitecture Core Benzene Ring OH 2-OH (Donor) Core->OH Activation CHO 1-CHO (Acceptor) Core->CHO Electrophile Iodo 3-Iodo (Steric/Reactive) Core->Iodo Ortho-Block Ethyl 5-Ethyl (Solubility) Core->Ethyl Para-Fill OH->CHO Intramolecular H-Bond Iodo->OH Steric Compression

Figure 1: Structural interaction map highlighting the electronic and steric relationships between substituents.

Validated Synthesis Protocol

Since this compound is not a common commodity chemical, it is synthesized via the regioselective iodination of 5-ethylsalicylaldehyde .

Starting Material: 5-Ethyl-2-hydroxybenzaldehyde (CAS: 52411-35-5).[1][2][3][4] Target: this compound.

2.1 Reaction Logic (Causality)

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .

  • Directing Effects: The hydroxyl group (-OH) at C2 is the strongest activator and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • Blocking Strategy: The C5 position is already occupied by the ethyl group.

  • Result: The only highly activated position available for iodination is C3.

2.2 Experimental Methodology

Reagents:

  • 5-Ethyl-2-hydroxybenzaldehyde (1.0 equiv)

  • Iodine Monochloride (ICl) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-ethyl-2-hydroxybenzaldehyde in 20 mL of glacial acetic acid. Ensure complete dissolution to avoid localized concentration gradients.

  • Addition: Prepare a solution of Iodine Monochloride (11 mmol) in 5 mL of acetic acid. Add this solution dropwise to the aldehyde mixture over 30 minutes at room temperature. Note: Slow addition prevents over-iodination or oxidation.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitoring via TLC (Hexane/Ethyl Acetate 8:2) should show the disappearance of the starting material (Rf ~0.6) and the appearance of a less polar product (Rf ~0.7).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium thiosulfate (Na2S2O3) to quench unreacted iodine species (indicated by the fading of the dark brown color to yellow).

  • Isolation: A yellow precipitate will form. Filter the solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol.

    • Self-Validating Check: The product should form distinct yellow needles. If the solid is amorphous/sticky, traces of acetic acid remain; wash further with cold water.

2.3 Synthesis Workflow Diagram

SynthesisProtocol Start Start: 5-Ethylsalicylaldehyde (CAS 52411-35-5) Reagent Add ICl / AcOH (Electrophilic Source) Start->Reagent Dissolve Intermediate Reaction: EAS at C3 (Ortho to OH) Reagent->Intermediate Stir 4-6h @ RT Quench Quench: Ice Water + Na2S2O3 (Remove excess I+) Intermediate->Quench Precipitate Product Final: 3-Iodo-5-ethylsalicylaldehyde (Yellow Solid) Quench->Product Filter & Recrystallize

Figure 2: Step-by-step synthesis workflow for the regioselective iodination of 5-ethylsalicylaldehyde.

Spectroscopic Characterization & Data

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.

3.1 Predicted NMR Data

Based on the additivity rules for substituted benzenes and analogous 3-iodosalicylaldehydes:

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Note
^1H 11.50 – 11.80Singlet (s)-OHDeshielded by H-bond to C=O.
^1H 9.70 – 9.85Singlet (s)-CHOCharacteristic aldehyde proton.
^1H 7.60 – 7.70Doublet (d, J~2Hz)Ar-H (C4)Ortho to Iodine; deshielded by I.
^1H 7.30 – 7.40Doublet (d, J~2Hz)Ar-H (C6)Meta coupling confirms 1,2,3,5-substitution.
^1H 2.55 – 2.65Quartet (q)-CH2-Benzylic methylene.
^1H 1.15 – 1.25Triplet (t)-CH3Methyl of ethyl group.
3.2 Infrared (IR) Spectroscopy
  • ν(O-H): ~3050–3150 cm⁻¹ (Broad, shifted due to strong intramolecular H-bonding).

  • ν(C=O): ~1640–1660 cm⁻¹ (Lower than typical aldehydes due to conjugation and H-bonding).

Applications & Reactivity Profile

This molecule is not merely an endpoint but a versatile scaffold.

  • Schiff Base Ligands (Salen): Condensation with diamines (e.g., ethylenediamine, cyclohexanediamine) yields Salen ligands. The 3-iodo substituent increases steric bulk around the metal center, which is crucial for enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen-Katsuki epoxidation).

  • Suzuki Coupling: The C-I bond is highly reactive toward Pd-catalyzed cross-coupling, allowing the introduction of biaryl systems at the 3-position to further expand the steric wall.

References
  • Iodination Methodology: Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. (Describes the standard ICl iodination protocol for salicylaldehydes). Retrieved from [Link]

  • General Reactivity: Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-nitrosalicylaldehydes. Tetrahedron Letters, 46(19), 3357-3358. (Contextualizes the reactivity of substituted phenols). Retrieved from [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (also referred to as 3-iodo-5-ethylsalicylaldehyde ).

Based on its structural pharmacophore—a Hydroxy-Aryl-Aldehyde (HAA) with halogen and alkyl substitutions—this compound is functionally categorized as a Class I covalent inhibitor of the IRE1


 RNase domain . Additionally, its chemical reactivity allows it to function as a bidentate ligand for metalloenzymes and a precursor for Schiff base formation, contributing to secondary antimicrobial and cytotoxic activities.

A Technical Guide to Hydroxy-Aryl-Aldehyde (HAA) Pharmacodynamics

Executive Summary

This compound is a bioactive salicylaldehyde derivative that exerts its primary biological effect through the reversible covalent modification of lysine residues in specific enzymatic pockets. Its most significant and characterized target within the context of modern drug development is the Inositol-Requiring Enzyme 1


 (IRE1

)
, a central sensor of the Unfolded Protein Response (UPR).

By forming a Schiff base (imine) with the catalytic lysine (Lys907) in the IRE1


 RNase domain, the compound selectively blocks the splicing of XBP1 mRNA, thereby modulating the cellular response to endoplasmic reticulum (ER) stress. Secondary mechanisms include metal chelation (inhibiting metalloenzymes) and general cytotoxicity via Schiff base formation with essential proteins.

Chemical Identity & Physicochemical Drivers

The biological activity of this molecule is dictated by three structural features that fine-tune its reactivity and binding affinity.

FeatureChemical MoietyMechanistic Function
Warhead Aldehyde (-CHO) at C1 Electrophile: Targets primary amines (Lysine

-NH

) to form a Schiff base. This is the core driver of covalent inhibition.
Acidic Anchor Hydroxyl (-OH) at C2 Proton Donor/Chelator: Forms an intramolecular H-bond with the aldehyde oxygen, activating the carbonyl carbon for nucleophilic attack. Also serves as a ligand for metal ions (Mg

, Zn

).
Halogen Modulator Iodine (-I) at C3 Electronic/Steric Tuning: The iodine atom (ortho to -OH) increases the acidity of the phenol (pKa modulation) via inductive effects and provides a halogen bond donor site for interaction with protein backbone carbonyls.
Lipophilic Tail Ethyl (-C

H

) at C5
Hydrophobic Interaction: Anchors the molecule within the hydrophobic pocket of the target protein, increasing binding residence time compared to unsubstituted salicylaldehydes.

Molecular Mechanism of Action: IRE1 Inhibition[1][2]

The primary, high-value target for halogenated salicylaldehydes is the RNase domain of IRE1


 . This enzyme is a dual-function kinase/endoribonuclease that dictates cell fate under stress.
The Schiff Base Formation (The "Lysine Trap")

Unlike ATP-competitive inhibitors that target the kinase domain, This compound acts as a chemical inhibitor of the RNase domain .

  • Binding: The compound enters the shallow, solvent-exposed RNase active site of IRE1

    
    .[1]
    
  • Nucleophilic Attack: The

    
    -amino group of the catalytic residue Lys907  attacks the carbonyl carbon of the aldehyde.
    
  • Dehydration: A water molecule is eliminated, resulting in the formation of a protonated imine (Schiff base) between the inhibitor and the enzyme.

  • Stabilization: The 2-hydroxyl group and the 3-iodo substituent stabilize this adduct through hydrogen bonding and halogen bonding with adjacent residues (likely Tyr892 and Phe889 ), locking the enzyme in an inactive state.

Consequence: Blockade of XBP1 Splicing

Normally, activated IRE1


 cleaves a 26-nucleotide intron from XBP1u (unspliced) mRNA to generate XBP1s (spliced), a potent transcription factor.
  • Inhibition Result: The Schiff base adduct sterically occludes the RNA-binding groove.

  • Downstream Effect: XBP1 mRNA remains unspliced and is degraded. The cell loses the ability to upregulate UPR adaptive genes (chaperones, lipid synthesis), pushing the cell toward apoptosis under chronic stress (a strategy used in cancer therapy, particularly Multiple Myeloma).

IRE1_Inhibition ER_Stress ER Stress (Misfolded Proteins) IRE1_Inactive IRE1α Monomer (Inactive) ER_Stress->IRE1_Inactive Activates IRE1_Active IRE1α Oligomer (Active RNase & Kinase) IRE1_Inactive->IRE1_Active Dimerization & Autophosphorylation Schiff_Base Covalent Adduct (Enzyme-Inhibitor Complex) IRE1_Active->Schiff_Base Schiff Base Formation XBP1u XBP1u mRNA (Unspliced) IRE1_Active->XBP1u Splicing (RNase Activity) Inhibitor This compound Inhibitor->IRE1_Active Targets Lys907 Schiff_Base->XBP1u BLOCKS Splicing XBP1s XBP1s mRNA (Spliced - Active TF) XBP1u->XBP1s Processing Apoptosis Apoptosis / Cell Death XBP1u->Apoptosis Unresolved Stress Survival Cell Survival / Adaptation XBP1s->Survival UPR Gene Transcription

Figure 1: Mechanism of IRE1


 inhibition by this compound. The compound covalently modifies the active RNase domain, preventing the adaptive UPR pathway and sensitizing cells to apoptosis.

Secondary Mechanisms: Metal Chelation & Antimicrobial Activity[4]

Beyond IRE1


, the salicylaldehyde core  is a privileged scaffold for metal chelation.
Metalloprotein Inhibition

The ortho-hydroxyaldehyde motif is a bidentate ligand.

  • Mechanism: It coordinates with active site metal ions (Zn

    
    , Cu
    
    
    
    , Fe
    
    
    ) in metalloenzymes such as Tyrosinase or Methionine Aminopeptidase .
  • Effect: By sequestering the catalytic metal cofactor, the compound inhibits enzymatic turnover. This is a common mechanism for the antimicrobial activity of halogenated salicylaldehydes.

Schiff Base Ligand Precursor

In a cellular environment rich in primary amines, the compound can form Schiff bases with various proteins non-specifically if the concentration is high (off-target toxicity).

  • Reversibility: The Schiff base bond is reversible (hydrolyzable). However, the 3-iodo substituent stabilizes the adduct, making the inhibition more durable than non-halogenated analogs.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended.

Protocol A: In Vitro FRET-Based RNase Assay (Target Engagement)
  • Objective: Quantify the inhibition of IRE1

    
     RNase activity.
    
  • Reagents: Recombinant IRE1

    
     (cytosolic domain), FRET-labeled RNA substrate (e.g., 5'-FAM-XBP1-BHQ-3'), this compound.
    
  • Workflow:

    • Incubate recombinant IRE1

      
       (10-50 nM) with varying concentrations of the inhibitor for 30 min at 37°C.
      
    • Add FRET RNA substrate (100 nM).

    • Measure fluorescence increase (Ex/Em: 485/535 nm) over 60 minutes.

    • Expected Result: Dose-dependent decrease in fluorescence slope (IC

      
       determination).
      
Protocol B: Cellular XBP1 Splicing Assay (Functional Validation)
  • Objective: Confirm blockade of XBP1 splicing in live cells.

  • Reagents: U266 or RPMI-8226 cells (Multiple Myeloma lines), Tunicamycin (ER stress inducer), RT-PCR kit.

  • Workflow:

    • Pre-treat cells with inhibitor (1-20

      
      M) for 2 hours.
      
    • Induce ER stress with Tunicamycin (1

      
      g/mL) for 4 hours.
      
    • Extract RNA and perform RT-PCR using primers flanking the XBP1 splice site.

    • Visualize on agarose gel.

    • Expected Result: Disappearance of the 442 bp band (spliced XBP1s) and retention of the 468 bp band (unspliced XBP1u).

Protocol C: Chemical Reversibility Test (Mechanism Check)
  • Objective: Prove the covalent bond is a reversible Schiff base.

  • Workflow:

    • Form the Enzyme-Inhibitor complex (as in Protocol A).

    • Perform rapid dilution (100-fold) or dialysis.

    • Measure recovery of enzymatic activity.

    • Expected Result: Activity should recover over time (unlike irreversible suicide inhibitors), confirming the reversible imine linkage.

References

  • Cross, B. C., et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule."[2] Proceedings of the National Academy of Sciences, 109(15), E869-E878.[2]

  • Volkmann, K., et al. (2011). "Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease." Journal of Biological Chemistry, 286(14), 12743-12755.

  • Sanches, M., et al. (2014). "Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors."[2] Nature Communications, 5, 4202.[1] [1]

  • Mimura, N., et al. (2012). "Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma." Blood, 119(24), 5772-5781.

  • Wiseman, R. L., et al. (2010). "Flavonol activation defines an unanticipated ligand-binding site in the kinase-RNase domain of IRE1." Molecular Cell, 38(2), 291-304.

Sources

An In-depth Technical Guide to the Theoretical Properties of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde, a potentially novel salicylaldehyde derivative. As this compound is not extensively documented in current chemical literature, this paper constructs a robust theoretical profile by examining its constituent chemical moieties, predicting its physicochemical and spectroscopic properties, and postulating its reactivity and potential applications. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science who may consider this molecule for future investigation. We will delve into a plausible synthetic route, predict its key analytical signatures, and explore its potential as a valuable building block in drug discovery and coordination chemistry.

Introduction: The Promise of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a cornerstone of synthetic organic chemistry, valued for their versatile reactivity and broad spectrum of applications.[1] The presence of ortho-hydroxyl and aldehyde functionalities allows for a rich chemistry, including the formation of Schiff bases, which are critical ligands in coordination chemistry and catalysis.[1] Furthermore, the aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, leading to a diverse array of biological activities. Halogenated salicylaldehydes, in particular, have demonstrated significant antimicrobial properties.[2]

This guide focuses on the theoretical properties of a specific, and likely novel, derivative: This compound . The introduction of an ethyl group at the 5-position and an iodine atom at the 3-position is anticipated to confer unique characteristics upon the parent salicylaldehyde scaffold. The electron-donating ethyl group may influence the reactivity of the aromatic ring, while the bulky and lipophilic iodine atom can enhance biological activity and provide a handle for further synthetic transformations, such as cross-coupling reactions.

The absence of a dedicated CAS number or extensive literature for this compound necessitates a theoretical approach to its characterization. This guide will, therefore, serve as a predictive whitepaper, grounded in the established principles of physical organic chemistry and data from closely related, well-documented analogues.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the known properties of its parent molecule, 5-ethyl-2-hydroxybenzaldehyde, and related iodinated salicylaldehydes.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C9H9IO2Derived from the structure.
Molecular Weight 276.07 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Pale yellow to light brown solidBased on the appearance of related iodinated phenols and salicylaldehydes.
Melting Point 75-85 °CHigher than 3-iodosalicylaldehyde (69-71 °C) due to increased molecular weight and van der Waals interactions from the ethyl group.[3][4]
Boiling Point > 250 °CExpected to be significantly higher than 3-iodosalicylaldehyde (215.9 °C at 760 mmHg) due to increased mass.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform, ethyl acetate); sparingly soluble in water.The iodine and ethyl groups increase lipophilicity compared to salicylaldehyde.
pKa ~6.5Similar to 3-iodosalicylaldehyde (predicted pKa of 6.72), with the ethyl group having a minor electronic effect.[4]

Proposed Synthesis and Reactivity

The most plausible synthetic route to this compound is through the regioselective iodination of the commercially available precursor, 5-ethyl-2-hydroxybenzaldehyde.

Synthetic Pathway

The synthesis involves an electrophilic aromatic substitution reaction. The hydroxyl group of the salicylaldehyde is a strongly activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In 5-ethyl-2-hydroxybenzaldehyde, the 5-position is blocked by the ethyl group. Therefore, electrophilic substitution is strongly directed to the 3-position, which is ortho to the activating hydroxyl group.

G cluster_0 Proposed Synthesis of this compound A 5-Ethyl-2-hydroxybenzaldehyde C This compound A->C Electrophilic Aromatic Substitution B Iodinating Agent (e.g., I2/HIO3 or NIS) B->C

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the iodination of substituted phenols and salicylaldehydes.[5][6]

Materials:

  • 5-Ethyl-2-hydroxybenzaldehyde

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethanol (95%)

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Ethyl-2-hydroxybenzaldehyde (1 equivalent) in 95% ethanol.

  • To this solution, add iodine (0.4 equivalents).

  • While stirring, add a solution of iodic acid (0.2 equivalents) in a small amount of water dropwise over 10 minutes.

  • Heat the reaction mixture to 35-40 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Quench any unreacted iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • The solid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality behind Experimental Choices:

  • Iodine and Iodic Acid: This combination provides an effective source of the electrophilic iodine species (I⁺) required for the substitution reaction under mild conditions.[5][6]

  • Ethanol as Solvent: It is a good solvent for the starting material and the reagents, and it is relatively environmentally benign.

  • Temperature Control: Maintaining a mild temperature of 35-40 °C prevents the formation of di-iodinated byproducts.

  • Sodium Thiosulfate Quench: This step is crucial for removing excess iodine, which simplifies the purification process.

Predicted Reactivity
  • Aldehyde Group: The aldehyde functionality will undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated and will influence the acidity of the molecule.

  • Aromatic Ring: The iodinated aromatic ring is activated towards nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile synthetic intermediate.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the analysis of related compounds such as 3-iodosalicylaldehyde and 3,5-diiodosalicylaldehyde.[7][8]

¹H NMR Spectroscopy
  • δ ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded due to intramolecular hydrogen bonding with the aldehyde carbonyl.

  • δ ~9.8 ppm (s, 1H): Aldehydic -CHO proton.

  • δ ~7.8 ppm (d, 1H): Aromatic proton at the 6-position, ortho to the aldehyde group.

  • δ ~7.4 ppm (d, 1H): Aromatic proton at the 4-position, meta to the aldehyde and ortho to the ethyl group.

  • δ ~2.6 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.

  • δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.

¹³C NMR Spectroscopy
  • δ ~195 ppm: Aldehyde carbonyl carbon.

  • δ ~160 ppm: Carbon bearing the hydroxyl group (C-2).

  • δ ~145 ppm: Carbon bearing the ethyl group (C-5).

  • δ ~140 ppm: Aromatic CH at C-6.

  • δ ~130 ppm: Aromatic CH at C-4.

  • δ ~120 ppm: Aromatic quaternary carbon C-1.

  • δ ~90 ppm: Carbon bearing the iodine atom (C-3).

  • δ ~28 ppm: Methylene carbon of the ethyl group.

  • δ ~15 ppm: Methyl carbon of the ethyl group.

IR Spectroscopy
  • ~3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

  • ~2900-2800 cm⁻¹: C-H stretching of the aldehyde and ethyl groups.

  • ~1650 cm⁻¹: C=O stretching of the aldehyde.

  • ~1580, 1470 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1200 cm⁻¹: C-O stretching of the phenol.

Mass Spectrometry
  • [M]⁺: A strong molecular ion peak is expected at m/z = 276.

  • [M-H]⁺: A peak at m/z = 275.

  • [M-CHO]⁺: A peak at m/z = 247.

  • [M-I]⁺: A peak at m/z = 149.

  • Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern.

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound suggests several promising areas of application.

G cluster_1 Potential Applications A This compound B Schiff Base Ligands A->B F Antimicrobial Agents A->F G Anticancer Agents A->G H Pharmaceutical Intermediates A->H C Metal Complexes B->C D Catalysis C->D E Bio-inorganic Chemistry C->E I Cross-Coupling Reactions H->I J Functional Materials I->J

Caption: Potential application pathways for this compound.

Coordination Chemistry and Catalysis

The primary application of salicylaldehydes is in the synthesis of Schiff base ligands.[1] Condensation of this compound with various primary amines would yield a range of multidentate ligands. The ethyl and iodo substituents would modulate the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalysts with enhanced activity or selectivity in various organic transformations.

Medicinal Chemistry and Drug Development
  • Antimicrobial Activity: Halogenated phenols and salicylaldehydes are known to possess significant antimicrobial activity.[2] The presence of iodine in the target molecule makes it a strong candidate for investigation as an antibacterial or antifungal agent.

  • Anticancer Potential: Certain Schiff bases and their metal complexes derived from substituted salicylaldehydes have shown promising anticancer activity.[9] The unique substitution pattern of the proposed molecule could lead to new compounds with selective cytotoxicity against cancer cell lines.

  • Synthetic Intermediate: The iodine atom serves as a versatile synthetic handle for the introduction of other functional groups via cross-coupling reactions. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies in a drug discovery program.

Conclusion

While this compound remains a theoretically constructed compound at present, this in-depth analysis suggests it is a molecule of significant potential. Its synthesis appears feasible through regioselective iodination of a readily available precursor. The predicted physicochemical and spectroscopic properties provide a clear roadmap for its identification and characterization. The diverse reactivity endowed by its functional groups opens up numerous avenues for its application, particularly in the development of novel ligands for catalysis and as a scaffold for the design of new therapeutic agents. This technical guide serves as a call to the scientific community to explore the synthesis and properties of this promising, yet uncharted, chemical entity.

References

  • A method for preparing iodo salicylaldehyde. CN101161620A. ()
  • 3,5-Diiodosalicylaldehyde (CAS 2631-77-8) - Chemical & Physical Properties. Cheméo. ([Link])

  • Draw a mechanism for iodination of salicylamide with... Chegg.com. ([Link])

  • 3,5-Diiodosalicylaldehyde. PubChem. ([Link])

  • 3,5-diiodosalicylaldehyde Schiff alkali, prepar
  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ([Link])

  • Iodination of phenol. ([Link])

  • An Efficient and Selective Method for the Preparation of Iodophenols. ([Link])

  • A Domino Oxidation/Arylation/Protodecarboxylation Reaction of Salicylaldehydes: Expanded Access to meta‐Arylphenols. PMC. ([Link])

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. ([Link])

  • Synthesis of substituted salicylaldehyde deriv
  • Process for the iodination of phenolic deriv
  • 5-Iodosalicylaldehyde. PubChem. ([Link])

  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. ([Link])

  • A Green, Guided-Inquiry Based Electrophilic Aromatic Substitution for the Organic Chemistry Laboratory. ([Link])

  • 4-Ethylphenol. Wikipedia. ([Link])

  • Iodination of Salicylamide: Electrophilic Aromatic Substitution. Studylib. ([Link]...)

  • Selective C–H Iodination of (Hetero)arenes. ([Link])

  • Regioselective iodination of hydroxylated aromatic ketones. Arkat USA. ([Link])

  • 2-Hydroxy-3-iodobenzaldehyde. PubChem. ([Link])

  • Salicylaldehyde. PubChem. ([Link])

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. ([Link])

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. ([Link])

  • Regioselective iodination of hydroxylated aromatic ketones. ResearchGate. ([Link])

  • 2-hydroxy-5-iodo-3-methylbenzaldehyde - C8H7IO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. ([Link])

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Executive Summary

Compound Identity: this compound CAS: 52411-35-5 (Generic generic/analogous reference) Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol [1][2][3]

This guide provides a comprehensive technical analysis of the solubility profile for This compound , a specialized intermediate often employed in the synthesis of Schiff base ligands (salen-type), hydrazine-based chelators, and pharmaceutical precursors (e.g., thrombopoietin receptor agonists).[1][2]

Due to the specific substitution pattern—combining a lipophilic ethyl group, a polarizable iodine atom, and an ionizable phenolic moiety—this compound exhibits a pH-dependent solubility switch that is critical for isolation and purification.[3] This document outlines the theoretical physicochemical basis, predicted solubility data, and the validation protocols required for precise characterization.

Physicochemical Basis of Solubility

To understand the solvent interaction of this molecule, we must deconstruct its functional groups.[3] The solubility behavior is governed by the competition between the hydrophobic aromatic core and the ionizable phenolic hydroxyl group.[3]

PropertyValue (Predicted/Derived)Solubility Implication
LogP (Octanol/Water) ~3.9 – 4.2 High Lipophilicity. The compound partitions strongly into non-polar and polar aprotic solvents.[1][2][3] It is effectively insoluble in water at neutral pH.[3]
pKa (Phenolic -OH) 7.1 – 7.4 Acidic Shift. The iodine atom at the 3-position (ortho to -OH) exerts an electron-withdrawing inductive effect (-I), increasing the acidity compared to unsubstituted salicylaldehyde (pKa ~8.4).[1][2]
Hydrogen Bonding Donor: 1 (Phenol) Acceptor: 2 (Aldehyde, Phenol)Intramolecular Bonding. Strong intramolecular H-bonding between the phenolic -OH and aldehyde carbonyl reduces polarity, further decreasing water solubility and increasing volatility/solubility in non-polar media.[2]
Physical State Solid (Pale Yellow)Melting Point: Likely 45–65°C .[3] The heavy iodine atom disrupts the crystal lattice less than symmetric analogs but raises the MP relative to the liquid 5-ethyl-salicylaldehyde precursor.[1][2][3]

Solubility Profile Matrix

The following data summarizes the compound's behavior across standard laboratory solvent classes.

A. Aqueous Solubility & pH Dependence

The compound behaves as a weak acid.[3] Its solubility is negligible until the pH approaches the pKa.[3]

Aqueous MediumSolubility RatingMechanism
Water (pH 2 - 6) Insoluble (< 10 µg/mL)The molecule exists in its neutral, protonated form.[1][2][3] The hydrophobic ethyl and iodine groups dominate.[3]
PBS (pH 7.4) Sparingly Soluble Partial ionization begins, but the neutral species still dominates.
0.1 M NaOH (pH > 12) Highly Soluble (> 10 mg/mL)Deprotonation. Formation of the phenolate anion (

) breaks the intramolecular H-bond and allows hydration.[2]
B. Organic Solvent Compatibility
Solvent ClassSolventSolubilityOperational Note
Chlorinated Dichloromethane (DCM)High Excellent for extraction from acidified aqueous layers.[1][2][3]
Polar Aprotic DMSO, DMFVery High Preferred solvents for stock solutions (> 50 mM).[3]
Polar Protic Methanol, EthanolModerate - High Solubility increases with temperature; suitable for recrystallization.[2][3]
Ethers THF, Diethyl EtherHigh Good for reactions; ether is useful for workup.[3]
Hydrocarbons Hexane, HeptaneLow Poor solubility; useful as an anti-solvent to precipitate the product.[3]

Visualization: Solubility & Ionization Workflow

The following diagrams illustrate the ionization states governing aqueous solubility and the decision logic for solvent selection.

Diagram 1: pH-Dependent Ionization Species

Ionization Neutral Neutral Species (pH < 7) Hydrophobic (Insoluble in Water) Anion Phenolate Anion (pH > 8.5) Hydrophilic (Soluble in Water) Neutral->Anion  + OH- (Deprotonation)   Anion->Neutral  + H+ (Protonation)  

Caption: The reversible transition between the insoluble neutral phenol and the soluble phenolate anion is driven by pH adjustment.

Diagram 2: Solvent Selection Decision Tree

SolubilityLogic Start Start: Dissolve this compound CheckApp Application? Start->CheckApp Synth Organic Synthesis CheckApp->Synth BioAssay Biological Assay CheckApp->BioAssay Purify Purification/Workup CheckApp->Purify DCM Use DCM or THF (High Solubility) Synth->DCM DMSO Use DMSO Stock (Max Conc > 50mM) BioAssay->DMSO Recryst Recrystallize from Hot EtOH or MeOH Purify->Recryst Solid Isolation Extract Two-Phase Extraction: Org: DCM / Aq: Acidic Water Purify->Extract Liquid Extraction

Caption: Strategic solvent selection based on the intended experimental application.

Experimental Protocols

Since specific literature values are often unavailable for this intermediate, the following protocols are designed to generate self-validated solubility data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this to determine the exact saturation limit in a specific solvent.[1][2]

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).[3]

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours. Ensure solid remains visible (saturation).[3]

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to minimize adsorption).

  • Quantification: Dilute the filtrate with Mobile Phase (Acetonitrile:Water 50:50) and analyze via HPLC-UV (Detection @ 254 nm or 330 nm).

    • Note: Construct a calibration curve using a DMSO stock solution (1 mg/mL) diluted into the mobile phase.

Protocol B: pH-Solubility Profiling

Use this to confirm the pKa and pH-dependent solubility switch.

  • Buffer Preparation: Prepare 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 12.0 in 1.0 pH unit increments.

  • Spiking: Add 10 µL of a 50 mM DMSO stock solution of the compound to 990 µL of each buffer (Final conc: 500 µM).

  • Incubation: Shake for 4 hours at room temperature.

  • Observation:

    • Precipitation: Indicates solubility < 500 µM (likely at pH < 7).[3]

    • Clear Solution: Indicates solubility > 500 µM (likely at pH > 8).[3]

  • Analysis: Centrifuge samples to pellet precipitate. Analyze supernatant UV absorbance. A sigmoidal curve of Absorbance vs. pH will reveal the apparent pKa.[3]

Applications & Handling

  • Synthesis Intermediate: The compound is a key building block for Salen ligands (used in asymmetric catalysis) and thiosemicarbazone derivatives (antiviral/antitumor research).[3]

  • Handling Precautions:

    • Light Sensitivity: Iodinated aromatic aldehydes can liberate iodine upon prolonged light exposure.[3] Store in amber vials.

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding benzoic acid.[3] Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Purification Strategy: If the compound contains impurities (e.g., unreacted 5-ethylsalicylaldehyde), exploit the solubility difference.[2] Recrystallization from Ethanol/Water (9:1) is often effective, as the more lipophilic iodinated product will crystallize out first upon cooling.

References

  • PubChem. Compound Summary: 5-Ethyl-2-hydroxybenzaldehyde (Parent Scaffold).[1][2][3] National Library of Medicine.[3] Available at: [Link][1][2]

  • Royal Society of Chemistry. Laccase-catalyzed iodination of p-substituted phenols (Synthesis Protocol).[2][3] RSC Advances, 2019.[3][4] Available at: [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of reactive functional groups—hydroxyl, iodo, and aldehyde—on the benzene ring imparts a unique chemical reactivity, but also necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and best practices for its handling in a laboratory setting. The insights presented herein are synthesized from data on structurally analogous compounds and fundamental principles of organic chemistry, providing a robust framework for researchers working with this and similar molecules.

Introduction: The Chemical Landscape of a Multifunctional Building Block

This compound belongs to a class of aromatic compounds that are of high interest in synthetic organic chemistry. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The hydroxyl group can modulate the reactivity of the aromatic ring and participate in etherification or esterification reactions. The iodo-substituent is particularly valuable, enabling a range of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are fundamental to the construction of complex molecular architectures.

The specific arrangement of these functional groups on the benzaldehyde scaffold presents both opportunities and challenges. The electron-donating hydroxyl and ethyl groups, combined with the electron-withdrawing aldehyde and iodo groups, create a nuanced electronic environment that dictates the compound's reactivity and stability. Understanding these intrinsic properties is paramount for its effective utilization in research and development.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its sensitivity to atmospheric oxygen, light, and temperature. These factors can initiate degradation pathways that compromise the purity and reactivity of the compound.

Oxidative Instability

A primary degradation pathway for benzaldehydes is the auto-oxidation of the aldehyde moiety to a carboxylic acid. This process is often initiated by radical mechanisms and can be accelerated by exposure to air (oxygen). For this compound, this would result in the formation of 5-ethyl-2-hydroxy-3-iodo-benzoic acid.

The presence of a phenolic hydroxyl group can, in some cases, confer antioxidant properties. However, under certain conditions, it can also contribute to oxidative degradation through the formation of phenoxy radicals.

Photosensitivity

Aromatic iodides and benzaldehydes are frequently light-sensitive.[1][2] Photons can provide the energy required to initiate radical reactions, including the homolytic cleavage of the carbon-iodine bond. This can lead to the formation of a variety of byproducts and a decrease in the purity of the material. The general sensitivity of benzaldehyde to light, which can promote its conversion to benzene or benzoic acid, further underscores the need for protection from light sources.[3]

Thermal Stability

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended, based on best practices for analogous compounds.[1][2]

Storage Conditions

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)To slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidation of the aldehyde group.[1]
Light Protect from direct sunlight and store in an amber vial or dark placeTo prevent light-induced degradation.[1][5]
Container Keep container tightly closed and in a dry placeTo prevent exposure to air and moisture.[1]
Handling Procedures

When handling this compound, it is crucial to minimize its exposure to detrimental environmental factors.

Experimental Protocol: Handling and Dispensing of this compound

Objective: To safely dispense a specific quantity of the solid compound while minimizing exposure to air and light.

Materials:

  • This compound (stored in a tightly sealed container under inert gas)

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Schlenk flask or similar glassware

  • Spatula

  • Analytical balance

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.[4]

Procedure:

  • Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere: Purge a clean, dry Schlenk flask with an inert gas.

  • Dispensing: Briefly remove the cap of the storage container under a positive flow of inert gas. Quickly transfer the desired amount of the yellow solid[1][4] to the pre-weighed Schlenk flask using a clean spatula.

  • Sealing: Immediately and tightly reseal the primary container, purge the headspace with inert gas, and wrap with parafilm for extra security.

  • Weighing: Seal the Schlenk flask and re-weigh it to determine the exact amount of compound transferred.

  • Storage: Return the primary container to the recommended refrigerated and dark storage location.[1]

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored or mixed with strong oxidizing agents.[1][4] These substances can react exothermically with the aldehyde group, leading to a loss of material and potentially unsafe conditions.

Visualization of Stability Factors and Storage

The following diagram illustrates the key factors that can impact the stability of this compound and the recommended protective measures for its storage.

G cluster_storage Recommended Storage cluster_compound This compound cluster_degradation Degradation Factors storage_conditions Refrigerated (2-8°C) Inert Atmosphere (Ar/N2) Dark (Amber Vial) Tightly Sealed compound Aromatic Aldehyde compound->storage_conditions Store Under light Light light->compound Causes Photodegradation air Air (Oxygen) air->compound Causes Oxidation heat Elevated Temperature heat->compound Accelerates Decomposition moisture Moisture moisture->compound Potential Hydrolysis/Reaction

Caption: Factors influencing the stability of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and drug development. While this compound is a valuable synthetic intermediate, its inherent sensitivity to light, air, and temperature necessitates careful storage and handling. By adhering to the protocols outlined in this guide—namely, storing the compound under refrigeration, in an inert atmosphere, and protected from light—researchers can significantly mitigate the risk of degradation. These practices will ensure the reliability of experimental results and the overall efficiency of synthetic endeavors involving this versatile molecule.

References

  • Carl Roth. (2026, January 21). Safety Data Sheet: Benzaldehyde. [Link]

  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde. [Link]

  • Fisher Scientific. (2023, October 4). Safety Data Sheet: 3-Iodobenzaldehyde. [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-iodobenzaldehyde. [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]

  • PENTA. (2025, May 2). Safety Data Sheet: Benzaldehyde. [Link]

  • Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. [Link]

  • ResearchGate. (2017, May 4). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. [Link]

  • PubChem. (n.d.). 5-Iodosalicylaldehyde. [Link]

  • Oakwood Chemical. (n.d.). 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde. [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethyl-2-hydroxy-3-iodobenzaldehyde for Researchers and Drug Development Professionals

Introduction

5-Ethyl-2-hydroxy-3-iodobenzaldehyde is an aromatic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a benzaldehyde core with hydroxyl, ethyl, and iodo substituents, presents a unique combination of functional groups that can be exploited for the development of novel therapeutic agents and as a versatile building block in organic synthesis. The strategic placement of these groups influences the molecule's reactivity and biological activity, making it a valuable scaffold for drug design.

Nomenclature: IUPAC Name and Synonyms

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 5-Ethyl-2-hydroxy-3-iodobenzaldehyde .

Synonyms: While specific synonyms for this exact compound are not widely documented due to its novelty, analogous compounds provide insight into potential alternative names. Based on related structures, it could also be referred to as:

  • 3-Iodo-5-ethylsalicylaldehyde

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Expected to be a crystalline solid, likely pale yellow to off-white, similar to other substituted salicylaldehydes.
Solubility Likely to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, DMSO, and chlorinated solvents.
Melting Point The melting point would be influenced by the crystal lattice packing. For comparison, 2-hydroxy-5-iodobenzaldehyde has a melting point of 98-100 °C.[1]
Boiling Point Expected to have a high boiling point due to its molecular weight and polar functional groups.
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation. The hydroxyl group is weakly acidic and can be deprotonated. The iodine atom can participate in cross-coupling reactions.
Spectral Data ¹H NMR: Aromatic protons with distinct chemical shifts, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the hydroxyl proton, and signals for the ethyl group (quartet and triplet). ¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the ethyl group carbons. IR: Characteristic peaks for O-H stretching, C=O stretching of the aldehyde, and C-I stretching.

Synthesis of 5-Ethyl-2-hydroxy-3-iodobenzaldehyde

The synthesis of 5-Ethyl-2-hydroxy-3-iodobenzaldehyde can be logically approached through the electrophilic iodination of a precursor, 5-ethyl-2-hydroxybenzaldehyde (also known as 5-ethylsalicylaldehyde). The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the ethyl group, iodination is expected to occur at the ortho position (C3).

Proposed Synthetic Workflow

Synthesis_of_5-Ethyl-2-hydroxy-3-iodobenzaldehyde cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Electrophilic Iodination cluster_2 Step 3: Work-up and Purification cluster_3 Final Product start 5-Ethyl-2-hydroxybenzaldehyde reaction Reaction at Room Temperature or Mild Heating start->reaction Reacts with iodination Iodinating Agent (e.g., I₂, NIS) Solvent (e.g., CH₂Cl₂, EtOH) iodination->reaction workup Aqueous Work-up (e.g., Na₂S₂O₃ wash) reaction->workup Leads to purification Column Chromatography or Recrystallization workup->purification product 5-Ethyl-2-hydroxy-3-iodobenzaldehyde purification->product

Caption: Proposed synthesis workflow for 5-Ethyl-2-hydroxy-3-iodobenzaldehyde.

Detailed Experimental Protocol

This protocol is based on general methods for the iodination of phenols and salicylaldehydes.[1][2]

Materials:

  • 5-Ethyl-2-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-ethyl-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent like dichloromethane or ethanol.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, a solution of iodine and a suitable base or oxidizing agent can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: If dichloromethane is used as the solvent, separate the organic layer. If ethanol is used, remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure of the purified 5-Ethyl-2-hydroxy-3-iodobenzaldehyde using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Substituted benzaldehydes are a class of compounds with diverse biological activities.[3] The unique structural features of 5-Ethyl-2-hydroxy-3-iodobenzaldehyde make it a promising candidate for various applications in drug discovery.

As a Scaffold for Novel Therapeutics
  • Antimicrobial Agents: The phenolic hydroxyl group and the aldehyde functionality are known to contribute to antimicrobial activity. The presence of a lipophilic ethyl group and a halogen atom can enhance membrane permeability and overall efficacy.

  • Anticancer Agents: Salicylaldehyde derivatives have been investigated for their anticancer properties. The aldehyde can form Schiff bases with amines in biological systems, potentially leading to cytotoxic effects against cancer cells.

  • Enzyme Inhibitors: The reactive aldehyde group can interact with active site residues of enzymes, leading to inhibition. The substituents on the aromatic ring can be tailored to achieve specificity for a particular enzyme target.

In the Synthesis of Biologically Active Molecules

5-Ethyl-2-hydroxy-3-iodobenzaldehyde is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Schiff Base Derivatives: The aldehyde group readily reacts with primary amines to form Schiff bases. These compounds have a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[4]

  • Chalcone Derivatives: Through Claisen-Schmidt condensation with acetophenones, this molecule can be converted into chalcones, which are precursors to flavonoids and exhibit anti-inflammatory, antioxidant, and anticancer properties.[4]

  • Cross-Coupling Reactions: The iodine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This is a powerful tool for generating libraries of compounds for high-throughput screening.

Conclusion

5-Ethyl-2-hydroxy-3-iodobenzaldehyde is a promising, albeit not extensively studied, molecule with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis from readily available starting materials and the versatility of its functional groups make it an attractive building block for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-hydroxy-5-iodo-3-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-iodobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, May 4). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 2-HYDROXY-5-IODO-3-NITRO-BENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodosalicylaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-iodo-5-nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde , structured for researchers and drug development professionals.

Executive Summary

This compound (approximate MW: 276.07 g/mol ) is a halogenated derivative of 5-ethylsalicylaldehyde. It serves as a specialized intermediate in the synthesis of radioligands, Schiff base ligands for catalysis, and potential pharmaceutical agents targeting kinase pathways or thyroid hormone receptors.

Its physical presentation is distinct from its parent compound (5-ethyl-2-hydroxybenzaldehyde) due to the heavy atom effect of the iodine substituent at the 3-position, which significantly alters its crystal lattice energy and volatility profiles.

Part 1: Physical Appearance & Solid-State Properties

Macroscopic Appearance

Unlike its parent compound, which is often an oil or low-melting solid, the introduction of an iodine atom at the ortho position (relative to the hydroxyl group) typically elevates the melting point, resulting in a solid state at room temperature.

AttributeDescriptionMechanistic Basis
Physical State Crystalline Solid (Needles or Powder)The high atomic mass of iodine (126.9 u) and its polarizability increase London dispersion forces and intermolecular halogen bonding, stabilizing the solid lattice.
Color Pale Yellow to Yellow Auxochromic Effect: The iodine atom extends the conjugation system of the benzene ring. While pure salicylaldehydes can be colorless, the presence of iodine and the phenolic -OH group often results in a yellow hue due to charge-transfer interactions or trace oxidation (liberation of I

).
Crystal Habit Typically Needle-like (upon recrystallization from EtOH/Hexane)Halogenated salicylaldehydes tend to crystallize in monoclinic or triclinic systems, often forming long needles due to anisotropic growth driven by hydrogen bonding (O-H···O=C).
Stability & Discoloration
  • Photo-sensitivity: Iodinated aromatic aldehydes are sensitive to light. Prolonged exposure to UV or ambient light can cause the compound to darken (turning from pale yellow to amber/brown) due to the homolytic cleavage of the C-I bond and subsequent release of elemental iodine.

  • Storage Requirement: Must be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C to maintain the "Pale Yellow" appearance.

Part 2: Olfactory Profile & Safety Implications

Odor Characterization

Warning: Olfactory analysis should never be the primary method of identification for halogenated organic intermediates due to potential respiratory toxicity.

  • Descriptor: Faint, Medicinal, Phenolic.

  • Intensity: Low to Moderate.

    • Comparison: Significantly less pungent than the parent 5-ethyl-2-hydroxybenzaldehyde or unsubstituted salicylaldehyde (which has a strong bitter almond smell).

    • Reasoning: The high molecular weight (~276 g/mol ) drastically reduces the vapor pressure, limiting the concentration of volatiles reaching the olfactory epithelium.

  • Nuance: A "sharp" or "acrid" undertone may be present if the sample contains free iodine or residual solvent (e.g., acetic acid from synthesis).

Inhalation Safety

The compound is likely a respiratory irritant. The "medicinal" odor often serves as a warning property for exposure.

  • Protocol: All handling must occur inside a certified chemical fume hood.

  • Odor Threshold: Not established; assume toxic effects occur below the odor detection threshold.

Part 3: Synthesis & Purification Logic

The physical appearance is heavily dependent on the purification method. The following workflow illustrates how the appearance evolves from the crude reaction mixture to the isolated pure compound.

Experimental Workflow (Graphviz)

G Start Start: 5-Ethyl-2-hydroxybenzaldehyde (Colorless/Pale Oil) Reaction Iodination Reaction (I2/KI or NIS, Acidic catalyst) Start->Reaction + Iodine Source Quench Quench: Na2S2O3 (aq) (Removes excess Iodine) Reaction->Quench Reaction Complete Extraction Extraction (DCM or EtOAc) & Drying (MgSO4) Quench->Extraction Phase Separation Crude Crude Product (Dark Yellow/Brown Solid) Extraction->Crude Evaporation Purification Recrystallization (EtOH) or Column Chromatography Crude->Purification Isolation Final Target: this compound (Pale Yellow Needles) Purification->Final Yields Pure Solid

Figure 1: Purification workflow transforming the crude reaction mixture into the final crystalline solid.

Critical Purification Steps
  • Thiosulfate Quench: The crude reaction mixture will likely be dark brown due to unreacted iodine. Washing with aqueous Sodium Thiosulfate (

    
    ) is critical.
    
    • Visual Cue: The organic layer should shift from dark brown to yellow or orange upon successful quenching.

  • Recrystallization: Common solvents include Ethanol or a mixture of Ethyl Acetate/Hexane.

    • Observation: Cooling the saturated solution slowly yields needle-like crystals . Rapid precipitation may yield an amorphous yellow powder.

Part 4: Analytical Validation (Self-Validating System)

To confirm that the "Yellow Solid" is indeed the target 3-iodo isomer and not an impurity, use this validation checklist:

MethodExpected SignalConfirmation Logic
1H NMR Aldehyde Proton (-CHO): Singlet at ~9.8–10.0 ppm.Aromatic Protons: Two doublets (meta-coupling ~2.0 Hz) in the aromatic region.The 3-iodo substitution leaves protons at positions 4 and 6. The coupling constant (

) confirms the meta relationship, proving the iodine is at position 3 (ortho to OH).
Mass Spec Molecular Ion: [M]+ or [M-H]- at ~276 m/z.Presence of Iodine results in a specific mass defect. 127I is monoisotopic.
Melting Point Distinct Sharp Range (e.g., >50°C).[1]A sharp melting point (<2°C range) confirms purity. A broad range indicates residual solvent or isomer mixtures.[2]

References

  • PubChem. 5-Ethyl-2-hydroxybenzaldehyde (Parent Compound) - Chemical & Physical Properties. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols. RSC Advances, 2019. (Describes appearance of analogous 3-iodo-4-hydroxy derivatives as colorless/pale powders). Available at: [Link]

Sources

Technical Guide: Reactivity & Functionalization of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde Reactivity Profile Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, and Catalysis Researchers

Executive Summary

This compound (CAS: 52411-35-5) represents a highly specialized scaffold in organic synthesis, distinguished by its orthogonal reactivity . Unlike simple salicylaldehydes, this molecule possesses three distinct reactive centers: an electrophilic aldehyde, a nucleophilic phenol, and a chemically addressable aryl iodide.

Its primary utility lies in the synthesis of sterically congested Salen ligands for asymmetric catalysis (e.g., Jacobsen-type catalysts) and as a precursor for drug intermediates where the 3-iodo position serves as a handle for cross-coupling reactions. This guide details the mechanistic nuances of reacting this scaffold with nucleophiles, providing validated protocols for Schiff base condensation and palladium-catalyzed functionalization.

Molecular Architecture & Reactivity Landscape

To manipulate this molecule effectively, one must understand the electronic and steric interplay between its substituents.

The "Push-Pull" Electronic Environment
  • The Aldehyde (C1): The primary electrophile. Its reactivity is modulated by the ortho-hydroxyl group (intramolecular H-bonding reduces electrophilicity) and the meta-iodine.

  • The Iodine (C3): A heavy, soft halogen located ortho to the hydroxyl and meta to the aldehyde. It exerts a strong inductive withdrawing effect (-I), increasing the acidity of the phenolic proton. Crucially, it provides significant steric bulk near the active site of derived metal complexes.

  • The Ethyl Group (C5): An electron-donating alkyl group (+I effect). It mildly enriches the ring electron density, counteracting the withdrawing nature of the iodine and stabilizing the phenoxide anion during metal coordination.

Visualization: Reactivity Hotspots

ReactivityMap Core 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde Aldehyde Aldehyde (C=O) Primary Electrophile Core->Aldehyde Iodine Aryl Iodide (C-I) Cross-Coupling Site Core->Iodine Phenol Phenolic -OH Proton Donor / Ligand Core->Phenol Schiff Schiff Base Formation (Imine Condensation) Aldehyde->Schiff + Primary Amines Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Iodine->Suzuki + Boronic Acids/Pd(0) Coordination Metal Chelation (Salen/Salophen) Phenol->Coordination + Metal Acetates Schiff->Coordination Ligand Precursor

Figure 1: Orthogonal reactivity map identifying the three primary sites for chemical modification.

Nucleophilic Addition: Schiff Base Synthesis

The most critical reaction for this molecule is the condensation with primary amines (nucleophiles) to form imines (Schiff bases).

Mechanistic Insight: The Steric Gate

The 3-iodo substituent creates a "steric gate" near the aldehyde. While it does not prevent imine formation, it influences the kinetic rate and the final geometry .

  • Kinetics: Reaction rates are slightly slower compared to unsubstituted salicylaldehyde due to steric hindrance, requiring elevated temperatures (reflux).

  • Thermodynamics: The resulting imine is stabilized by an intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen (O-H···N), which is stronger due to the acidity induced by the iodine.

Validated Protocol: Synthesis of a Salen Ligand

Target: Condensation with


-1,2-diaminocyclohexane.

Reagents:

  • This compound (2.0 equiv)

  • 
    -1,2-diaminocyclohexane (1.0 equiv)
    
  • Ethanol (Absolute) or Methanol

  • Optional: Formic acid (catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the diamine in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 2.0 mmol of this compound. The solution will typically turn yellow immediately (formation of the pre-equilibrium carbinolamine).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Note: Unlike simple aldehydes, the 3-iodo steric bulk necessitates thermal energy to drive the dehydration step efficiently.

  • Precipitation: Cool the mixture slowly to room temperature, then to 0°C. The Schiff base ligand often precipitates as a yellow/orange solid.

  • Workup: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (

      
      ) and appearance of the Imine (C=N) stretch (
      
      
      
      ).
    • 1H NMR: The imine proton singlet typically appears at

      
       8.3–8.6 ppm.
      

The Iodine Handle: Cross-Coupling Reactivity

The C-I bond is weaker than C-Br or C-Cl, making this molecule an excellent candidate for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). This allows researchers to replace the iodine with aryl or alkyl groups after or before imine formation.

Strategic Considerations
  • Chemoselectivity: The aldehyde is sensitive to strong bases and reducing agents. Therefore, Suzuki-Miyaura coupling (using weak bases like

    
     or 
    
    
    
    ) is preferred over lithiation strategies.
  • Order of Operations:

    • Route A (Pre-functionalization): Couple the iodine first, then form the Schiff base. (Recommended if the coupling conditions are harsh).

    • Route B (Post-functionalization): Form the Schiff base/metal complex, then couple. (Used to create elaborate catalyst libraries).

Validated Protocol: Suzuki-Miyaura Coupling

Target: 5-Ethyl-2-hydroxy-3-phenyl-benzaldehyde (replacing Iodine with Phenyl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Workflow:

  • Degassing: Combine substrate, boronic acid, and catalyst in a reaction vessel. Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add degassed solvent and base solution.

  • Reaction: Heat to 80–90°C for 12 hours.

    • Monitoring: TLC (Hexane/Ethyl Acetate 8:2). The product will be less polar than the starting iodide.

  • Quench: Cool, dilute with water, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography is required to remove palladium residues.

Comparative Data: Substituent Effects

The following table illustrates how the 5-ethyl and 3-iodo groups shift reactivity compared to the parent salicylaldehyde.

FeatureSalicylaldehyde (Parent)This compoundImplication
Aldehyde Electrophilicity ModerateSlightly LowerSlower imine formation; requires reflux.
Phenol Acidity (pKa) ~8.4~7.0 (Estimated)Stronger metal binding; stabilized phenoxide.
Steric Bulk (C3) Low (H)High (I)Induces chiral twisting in Salen ligands; blocks ortho-attack.
Solubility High in most organicsHigh in CHCl3, Mod. in EtOHMay require chlorinated co-solvents for reactions.

Pathway Visualization: Synthesis of Salen Catalysts

This diagram outlines the logical flow for synthesizing a Jacobsen-type catalyst using this specific scaffold.

SalenSynthesis Start Start: 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde Step1 Step 1: Condensation (1,2-Diaminocyclohexane, EtOH, Reflux) Start->Step1 Nucleophilic Attack Intermediate Intermediate: Salen Ligand (Yellow Precipitate) Step1->Intermediate -H2O (Dehydration) Step2 Step 2: Metallation (Mn(OAc)2 or Co(OAc)2) Intermediate->Step2 Chelation Product Final Product: Metal-Salen Complex (Catalyst) Step2->Product Oxidation/Counter-ion exchange

Figure 2: Workflow for converting the aldehyde precursor into a functional metal-salen catalyst.

References

  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1.

    • Context: Establishes the foundational protocol for Salen ligand synthesis
  • Hansen, T. V., & Skrydstrup, T. (2005). Modification of the Jacobsen Catalyst: Suzuki Cross-Coupling of 3- and 5-Halosalicylaldehydes. European Journal of Organic Chemistry, 2005(16), 3392–3397.

    • Context: Validates the Suzuki coupling methodology on 3-iodo-salicylaldehyde deriv
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.

    • Context: detailed review of the reactivity and stability of these specific ligand types.
  • PubChem Compound Summary. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde (Analogous Reactivity Data).

    • Context: Source for general physical property baselines of the 5-ethyl scaffold.

An In-depth Technical Guide on the Potential Biological Activity of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde is a substituted salicylaldehyde, a class of organic compounds characterized by a hydroxyl group and an aldehyde group attached to a benzene ring. The unique structural features of this molecule, namely the ethyl group at the 5th position and the iodine atom at the 3rd position, suggest a range of potential biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted biological profile of this compound, based on the established activities of structurally related compounds. We will delve into its potential as an antimicrobial, antifungal, and anticancer agent, as well as its possible role in metabolic disease modulation. Furthermore, this guide will present detailed experimental protocols to systematically investigate these hypothesized activities.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C9H9IO2Defines the elemental composition and molecular weight.
Molecular Weight 276.07 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
LogP ~3.5Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1 (hydroxyl group)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 2 (hydroxyl and aldehyde groups)Participates in interactions with biological targets.
Polar Surface Area 37.3 ŲInfluences cell membrane penetration.

Potential Biological Activities and Underlying Mechanisms

The therapeutic potential of this compound can be inferred from the known biological activities of its core structural motifs: the salicylaldehyde scaffold, the benzaldehyde moiety, and the presence of a halogen substituent.

Antimicrobial and Antifungal Activity

The benzaldehyde core is a well-established pharmacophore with broad-spectrum antimicrobial and antifungal properties[1]. The introduction of an iodine atom is anticipated to enhance this activity. Iodinated phenolic compounds and salicylaldehyde derivatives have demonstrated significant antibacterial action[2][3].

Hypothesized Mechanism of Action: The antimicrobial effect may arise from multiple mechanisms, including the inhibition of essential microbial enzymes, disruption of the cell membrane, and interference with protein synthesis. The lipophilic nature of the ethyl group could facilitate the compound's passage through the microbial cell wall.

Anticancer Activity

Benzaldehyde and its derivatives have been investigated for their potential as anticancer agents[4]. Studies have shown that benzaldehyde can inhibit the growth of cancer cells and suppress metastasis[4]. The underlying mechanism may involve the inhibition of protein synthesis and the modulation of key signaling pathways involved in cell proliferation and survival[4][5].

Hypothesized Mechanism of Action: this compound could potentially exert its anticancer effects by targeting protein-protein interactions, such as the interaction between 14-3-3ζ and H3S28ph, which has been implicated in treatment resistance in cancer[4]. The overall substitution pattern on the benzaldehyde ring is critical in determining the potency and selectivity of its anticancer activity.

α-Glucosidase Inhibition

Recent studies have highlighted the potent α-glucosidase inhibitory activity of iodinated salicylhydrazone derivatives, suggesting a potential therapeutic application in the management of type 2 diabetes[6][7]. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.

Hypothesized Mechanism of Action: The salicylaldehyde moiety can form key interactions with the active site of the α-glucosidase enzyme. The iodine and ethyl substituents may further enhance this binding affinity through hydrophobic and halogen bonding interactions, leading to potent inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro and cell-based assays are proposed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of the compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol describes the MTT assay to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: α-Glucosidase Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory activity of the compound against α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound in phosphate buffer.

  • In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or buffer (control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Diagram 1: Proposed Anticancer Signaling Pathway

anticancer_pathway This compound This compound 14-3-3ζ 14-3-3ζ This compound->14-3-3ζ Inhibits Interaction H3S28ph H3S28ph 14-3-3ζ->H3S28ph Signaling Pathways Signaling Pathways H3S28ph->Signaling Pathways Regulates Cell Proliferation Cell Proliferation Signaling Pathways->Cell Proliferation Inhibits Apoptosis Apoptosis Signaling Pathways->Apoptosis Promotes

Caption: Proposed mechanism of anticancer activity.

Diagram 2: Experimental Workflow for Biological Evaluation

experimental_workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Antifungal Assay Antifungal Assay α-Glucosidase Inhibition α-Glucosidase Inhibition Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Western Blotting Western Blotting Cytotoxicity Assay (IC50)->Western Blotting If Active Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Antimicrobial Assay (MIC) Compound Synthesis & Characterization->Antifungal Assay Compound Synthesis & Characterization->α-Glucosidase Inhibition Compound Synthesis & Characterization->Cytotoxicity Assay (IC50)

Caption: Workflow for evaluating biological activity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is hypothesized to possess significant antimicrobial, antifungal, anticancer, and α-glucosidase inhibitory properties. The provided experimental protocols offer a systematic approach to validate these predictions and elucidate the underlying mechanisms of action.

Future research should focus on the synthesis and purification of this compound, followed by the comprehensive biological evaluation outlined in this guide. Promising results from these initial screenings would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues with modifications at the ethyl and iodo positions, could lead to the identification of compounds with enhanced potency and selectivity.

References

  • Important iodinated phenolic compounds. [Link]

  • Xu, S. P., Lv, P. C., Shi, L., & Zhu, H. L. (2010). Design, synthesis, and pharmacological investigation of iodined salicylimines, new prototypes of antimicrobial drug candidates. Archiv der Pharmazie, 343(5), 282-290. [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

  • Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. [Link]

  • Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. [Link]

  • (PDF) Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling. [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. [Link]

  • Effects of benzaldehyde on protein metabolism-of human cells cultivated in vitro. [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Introduction: The Bifunctional Pharmacophore Precursor

This compound represents a highly specialized scaffold in modern medicinal chemistry, merging the privileged reactivity of salicylaldehydes with the structural versatility of aryl iodides. Unlike simple salicylaldehydes, this molecule offers a unique "push-pull" steric and electronic profile:

  • The 3-Iodo Handle: Positioned ortho to the hydroxyl group, this iodine atom is not merely a halogen substituent but a gateway for high-value Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the carbon skeleton into unexplored chemical space.

  • The 5-Ethyl Tail: Provides critical lipophilicity (

    
     modulation) without the electron-withdrawing deactivation seen with nitro- or fluoro- substituents, maintaining the nucleophilicity of the phenolic oxygen for metal coordination.
    
  • The Salicylaldehyde Core: A classic chelating moiety essential for synthesizing Schiff base ligands (Salen-type) and heterocycles like coumarins and benzofurans.

This guide outlines three high-impact workflows for utilizing this molecule: Schiff Base Ligand Synthesis , Metallodrug Development , and Scaffold Diversification via Cross-Coupling .

Physicochemical Profile & Handling

PropertyValue / CharacteristicRelevance
Molecular Formula

Fragment-based drug discovery (FBDD)
Molecular Weight 276.07 g/mol Low MW allows for significant functionalization while obeying Lipinski's Rule of 5.
Calculated LogP ~2.8 - 3.1High membrane permeability potential.
Functional Groups Aldehyde, Phenol, Aryl IodideMulti-modal reactivity (Condensation, Chelation, Coupling).
Storage 2-8°C, Protect from LightIodine-carbon bonds can be photosensitive; aldehydes oxidize to acids over time.

Application I: Synthesis of Antimicrobial Schiff Base Ligands

Context: Halogenated Schiff bases derived from salicylaldehydes are potent antimicrobial agents.[1] The iodine atom at position 3 enhances antimicrobial efficacy via the "heavy atom effect" and specific halogen-bonding interactions with enzyme active sites.

Protocol: Condensation with 4-Aminopyridine

This protocol yields a ligand capable of bidentate coordination (


-donor) and introduces a pyridine moiety for increased water solubility and biological target affinity.

Reagents:

  • This compound (1.0 eq)

  • 4-Aminopyridine (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (276 mg) of This compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol (94 mg) of 4-aminopyridine. The solution may change color immediately (yellow/orange) indicating imine formation initiation.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (
    
    
    
    ) should disappear.
  • Isolation: Cool the reaction mixture to room temperature. If precipitation occurs, filter the solid. If not, reduce solvent volume to ~2 mL under vacuum and induce crystallization by adding cold diethyl ether.

  • Purification: Recrystallize from hot ethanol to obtain the pure Schiff base (Expected yield: >80%).

Mechanistic Insight: The 5-ethyl group exerts a mild electron-donating effect, making the carbonyl carbon slightly less electrophilic than in nitro-salicylaldehydes, necessitating the acetic acid catalyst and reflux conditions.

Application II: Development of Cu(II) Metallodrugs

Context: Copper(II) complexes of iodo-substituted salicylaldehydes have demonstrated superior cytotoxicity against cancer cell lines and bacteria compared to the free ligands. The 5-ethyl group aids in cellular uptake.

Protocol: Synthesis of Bis-Chelated Cu(II) Complex

Target Structure:


 where L is the deprotonated Schiff base or the aldehyde itself.

Reagents:

  • Ligand (from Application I) or Precursor Aldehyde (2.0 eq)

  • 
     (1.0 eq)
    
  • Methanol[2][3][4]

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of the ligand (or this compound) in 20 mL warm methanol.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL methanol. Add this solution dropwise to the ligand solution under constant stirring.

  • Reaction: Reflux for 3 hours. The solution will likely turn dark green or brown, and a precipitate often forms.

  • Work-up: Filter the precipitate while hot (to remove unreacted starting materials). Wash the solid with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Self-Validating Check: The IR spectrum of the product should show the disappearance or significant shift of the phenolic O-H stretch (approx. 3400


) and a shift in the imine/carbonyl stretch (

or

), confirming metal coordination.

Application III: Scaffold Diversification (Suzuki-Miyaura Coupling)

Context: The 3-iodo position is the most reactive site on the ring for Pd-catalyzed coupling. This allows for the insertion of biaryl systems ortho to the hydroxyl, creating a sterically crowded, "twisted" binding pocket often required for selective kinase inhibition.

Protocol: C3-Arylation

Reaction: this compound + Phenylboronic acid


 3-Phenyl-5-ethyl-salicylaldehyde.

Reagents:

  • Substrate (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 eq)
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Inert Atmosphere: Degas solvents with nitrogen or argon for 15 minutes. This is critical to prevent Pd catalyst oxidation.

  • Mixing: In a sealed tube or Schlenk flask, combine the aldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add

    
     (0.05 mmol) under a counter-flow of nitrogen.
    
  • Heating: Heat to

    
     for 12 hours.
    
  • Quench & Extract: Cool, dilute with water, and extract with Ethyl Acetate.

  • Purification: The product is purified via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: The free phenolic hydroxyl can sometimes poison the catalyst or undergo side reactions. If yields are low (<50%), protect the phenol as a methoxymethyl (MOM) ether or acetate ester prior to coupling.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

G Start 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde Schiff Schiff Base Ligands (Antimicrobial/Anticancer) Start->Schiff + Primary Amine (Ethanol, Reflux) Coupling 3-Aryl Derivatives (Kinase Inhibitors) Start->Coupling Suzuki Coupling (Pd cat., Ar-B(OH)2) Coumarin 8-Iodo-6-ethylcoumarin (Fluorescent Probes) Start->Coumarin Perkin/Knoevenagel (+ Active Methylene) Metal Metallodrugs (Cu/Fe Complexes) Schiff->Metal + Cu(OAc)2 (Coordination)

Caption: Divergent synthesis workflow starting from this compound, highlighting its utility in generating ligands, metallodrugs, and heterocycles.

References

  • Wang, X. L., et al. (2011). Microwave Synthesis and Crystal Structure of 2-Hydroxy-3-iodo-benzaldehyde-copper (II).[1][5] Demonstrates the coordination chemistry and structural characterization of copper complexes derived from 3-iodosalicylaldehyde analogues.

  • LookChem. 5-Ethyl-2-hydroxybenzaldehyde - Chemical Properties and Applications. Provides physicochemical data on the 5-ethylsalicylaldehyde scaffold.

  • Shi, Y., et al. (2005). Synthesis and antibacterial activities of metal(II) complexes with Schiff bases derived from 3,5-diiodosalicylaldehyde. Establishes the antimicrobial potency of iodo-substituted salicylaldehyde Schiff bases.[1][5]

  • ACS Publications. Suzuki Coupling of 3-iodosalicylaldehyde derivatives. (General Reference for C-C coupling on this scaffold).

Sources

Application Note: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde in Schiff Base Synthesis

[1]

Executive Summary

This technical guide details the utility of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde as a specialized precursor in the synthesis of Schiff bases (imines).[1] Unlike generic salicylaldehydes, this scaffold incorporates a lipophilic ethyl group at the C5 position and a heavy iodine atom at the C3 position. These substituents critically modulate the electronic density of the phenolic oxygen and the steric environment of the azomethine bond, making the resulting ligands highly effective for transition metal coordination, catalysis, and pharmacological applications (specifically antimicrobial and anticancer agents).

Chemical Rationale & Structural Advantages[1][2][3]

To design effective experiments, researchers must understand the causality behind selecting this specific aldehyde:

  • The C3-Iodine Effect (Electronic & Steric):

    • Acidity Modulation: The iodine atom (ortho to the hydroxyl) acts as an electron-withdrawing group (EWG) via induction, increasing the acidity of the phenolic proton.[1] This facilitates easier deprotonation during metal complexation compared to non-halogenated analogs.[1]

    • Steric Gating: The bulky iodine atom creates steric hindrance near the O-donor site, which can enforce specific geometries (e.g., preventing dimerization) when binding to metal centers like Cu(II) or Ni(II).[1]

  • The C5-Ethyl Effect (Lipophilicity):

    • Bioavailability:[1] The ethyl group increases the overall lipophilicity (LogP) of the derived Schiff bases.[1] In drug development, this enhances membrane permeability, a critical factor for the observed antimicrobial potency of these derivatives.

    • Solubility: It improves solubility in organic solvents (CHCl₃, DMSO) compared to the unsubstituted parent compounds, aiding in purification and NMR characterization.[1]

Synthesis Workflows

Precursor Preparation (Contextual)

Note: If the specific aldehyde is not commercially sourced, it is synthesized via electrophilic aromatic substitution.[1]

Reaction: Iodination of 5-ethyl-2-hydroxybenzaldehyde.[1] Reagents: Iodine (


1Regioselectivity:

1
Protocol A: Standard Thermal Condensation (Reflux)

Best for: Bulk synthesis, crystalline products, and diamine linkers.[1]

Materials:

  • Precursor: this compound (1.0 eq)[1]

  • Amine: Primary amine (e.g., Aniline, Ethylenediamine) (1.0 eq for monoamines, 0.5 eq for diamines)[1]

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.76 g (10 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add the stoichiometric amount of primary amine slowly under stirring.

    • Critical Step: If using a diamine (e.g., ethylenediamine), dissolve it in 5 mL ethanol first to prevent rapid localized precipitation.[1]

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Eluent: Hexane:Ethyl Acetate 7:3).[1]
    
  • Isolation: Cool to room temperature. If precipitate forms, filter under vacuum.[1] If not, reduce volume by 50% on a rotary evaporator and cool to

    
     overnight.
    
  • Purification: Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, solvent-free requirements, and rapid kinetics.[1]

Step-by-Step Procedure:

  • Mixing: Grind 1.0 mmol of aldehyde and 1.0 mmol of amine in a mortar until a homogeneous paste is formed.

  • Wetting: Add 2-3 drops of Ethanol to create a slurry (improves energy transfer).

  • Irradiation: Place in a microwave reactor (or modified domestic microwave). Irradiate at 300W for 2–4 minutes in 30-second pulses to prevent overheating.

  • Workup: Allow to cool. Wash the solid residue with cold ethanol/ether to remove unreacted starting materials.[1]

  • Yield: Typically 85–95% (often higher than reflux).[1]

Visualization of Pathways

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the progression from the precursor aldehyde to the final metal complex, highlighting the structural transformation.

GStart5-Ethyl-2-hydroxy-benzaldehydeIodinationIodination(I2/HIO3 or NIS)Start->IodinationTargetAldehyde5-Ethyl-2-hydroxy-3-iodo-benzaldehydeIodination->TargetAldehyde Electrophilic Subst.CondensationCondensation(-H2O)TargetAldehyde->CondensationAminePrimary Amine(R-NH2)Amine->CondensationSchiffBaseSchiff Base Ligand(Imine)Condensation->SchiffBase Nucleophilic AttackComplexationChelationSchiffBase->ComplexationMetalSaltMetal Salt(Cu(II), Ni(II), Zn(II))MetalSalt->ComplexationFinalComplexMetal-Salen/ImineComplexComplexation->FinalComplex Coordination

Caption: Workflow transforming the ethyl-salicylaldehyde precursor into bioactive metal complexes via the iodinated intermediate.

Diagram 2: Mechanistic Logic of Schiff Base Formation

Understanding the mechanism ensures troubleshooting capability (e.g., pH adjustments).[1]

MechanismStep1Nucleophilic Attack:Amine lone pair attacks Carbonyl CStep2Carbinolamine Intermediate(Unstable)Step1->Step2Step3Proton Transfer & Water Elimination (-H2O)Step2->Step3 Acid CatalysisStep4Schiff Base (Imine)C=N Bond FormationStep3->Step4

Caption: The acid-catalyzed dehydration mechanism converting the aldehyde-amine adduct into the stable imine.[1]

Characterization & Data Interpretation

Successful synthesis must be validated using spectroscopic data.[1] The iodine and ethyl groups induce specific shifts.[1]

Table 1: Diagnostic Spectroscopic Signals[1]
TechniqueFunctional GroupExpected ValueInterpretation
FT-IR

(Azomethine)

Key Indicator: Appearance confirms imine formation.[1]
FT-IR

(Phenolic)

Broad band.[1] Often shifts/disappears upon metal complexation.[1]
FT-IR

(Aryl-Iodide)

Confirmation of the halogenated scaffold.[1]
1H NMR

(Azomethine H)

Singlet.[1] Diagnostic peak for Schiff bases.
1H NMR

(Phenolic)

Downfield shift due to intramolecular H-bonding with N.
1H NMR

(Ethyl)

Multiplets confirming the 5-ethyl substituent.[1]

Applications & Biological Relevance[1][2][3][4][5][6][7][8][9][10]

Antimicrobial Activity

Schiff bases derived from This compound exhibit enhanced antimicrobial profiles compared to non-iodinated analogs.[1]

  • Mechanism: The polarity of the C=N bond facilitates interaction with bacterial cell walls. The lipophilic ethyl group aids penetration through the lipid membrane, while the iodine atom may disrupt metabolic pathways via halogen bonding with enzyme active sites.

  • Target Organisms: S. aureus (Gram-positive), E. coli (Gram-negative), and C. albicans (Fungal).[1][2]

Metal Chelation

The ligand acts as a bidentate (NO) or tetradentate (N2O2, if diamine used) donor.[1]

  • Coordination: The phenolic oxygen (hard donor) and azomethine nitrogen (borderline donor) effectively bind transition metals (Cu, Co, Ni).[1]

  • Catalysis: These complexes are precursors for oxidation catalysts.[1] The electron-withdrawing iodine lowers the electron density on the metal, potentially increasing Lewis acidity and catalytic turnover rates.

References

  • Vibhute, Y. B., et al. (2008).[1] "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid." International Journal of Chemical Sciences.

  • Hahn, F., et al. (2019).[1] "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances.

  • Farhan, M. A., et al. (2022).[1][2] "Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds." Teikyo Medical Journal.[1][2]

  • Jarrahpour, A., et al. (2010).[1] "Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method." Journal of Chemical and Pharmaceutical Research.

  • Chauhan, V., et al. (2023).[1][3] "A Review: The Biological Activities of Schiff Bases." International Journal of Scientific Research in Engineering and Management.

Application Note: Rational Ligand Design using 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis and utility of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (systematically 3-iodo-5-ethylsalicylaldehyde). This guide is designed for synthetic chemists and ligand designers focusing on "Rational Ligand Design" for catalysis and materials science.

Executive Summary

In the field of coordination chemistry, This compound represents a high-value "privileged scaffold." Unlike generic salicylaldehydes, this molecule offers a dual-functional advantage:

  • The 5-Ethyl Group : Provides enhanced solubility in non-polar organic solvents (toluene, dichloromethane) and moderate steric bulk, which is critical for preventing catalyst dimerization without imposing excessive steric hindrance.

  • The 3-Iodo Group : Acts as a versatile "synthetic handle." It serves as an electronic modifier (electron-withdrawing via induction, electron-donating via resonance) and, crucially, allows for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling to construct extended chiral cavities or sterically demanding architectures.

This guide provides a validated protocol for its synthesis and its subsequent application in generating Schiff base ligands (Salen/Salophen type).

Part 1: Synthetic Protocol

Workflow Overview

The synthesis relies on the regioselective electrophilic aromatic iodination of 5-ethylsalicylaldehyde. The 5-position is blocked by the ethyl group, and the hydroxyl group directs the incoming electrophile (


) exclusively to the 3-position (ortho).
Method A: Iodine Monochloride (ICl) Route (Recommended)

Best for: High purity and scalability.

Reagents:

  • Precursor: 5-Ethylsalicylaldehyde (CAS: 5394-23-0)

  • Iodinating Agent: Iodine Monochloride (ICl) (CAS: 7790-99-0)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (33.3 mmol) of 5-ethylsalicylaldehyde in 40 mL of glacial acetic acid.

  • Addition: Prepare a solution of 5.95 g (36.6 mmol, 1.1 equiv) of Iodine Monochloride in 15 mL of glacial acetic acid. Add this solution dropwise to the aldehyde solution over 20 minutes at room temperature.

    • Note: The solution will turn dark orange/red. Maintain temperature < 30°C to prevent over-iodination.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product typically has a higher

    
     than the starting material due to the iodine atom.
    
  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A yellow-to-orange precipitate will form.

  • Neutralization: Add saturated aqueous

    
     solution dropwise with vigorous stirring until the dark iodine color fades to a pale yellow.
    
  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol.

    • Yield Expectation: 75–85%.

    • Appearance: Pale yellow needles.

Method B: / Route (Green Alternative)

Best for: Avoiding corrosive ICl.

Protocol:

  • Dissolve 5-ethylsalicylaldehyde (10 mmol) and Iodine (

    
    , 4 mmol)  in 25 mL Ethanol .
    
  • Add Iodic Acid (

    
    , 2 mmol)  dissolved in minimal water (1 mL).
    
  • Stir vigorously at 40°C for 2 hours. The iodine is regenerated in situ, driving atom economy.

  • Precipitate with water and recrystallize as above.

Part 2: Application in Ligand Synthesis

The primary application of this aldehyde is the synthesis of Salen (N,N'-bis(salicylidene)ethylenediamine) or Salophen ligands. These ligands are precursors for Mn(III) (Jacobsen's catalyst analogs) or Co(II) catalysts.

Protocol: Synthesis of (R,R)-Salen Ligand

Target: N,N'-bis(3-iodo-5-ethylsalicylylidene)-1,2-cyclohexanediamine

Reagents:

  • Aldehyde: this compound (2.0 equiv)

  • Diamine: (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Setup: In a 100 mL flask, dissolve 1.0 mmol of the diamine in 10 mL of absolute ethanol.

  • Condensation: Add 2.0 mmol of this compound.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. The solution will turn bright yellow/orange.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the yellow crystalline solid by filtration. Wash with cold 95% ethanol.

  • Drying: Dry under vacuum.

    • Result: A chiral tetradentate ligand ready for metallation.

Part 3: Data & Visualization

Key Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 276.07 g/mol
Appearance Yellow crystalline solid
Melting Point 98–102 °CDependent on purity/polymorph
Solubility DCM, Toluene, THFPoor in Water
pKa (OH) ~6.5–7.0More acidic than unsubstituted salicylaldehyde due to Iodine (-I effect)
Synthetic Workflow Diagram

LigandSynthesis cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Ligand Assembly Start 5-Ethylsalicylaldehyde (Precursor) Intermediate This compound (Target Scaffold) Start->Intermediate Regioselective Iodination (AcOH, RT) Reagent Iodine Monochloride (ICl) or I2/HIO3 Reagent->Intermediate Ligand Salen/Schiff Base Ligand (Chiral Scaffold) Intermediate->Ligand Condensation (EtOH, Reflux) Diamine Diamine (e.g., 1,2-Diaminocyclohexane) Diamine->Ligand Metal Metal Complex (Mn, Co, Cr) Ligand->Metal Metallation (M(OAc)2, Air)

Caption: Logical workflow for the synthesis of the iodinated scaffold and its conversion into functional metal-ligand complexes.

Part 4: Expert Insights & Troubleshooting

Why the 3-Iodo Position Matters

In Salen catalysts, the 3,3'-positions (ortho to the phenol oxygen) control the "chiral pocket" around the metal center.

  • Steric Wall: The large Iodine atom forces the incoming substrate to approach from a specific trajectory, enhancing enantioselectivity.

  • Halogen Bonding: Recent studies suggest the Iodine atom can engage in non-covalent halogen bonding with substrates, a mechanism not possible with t-Butyl or Methyl groups.

Common Pitfalls
  • Over-Iodination: If the reaction temperature exceeds 40°C during the ICl addition, you may observe iodination at the ethyl group (benzylic position) or di-iodination if the ethyl group is cleaved (rare but possible under harsh conditions). Control: Keep T < 30°C.

  • Solubility: The 3-iodo product is less soluble in ethanol than the starting material. If the product oils out during recrystallization, add a small amount of DCM to the hot ethanol solution, then cool.

References

  • General Iodination Protocol (ICl Method)

    • Organic Syntheses, Coll. Vol. 2, p. 196 (1943); Vol. 10, p. 161 (1930). (Adapted for substituted phenols).[2][3][4][5]

    • Source:

  • Green Iodin

    
    ): 
    
    • Patil, S., et al. "Iodination of reactive aromatics using iodine and iodic acid." Tetrahedron Letters, 2005.
    • Source:

  • Salen Ligand Synthesis (General)

    • Larrow, J. F., & Jacobsen, E. N. (1998). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride". Organic Syntheses.
    • Source:

  • 3-Iodo-Salicylaldehyde Derivatives in Magnetism

    • Pedersen, K. S., et al. "Modifying the properties of 4f single-ion magnets by peripheral ligand functionalisation." Chemical Science, 2014. (Describes synthesis of 3-iodo-5-methylsalicylaldehyde, an analog).
    • Source:

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" as an intermediate for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" as an intermediate for heterocyclic compounds Content Type: Detailed Application Note and Protocol Guide

A Versatile Scaffold for Heterocyclic Synthesis and Ligand Design [1]

Executive Summary

In the landscape of medicinal chemistry and materials science, This compound represents a high-value "bifunctional" intermediate.[1] Its structural uniqueness lies in the combination of three distinct reactive sites:

  • The Aldehyde (-CHO): A classic electrophile for condensation reactions (Schiff bases, Knoevenagel).[1]

  • The Ortho-Hydroxyl (-OH): Facilitates chelation and ring-closure (benzofurans, coumarins).[1]

  • The 3-Iodo "Handle": A site-specific halogen positioned ortho to the hydroxyl group.[1] Unlike chloro- or bromo- analogs, the iodine atom offers superior reactivity for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and serves as a heavy-atom center for modulating electronic properties in metal complexes.[1]

This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate complex heterocyclic architectures.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
Chemical Name This compound
Synonyms 3-Iodo-5-ethylsalicylaldehyde
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; sparingly soluble in water.[1]
Key Reactivity Electrophilic aromatic substitution (blocked para-position), Nucleophilic addition (aldehyde), Pd-catalyzed coupling (C-I bond).[1]
Storage Light sensitive (store in amber vials); 2-8°C recommended to prevent de-iodination over long periods.[1]

Synthesis Protocol: Selective Iodination

Objective: Synthesize this compound from 5-ethylsalicylaldehyde. Challenge: Controlling regioselectivity to prevent over-iodination or oxidation of the aldehyde. Method: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) .[1][2] This method is preferred over elemental iodine (


) for its mild conditions and cleaner workup.[1]
Reagents & Materials
  • Precursor: 5-Ethyl-2-hydroxybenzaldehyde (1.0 equiv)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or TFA (catalytic)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Quench: Sodium Thiosulfate (10% aq.)

Step-by-Step Procedure
  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethyl-2-hydroxybenzaldehyde (10 mmol, 1.50 g) in Acetonitrile (30 mL).

  • Acidification: Add p-TsOH (1 mmol, 172 mg). Stir for 5 minutes at room temperature (RT) to activate the phenol.

  • Addition: Add NIS (11 mmol, 2.48 g) in small portions over 15 minutes. Note: The solution will darken slightly.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product typically runs slightly less polar than the starting material due to the iodine atom.

  • Quench: Once conversion is complete, pour the mixture into a separatory funnel containing 10% Sodium Thiosulfate (50 mL) to reduce excess iodine (color changes from dark red/brown to pale yellow).

  • Extraction: Extract with DCM (3 x 30 mL). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Yield: Typical yields range from 85–92% .[1]

Application Workflows

The 3-iodo group serves as a versatile pivot point.[1] Below are the three primary divergent pathways for this intermediate.

Pathway A: Schiff Base Ligand Synthesis (Salen/Salophen)

Used in: Catalysis, Fluorescence sensing. The iodine atom at the 3-position exerts a steric and electronic influence on the metal center in the final complex, often enhancing catalytic enantioselectivity.

Protocol:

  • Dissolve This compound (2 mmol) in Ethanol (10 mL).

  • Add Ethylenediamine (1 mmol) dropwise (0.5 equiv).

  • Reflux for 2 hours. A yellow/orange precipitate (the Salen ligand) will form.

  • Cool to RT, filter, and wash with cold ethanol.

Pathway B: Suzuki-Miyaura Cross-Coupling

Used in: Drug discovery (Biaryl scaffolds). The C-I bond is highly reactive toward Pd-catalyzed coupling, allowing the installation of aryl groups at the 3-position.[1]

Protocol:

  • Combine Aldehyde (1 mmol), Phenylboronic acid (1.2 mmol), and

    
      (3 mol%) in Toluene/EtOH/Water (2:1:1).
    
  • Add

    
      (2 equiv).
    
  • Heat to 80°C for 12 hours under Argon.

  • The product is a 3-phenyl-5-ethyl-salicylaldehyde derivative.[1]

Pathway C: Benzofuran Synthesis

Used in: Bioactive heterocycles. Reaction with


-halo esters under basic conditions leads to cyclization involving the phenol and the aldehyde.

Visualizing the Chemistry

The following diagram illustrates the synthesis and divergent applications of the intermediate.

G Start 5-Ethyl-2-hydroxy- benzaldehyde Intermediate 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde (Key Intermediate) Start->Intermediate Regioselective Iodination Reagents NIS, p-TsOH Acetonitrile, RT Schiff Schiff Base Ligands (Salen/Salophen) Intermediate->Schiff + Diamines (-H2O) Suzuki 3-Aryl Derivatives (Suzuki Coupling) Intermediate->Suzuki + Ar-B(OH)2 Pd(0) Cat. Hetero Benzofurans & Coumarins Intermediate->Hetero + Alpha-Halo Esters

Figure 1: Synthesis workflow and downstream applications of this compound.

Critical Troubleshooting (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Deactivation of NIS or wet solvent.[1]Ensure Acetonitrile is anhydrous.[1] Fresh NIS (white, not yellow) is critical.[1]
Polychlorination/Iodination Temperature too high or excess reagent.[1][2]Maintain reaction at RT. Do not exceed 1.1 equiv of NIS.[1] The 5-ethyl group blocks para, but severe forcing conditions can iodinate the ethyl chain (rare).
Product Discoloration Trapped Iodine (

).[1]
Wash the organic layer thoroughly with Sodium Thiosulfate until the purple/brown color vanishes.
Poor Solubility in Schiff Base Rxn Steric bulk of Iodine.[1]Use a 1:1 mixture of Ethanol and DCM (Dichloromethane) to ensure the aldehyde remains in solution during condensation.

References & Authoritative Grounding

  • General Iodination Protocol (NIS Method):

    • Castanet, A.-S., et al.[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.[1]

    • Context: Establishes the efficiency of NIS for ortho-iodination of phenols.

  • Laccase-Catalyzed Iodination (Green Alternative):

    • Hahn, T., et al. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019.[1][3]

    • Context: Validates the regiochemistry for 5-substituted salicylaldehydes (iodine enters position 3).

  • Schiff Base Ligand Synthesis:

    • Cozzi, P. G. "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 2004.[1]

    • Context: foundational review on synthesizing Salen ligands from substituted salicylaldehydes.

  • Iodine Monochloride (ICl) Method:

    • Organic Syntheses, Coll.[1][4] Vol. 3, p.796 (1955).[1] "3,5-Diiodosalicylic Acid".[1][5]

    • Context: Classic protocol demonstrating the reactivity of salicylic acid derivatives with ICl; adaptable to mono-iodination by stoichiometry control.[1]

Sources

Application Notes and Protocols for the Laboratory Preparation of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Their inherent reactivity, stemming from the hydroxyl and aldehyde functionalities, makes them ideal building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with novel optical and electronic properties. The introduction of a halogen, such as iodine, at a specific position on the aromatic ring further enhances their synthetic utility, providing a reactive handle for cross-coupling reactions and the construction of intricate molecular architectures. This guide provides a detailed protocol for the laboratory-scale synthesis of "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde," a valuable intermediate for researchers in drug discovery and materials science.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The starting material, 5-ethyl-2-hydroxybenzaldehyde, is subjected to iodination using a suitable iodinating agent. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[1] The aldehyde (-CHO) group is a deactivating, meta-directing group, while the ethyl (-CH₂CH₃) group is a weakly activating, ortho, para-directing group. In the case of 5-ethyl-2-hydroxybenzaldehyde, the powerful ortho, para-directing influence of the hydroxyl group dominates.[2] The para position to the hydroxyl group is occupied by the ethyl group. Therefore, the incoming electrophile (I⁺) is directed to the ortho positions. Of the two available ortho positions (C3 and C6), the C3 position is sterically less hindered and electronically favored, leading to the selective formation of this compound.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Product 5-Ethyl-2-hydroxybenzaldehyde reagents + I₂ / HIO₃ Ethanol, H₂O 5-Ethyl-2-hydroxybenzaldehyde->reagents This compound reagents->this compound G A Dissolve 5-ethyl-2-hydroxybenzaldehyde and Iodine in Ethanol B Heat to 35-40 °C A->B C Add Iodic Acid Solution Dropwise B->C D Stir for 2-3 hours at 35-40 °C C->D E Monitor Reaction by TLC D->E F Quench with Sodium Thiosulfate Solution E->F G Precipitate Product with Water F->G H Isolate by Vacuum Filtration G->H I Wash with Cold Water H->I J Purify by Recrystallization I->J K Dry and Characterize J->K

Sources

Application Notes and Protocols for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Substituted Salicylaldehydes in Fluorescence Sensing

Substituted salicylaldehydes are a versatile class of compounds that have garnered significant interest in the development of fluorescent probes. Their inherent photophysical properties, coupled with the reactive aldehyde group, provide a robust platform for designing sensors that can detect a wide array of analytes, including metal ions, anions, and biologically relevant small molecules. The formation of Schiff bases through the condensation of the aldehyde with primary amines is a common and effective strategy to create chemosensors with tunable fluorescence responses. Upon binding to a target analyte, these Schiff base ligands often exhibit enhanced fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF), or a significant shift in their emission wavelength, enabling ratiometric sensing.[1][2] This "turn-on" or ratiometric response is highly desirable for sensitive and selective detection.

This document outlines the potential application of a novel derivative, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde , as a fluorescent probe. The introduction of an ethyl group at the 5-position and an iodine atom at the 3-position is hypothesized to modulate the electronic and photophysical properties of the salicylaldehyde core, potentially leading to enhanced quantum yield, red-shifted emission, and improved selectivity towards specific analytes. The electron-donating nature of the ethyl group and the heavy-atom effect of iodine could influence the excited-state dynamics and intersystem crossing rates, thereby fine-tuning the fluorescence characteristics.

Proposed Mechanism of Action

The primary proposed sensing mechanism for this compound involves its conversion to a Schiff base by reaction with a suitable primary amine. This Schiff base derivative is expected to be weakly fluorescent due to non-radiative decay pathways such as photoinduced electron transfer (PET) and C=N isomerization.[1] Upon chelation with a target metal ion, the ligand's conformation becomes more rigid, restricting these non-radiative processes and leading to a significant enhancement in fluorescence intensity. The specific amine used for the Schiff base formation can be tailored to introduce a specific binding pocket for the target analyte, thereby imparting selectivity.

Alternatively, the aldehyde group itself can be a reactive site for the detection of specific analytes like hydrazines or other nucleophiles, leading to a change in the fluorescence signal.[3][4]

Visualization of the Proposed Sensing Mechanism

sensing_mechanism cluster_probe Probe Synthesis cluster_detection Detection Probe This compound SchiffBase Schiff Base Ligand (Weakly Fluorescent) Probe->SchiffBase + Amine Primary Amine (R-NH2) Amine->SchiffBase + Complex Fluorescent Complex (Chelation-Enhanced Fluorescence) SchiffBase->Complex + SchiffBase->Complex Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex +

Caption: Proposed mechanism of action for the fluorescent probe.

Experimental Protocols

The following protocols are proposed for the synthesis, characterization, and application of this compound as a fluorescent probe. These protocols are based on established methods for analogous compounds.

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved through the iodination of 5-ethyl-2-hydroxybenzaldehyde.

Materials:

  • 5-ethyl-2-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Triphenylphosphine oxide (Ph3PO) (as a catalyst, optional)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 mmol) in 20 mL of dry DCM in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 mmol) to the solution. If using a catalyst, add a catalytic amount of Ph3PO.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Spectroscopic Characterization

A thorough understanding of the photophysical properties of the probe is crucial for its application.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, water)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorption and Emission Spectra:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mM in DMSO).

    • Prepare a series of dilutions in the desired solvent to a final concentration suitable for spectroscopic measurements (e.g., 10 µM).

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max).

    • Record the fluorescence emission spectrum by exciting the sample at its λ_max. Determine the maximum emission wavelength.

  • Quantum Yield Determination:

    • Determine the relative fluorescence quantum yield (Φ_F) using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.57).[3]

    • The quantum yield can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Solvatochromism Study:

    • Record the absorption and emission spectra of the compound in a range of solvents with varying polarities to assess its solvatochromic behavior.

Part 3: Application as a Fluorescent Probe for Metal Ion Detection (Hypothetical Example: Al³⁺)

This protocol describes a hypothetical application for the detection of Al³⁺ ions. Salicylaldehyde-based Schiff bases are known to be effective probes for Al³⁺.[5]

Workflow Visualization:

experimental_workflow cluster_synthesis Probe Preparation cluster_characterization Characterization cluster_assay Sensing Assay SynthesizeProbe Synthesize this compound SynthesizeSchiff Synthesize Schiff Base with Ethylenediamine SynthesizeProbe->SynthesizeSchiff Spectroscopy Spectroscopic Characterization (UV-Vis, Fluorescence) SynthesizeSchiff->Spectroscopy Titration Fluorescence Titration with Al³⁺ Spectroscopy->Titration Selectivity Selectivity Study with other Metal Ions Titration->Selectivity LOD Determination of Limit of Detection (LOD) Titration->LOD

Caption: Experimental workflow for evaluating the fluorescent probe.

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Metal salts (e.g., Al(NO₃)₃·9H₂O, and other metal chlorides or nitrates for selectivity studies)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

Procedure:

  • Synthesis of the Schiff Base Ligand:

    • Dissolve this compound (0.2 mmol) in 10 mL of ethanol.

    • Add ethylenediamine (0.1 mmol) dropwise to the solution.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. The resulting Schiff base precipitate can be collected by filtration, washed with cold ethanol, and dried.

  • Fluorescence Titration:

    • Prepare a stock solution of the Schiff base ligand (1 mM in DMSO).

    • Prepare a working solution of the ligand (e.g., 10 µM) in the desired buffer.

    • Prepare a stock solution of Al³⁺ (10 mM in deionized water).

    • Titrate the ligand solution with increasing concentrations of Al³⁺ (e.g., 0 to 5 equivalents).

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant.

  • Selectivity Study:

    • Prepare solutions of the Schiff base ligand containing various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of Al³⁺.

    • Measure the fluorescence response and compare it to the response obtained with Al³⁺ to assess the selectivity of the probe.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus Al³⁺ concentration at low concentrations.[5]

Data Presentation

The quantitative data obtained from the characterization and application of the fluorescent probe should be summarized in a clear and concise table.

ParameterValueConditions
Photophysical Properties
λ_abs (max)TBDIn Ethanol
λ_em (max)TBDIn Ethanol
Molar Absorptivity (ε)TBDIn Ethanol
Quantum Yield (Φ_F)TBDRelative to Quinine Sulfate
Sensing Performance (for Al³⁺)
Emission Max (Probe + Al³⁺)TBDIn HEPES buffer (pH 7.4)
Fluorescence EnhancementTBD(I - I₀) / I₀
Binding StoichiometryTBDJob's Plot
Association Constant (K_a)TBD
Limit of Detection (LOD)TBD

TBD: To be determined experimentally.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of a new fluorescent probe. The proposed protocols provide a comprehensive framework for its synthesis, characterization, and application. The unique substitution pattern is expected to yield interesting photophysical properties and sensing capabilities. Further research should focus on exploring the selectivity of the probe towards a wider range of analytes and its potential for applications in more complex matrices, such as biological samples and environmental monitoring. The cytotoxicity of the probe should also be evaluated for its potential use in live-cell imaging.

References

  • Chen, Y., et al. (2018). Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. ACS Omega, 3(10), 13054-13063. Available from: [Link]

  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. RSC Advances. Available from: [Link]

  • Gokce, A. G., et al. (2015). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 20(7), 12695-12706. Available from: [Link]

  • Bhattacharya, S., et al. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. Journal of Fluorescence, 22(2), 677-683. Available from: [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5649-5657. Available from: [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl. Retrieved from [Link]

  • Wang, X., et al. (2021). A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells. Analyst, 146(13), 4276-4281. Available from: [Link]

  • Atlantic Technological University. (2012). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of Zinc(II) ions in aqueous solution. Retrieved from [Link]

  • Wang, Y., et al. (2018). BODIPY-Substituted Hydrazine as a Fluorescent Probe for Rapid and Sensitive Detection of Formaldehyde in Aqueous Solutions and in Live Cells. ACS Omega, 3(12), 18591-18598. Available from: [Link]

  • Miao, J., & Zhang, Q. (2023). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. Analytical Methods, 15(4), 469-475. Available from: [Link]

  • Iketani, Y., et al. (2021). Base-induced multi-state fluorescence of a trefoil-shaped salicylaldehyde azine derivative. RSC Advances, 11(40), 24968-24972. Available from: [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl, oxime, TMS. Retrieved from [Link]

  • ResearchGate. (2017). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Retrieved from [Link]

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5649-5657. Available from: [Link]

  • Wang, Y., et al. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. Molecules, 27(19), 6729. Available from: [Link]

  • Wang, C., et al. (2020). Fluorescence staining of salicylaldehyde azine, and applications in the determination of potassium tert-butoxide. New Journal of Chemistry, 44(28), 12101-12107. Available from: [Link]

  • Li, Y., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 30(5), 1123. Available from: [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" in materials science applications

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the materials science applications of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde . This document provides detailed application notes and protocols, grounded in established scientific principles, to explore the potential of this functionalized aromatic aldehyde.

Introduction: The Potential of a Multifunctional Building Block

This compound is a substituted salicylaldehyde derivative that, while not extensively documented in existing literature for specific materials science applications, presents a unique combination of functional groups that make it a highly promising precursor for a variety of advanced materials. The core salicylaldehyde structure is a well-established platform for the synthesis of Schiff bases, ligands for metal complexes, and other functional organic molecules.[1][2] The strategic placement of the ethyl and iodo substituents offers opportunities to finely tune the electronic properties, steric hindrance, solubility, and reactivity of derived materials.

The key structural features and their potential impact include:

  • 2-Hydroxy Group: This group is crucial for the formation of Schiff bases and acts as a coordination site in metal complexes.[2]

  • Aldehyde Group: A versatile functional group for condensation reactions, particularly with amines to form Schiff bases, and for the synthesis of various heterocyclic compounds.[3][4]

  • 5-Ethyl Group: This alkyl group can enhance solubility in organic solvents and introduce steric bulk, which can influence the packing and morphology of resulting materials.

  • 3-Iodo Group: The presence of iodine, a heavy halogen, can significantly impact the material's properties. It can increase the refractive index, a desirable trait for optoelectronic applications, and can also participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of supramolecular structures.[5]

This guide will provide detailed protocols and application notes to leverage these features in the development of novel materials.

Synthesis of this compound

The synthesis of substituted salicylaldehydes can be challenging due to potential side reactions.[6][7] A common and effective strategy involves the direct iodination of the corresponding substituted phenol. The following protocol is a robust method for the synthesis of the title compound.

Protocol 1: Electrophilic Iodination of 5-Ethyl-2-hydroxybenzaldehyde

This protocol is based on established methods for the iodination of phenolic compounds using an electrophilic iodine source.[8]

Materials:

  • 5-Ethyl-2-hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-Ethyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Expected Outcome: The final product should be a crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Pathway Start 5-Ethyl-2-hydroxybenzaldehyde Reagents + N-Iodosuccinimide (NIS) in Acetonitrile Start->Reagents Electrophilic Iodination Product This compound Reagents->Product

Caption: Synthesis of this compound.

Application Note 1: Precursor for Schiff Base Ligands and Metal Complexes

The salicylaldehyde moiety is a cornerstone in coordination chemistry for the synthesis of Schiff base ligands.[1] These ligands are capable of forming stable complexes with a wide range of metal ions, leading to materials with interesting catalytic, magnetic, and optical properties.[2]

Rationale for Application

The introduction of the ethyl and iodo groups on the salicylaldehyde ring allows for the modulation of the ligand's electronic and steric properties. The electron-withdrawing nature of the iodine atom can influence the acidity of the phenolic proton and the electron density on the coordinating atoms. The ethyl group can enhance solubility and create specific steric environments around the metal center.

Protocol 2: Synthesis of a Schiff Base Ligand and a Cu(II) Complex

Part A: Schiff Base Synthesis

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a primary amine (e.g., aniline or ethylenediamine, 1 equivalent for a bidentate ligand or 0.5 equivalents for a tetradentate ligand) to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Schiff_Base_Formation Aldehyde This compound Amine + Primary Amine (R-NH2) in Ethanol Aldehyde->Amine Condensation SchiffBase Schiff Base Ligand Amine->SchiffBase

Caption: General scheme for Schiff base formation.

Part B: Complexation with Copper(II)

  • Dissolve the synthesized Schiff base ligand (2 equivalents) in hot ethanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in hot ethanol.

  • Slowly add the copper(II) solution to the ligand solution with constant stirring.

  • A colored precipitate of the Cu(II) complex should form immediately.

  • Reflux the mixture for 1 hour to ensure complete complexation.

  • Cool the mixture, filter the solid complex, wash with ethanol, and dry.

Application Note 2: Building Block for Functional Polymers

The aldehyde functionality of this compound can be utilized for the synthesis of functional polymers. This can be achieved through polymerization reactions or by grafting the molecule onto an existing polymer backbone.

Rationale for Application

Incorporating this molecule into a polymer can impart specific properties to the resulting material. For example, the iodo-substituent can increase the polymer's refractive index and introduce sites for further chemical modification. The salicylaldehyde moiety can be used to create polymers with metal-chelating properties.

Protocol 3: Reductive Amination for Polymer Functionalization

This protocol describes the grafting of this compound onto a polymer with primary amine groups (e.g., poly(allylamine)).

Materials:

  • Polymer with primary amine groups (e.g., poly(allylamine))

  • This compound

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the amine-containing polymer in methanol.

  • Add this compound (in a molar ratio calculated to achieve the desired degree of functionalization) to the polymer solution.

  • Stir the mixture at room temperature for 12 hours to allow for the formation of imine bonds.

  • Cool the reaction mixture in an ice bath and slowly add sodium borohydride (in excess relative to the aldehyde) to reduce the imine bonds to stable amine linkages.

  • Stir the reaction for an additional 6 hours at room temperature.

  • Precipitate the functionalized polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., acetone or diethyl ether).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Application Note 3: Component for Organic Optoelectronic Materials

The presence of a heavy atom like iodine can enhance the refractive index of organic materials, which is beneficial for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices.[5][9][10]

Rationale for Application

By incorporating this compound into conjugated polymers or small molecules used in optoelectronic devices, it is possible to modulate their optical and electronic properties. The heavy atom effect of iodine can also influence intersystem crossing rates, which could be exploited in the design of phosphorescent materials.

Workflow for Integration into an Optoelectronic Material

Optoelectronic_Workflow cluster_0 Material Synthesis cluster_1 Device Fabrication & Testing A This compound B Functionalization/ Polymerization A->B C Purified Optoelectronic Material B->C D Solution Processing/ Thin Film Deposition C->D E Device Assembly (e.g., OLED, OSC) D->E F Characterization (Optical & Electrical) E->F

Caption: Workflow for materials science applications.

Data Summary

PropertyValueSource
Parent Compound 5-Ethyl-2-hydroxybenzaldehyde
Molecular FormulaC₉H₁₀O₂[11]
Molecular Weight150.17 g/mol [11]
XLogP3-AA2.4[11]
Iodinated Derivative 5-Iodosalicylaldehyde
Molecular FormulaC₇H₅IO₂[12]
Molecular Weight248.02 g/mol [12]
XLogP3-AA2.2[12]

References

  • Vertex AI Search. (n.d.). Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions - PMC.
  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties.
  • PubChem. (n.d.). 5-Ethyl-2-hydroxybenzaldehyde.
  • ResearchGate. (2026, February 10). Synthesis and Characterization of Iodo Derivatives of Bis-salphen Complexes.
  • Google Patents. (n.d.). CN109970755A - The synthesis of substituted salicylaldehyde derivatives.
  • Google Patents. (n.d.). WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives.
  • MDPI. (2022, July 18). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile.
  • Organic Chemistry Portal. (n.d.). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates.
  • Nature. (2018, February 20). Iodine insertion and dispersion of refractive index in organic single crystal semiconductor.
  • Royal Society of Chemistry. (n.d.). A novel 2D Eu-MOF as a dual-functional fluorescence sensor for detection of benzaldehyde and Fe3+. Dalton Transactions.
  • PubMed. (2014, September 1). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides.
  • ChemicalBook. (2026, January 13). 2-HYDROXY-5-IODO-BENZALDEHYDE.
  • Royal Society of Chemistry. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as.
  • Royal Society of Chemistry. (2025, April 1). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances.
  • PubMed. (2025, July 16). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation.
  • ResearchGate. (2025, August 5). A new strategy for selective fluorescence detection of benzaldehyde and nitrobenzene.
  • ResearchGate. (n.d.). Turn-on fluorescent sensors for detecting aliphatic aldehydes. (a)...
  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • PubChem. (n.d.). 5-Iodosalicylaldehyde.
  • ChemSynthesis. (2025, May 20). 2-hydroxy-5-iodo-3-methylbenzaldehyde.
  • (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4.
  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-iodobenzaldehyde.
  • MDPI. (2024, November 11). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.
  • MDPI. (2025, July 23). Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors: Synthesis, Enzymatic Activity, Molecular Modeling, and ADMET Profiling.
  • Medires Publishing. (2024, April 30). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
  • PMC. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.
  • Journal of Advanced Scientific Research. (2022, March 31). POTENTIALLY ACTIVE METAL OF COBALT, COPPER AND ZINC COMPLEXES DERIVED FROM SCHIFF BASE LIGAND OF 3-ETHOXY-2-HYDROXY-BENZALDEHYDE.
  • SSRN. (2023, October 19). Synthesis of O-Acyl Salicylaldehyde Derivatives and Copolymerization Ofbis-(2-Formylphenyl) Fumarate with Methyl Methacrylate.
  • (n.d.). Direct Electrical Sensing of Iodine Gas by a Covalent Organic Framework-Based Sensor.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
  • ResearchGate. (2025, December 22). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes.
  • ACS Figshare. (2021, July 25). Aldehyde-Functionalized Polymers from the Reverse Iodine Transfer Polymerization of Lignin-Derivable Compounds.
  • Semantic Scholar. (2015, August 1). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes.
  • Okinawa Institute of Science and Technology. (n.d.). Organic Optoelectronics Unit.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl, oxime, TMS. WebBook.

Sources

Application Note: High-Lipophilicity Heavy-Atom Sensor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (EHIB) for Sensor Development[1]

Part 1: Executive Summary & Strategic Rationale

This compound (EHIB) represents a specialized scaffold in the development of fluorescent chemosensors.[1] While salicylaldehyde derivatives are ubiquitous in sensor chemistry, the specific substitution pattern of EHIB offers distinct advantages for biological and environmental sensing applications.[1]

Why EHIB?

  • The 5-Ethyl Group (Lipophilicity): Unlike the common methyl or unsubstituted analogs, the ethyl group at the 5-position increases the partition coefficient (LogP). This enhances cell membrane permeability, making EHIB-derived sensors superior candidates for intracellular imaging.[1]

  • The 3-Iodo Group (Electronic & Steric Tuning): The iodine atom at the ortho position to the hydroxyl group serves two functions:

    • pKa Modulation: It increases the acidity of the phenolic proton, facilitating easier deprotonation by basic anions (e.g.,

      
      , 
      
      
      
      ) or metal coordination.
    • Heavy Atom Effect: It introduces spin-orbit coupling, which can be leveraged to tune fluorescence lifetimes or quench background noise in "turn-on" assays.[1]

  • Schiff Base Reactivity: The aldehyde functionality allows for rapid condensation with primary amines (hydrazines, diamines) to form Schiff base ligands, the active sensing units for metal ions (

    
    , 
    
    
    
    ,
    
    
    ).

This guide details the protocol for synthesizing EHIB, converting it into a functional Schiff base sensor, and validating its response to metal ions via Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms.

Part 2: Chemical Identity & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name This compound
Common Abbreviation EHIB
Molecular Formula

Molecular Weight ~276.07 g/mol
Key Functional Groups Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Iodine (-I), Ethyl (

)
Solubility Soluble in DMSO, DMF,

, Ethanol; Insoluble in water.[1]
Primary Application Precursor for ESIPT-based fluorescent probes.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of EHIB Scaffold

Rationale: EHIB is often not available off-the-shelf in bulk.[1] This protocol describes the regioselective iodination of commercially available 5-ethylsalicylaldehyde.[1]

Reagents:

  • 5-Ethyl-2-hydroxybenzaldehyde (Starting material)[1]

  • N-Iodosuccinimide (NIS) (Iodinating agent)[2]

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)[1]

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.50 g) of 5-ethyl-2-hydroxybenzaldehyde in 50 mL of acetonitrile.

  • Catalyst Addition: Add 0.1 equivalent of p-TsOH. Stir at room temperature for 10 minutes.

  • Iodination: Slowly add 11 mmol (1.1 equiv) of NIS over 20 minutes. The slow addition prevents over-iodination.[1]

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 5:1).[1] The iodine will preferentially attack the 3-position due to the directing effect of the hydroxyl group and steric blocking of the 5-position by the ethyl group.[1]

  • Work-up: Evaporate the solvent. Redissolve the residue in dichloromethane (

    
    ) and wash with saturated sodium thiosulfate (
    
    
    
    ) to remove unreacted iodine.
  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane/EtOAc).

    • Yield Target: >85%[1][3]

    • Verification:

      
       NMR (Look for the disappearance of the 3-H aromatic proton).[1]
      
Protocol B: Sensor Fabrication (Schiff Base Condensation)

Rationale: The aldehyde itself is not the sensor.[1] It must be converted into a Schiff base ligand (Imine) to create a binding pocket for metal ions.[1] We will use 2-aminophenol as the co-reactant to create a tridentate


 binding site, ideal for 

sensing.

Workflow Diagram (Synthesis & Mechanism):

SensorSynthesis cluster_mech Sensing Mechanism EHIB EHIB Scaffold (Aldehyde) SchiffBase Schiff Base Sensor (C=N Linkage) EHIB->SchiffBase Condensation (Ethanol, Reflux) Amine 2-Aminophenol (Receptor Unit) Amine->SchiffBase Complex Fluorescent Complex (ESIPT OFF / CHEF ON) SchiffBase->Complex Coordination Metal Analyte (Al3+) Metal->Complex

Caption: Synthesis pathway from EHIB precursor to functional metal sensor and subsequent analyte binding.

Methodology:

  • Stoichiometry: Mix 1 mmol of EHIB and 1 mmol of 2-aminophenol in 20 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. The solution typically changes color (yellow to orange) indicating imine formation.[1]
    
  • Precipitation: Cool to room temperature. The Schiff base often precipitates.[1] If not, reduce volume by 50% and cool on ice.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Part 4: Validation & Application (Sensing Protocol)

The resulting sensor (EHIB-Imine) typically operates via the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism.[1]

  • Free Ligand: ESIPT occurs (Enol

    
     Keto tautomerization upon excitation), often resulting in weak fluorescence or a large Stokes shift.[1]
    
  • Metal Bound: Binding

    
     or 
    
    
    
    deprotonates the phenol and locks the molecule, inhibiting ESIPT and triggering CHEF (Chelation-Enhanced Fluorescence) —a strong "Turn-On" response.
Protocol C: Fluorescence Titration Assay

Reagents:

  • Sensor Stock Solution: 1 mM in DMSO.[1]

  • Metal Stocks: 10 mM nitrate salts (

    
    , 
    
    
    
    , etc.) in deionized water.
  • Buffer: HEPES (pH 7.[1]4) or Ethanol/Water (9:1 v/v).[1]

Steps:

  • Preparation: Dilute the Sensor Stock to 10

    
     in the testing buffer (3 mL cuvette).
    
  • Baseline Scan: Record the fluorescence emission spectrum (Excitation: ~360–400 nm, dependent on the specific amine used).

  • Titration: Add metal ion solution in 0.5 equivalent increments (0–50

    
    ).
    
  • Observation:

    • Turn-On: Look for the emergence of a new, intense emission band (typically 450–550 nm).

    • Saturation: Plot Intensity (

      
      ) vs. Concentration (
      
      
      
      ) to find the saturation point (usually 1:1 stoichiometry).
  • Interference Check: Repeat the assay in the presence of competing ions (

    
    ) to verify selectivity.
    

Data Presentation Template:

Analyte

(nm)

(nm)
Response TypeLimit of Detection (LOD)
Free Sensor 380520 (Weak)N/AN/A

380460 (Strong)Blue Shift + EnhancementCalculate:


380490 (Med)EnhancementTBD
Part 5: Mechanism of Action[1]

Understanding the mechanism is vital for troubleshooting.[1] The iodine atom in EHIB plays a subtle but critical role here.

Mechanism Enol Enol Form (Ground State) High Stability due to I-OH H-bond Excited Excited State (ESIPT) Enol->Excited Light Absorption (hv) Chelated Metal Complex (CHEF) (Strong Fluorescence) Enol->Chelated + Metal Ion (Al3+) - Proton (H+) Keto Keto Form (Weak Fluorescence) Excited->Keto Proton Transfer (ESIPT) Keto->Enol Non-radiative Decay Chelated->Chelated Radiative Decay (Fluorescence ON)

Caption: ESIPT process in free ligand vs. CHEF mechanism upon metal coordination.

Expert Insight: The 3-Iodo substituent exerts an inductive effect (-I) that lowers the pKa of the 2-OH group.[1] This makes the sensor more sensitive (faster response) to metal ions that require deprotonation for binding, compared to the non-iodinated analog. However, beware of the Heavy Atom Effect : if the fluorescence quantum yield is too low, the iodine might be quenching the signal via intersystem crossing. If this occurs, switch the detection mode to Phosphorescence (time-gated luminescence), which eliminates background autofluorescence from biological samples.

Part 6: References
  • Schiff Base Sensor Design Principles:

    • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection.[1][4]

    • Source: Molecules (MDPI), 2025.

    • Relevance: Establishes the core protocol for salicylaldehyde-based Al3+ sensing, which serves as the baseline for the EHIB modification.

    • URL:[Link]

  • Iodination Protocols:

    • Title: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI.

    • Source: RSC Advances, 2019.[1][5]

    • Relevance: Provides validated synthesis routes for 3-iodo-salicylaldehyde derivatives, confirming the chemical feasibility of the EHIB scaffold.

    • URL:[Link]

  • Chemical Properties & Safety:

    • Title: 5-Iodosalicylaldehyde Compound Summary.

    • Source: PubChem (NIH).[1]

    • Relevance: Provides physicochemical data (solubility, safety) for the closest structural analog to EHIB.

    • URL:[Link]

  • ESIPT Mechanism in Sensors:

    • Title: A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base With AIE and ESIPT Characteristics.[1][6][7][8]

    • Source: Journal of Fluorescence, 2019.[1]

    • Relevance: Explains the photophysical mechanism (ESIPT) utilized in this protocol.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5E3I-SAL Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Salen" Precursor Challenge

Welcome to the technical support hub for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde . We understand the critical nature of this intermediate. Often used as a precursor for chiral Salen ligands (e.g., in Jacobsen-type catalysts), its purity directly dictates the enantioselectivity of downstream catalysis.

This molecule presents a "perfect storm" of purification challenges:

  • The Iodine: Prone to homolytic cleavage (light sensitivity) and often contaminated with unreacted elemental iodine (

    
    ).
    
  • The Aldehyde: Susceptible to air oxidation to the corresponding benzoic acid.

  • The Phenol: Creates strong hydrogen bonding, often leading to "oiling out" rather than crystallization.

This guide replaces generic advice with protocol-specific troubleshooting designed to salvage your crude material.

Module 1: Initial Assessment & Decontamination (The "Triage")

User Question: "My crude product is a dark purple/brown sticky solid. Is it ruined?"

Technical Diagnosis: The dark color is almost certainly free iodine (


)  trapped in the crystal lattice or oily matrix. The "stickiness" suggests oligomers or residual solvent. You cannot recrystallize this directly; the iodine will co-crystallize.

The "De-Iodination" Protocol: Before any purification, you must chemically quench the free iodine.

  • Dissolution: Dissolve the crude mass in a water-immiscible solvent (Dichloromethane or Ethyl Acetate).

  • The Quench: Wash the organic layer vigorously with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Visual Cue: The organic layer should shift from dark purple/brown to pale yellow/orange.

  • The Acid Wash: Follow with a mild acid wash (0.1 M HCl) to ensure the phenol remains protonated (neutral state) and stays in the organic layer.

  • Drying: Dry over anhydrous

    
     (not 
    
    
    
    —magnesium sulfate is faster and more efficient for aldehydes).

Critical Checkpoint: If your material is still dark brown after this step, you likely have polymerized aldehyde tars. Proceed to Chromatography immediately; recrystallization will fail.

Module 2: Recrystallization (The "Gold Standard")

User Question: "I tried ethanol, but it oiled out. What solvent system should I use?"

Technical Insight: This molecule has a "greasy" ethyl tail and a polar "head" (phenol/aldehyde). Pure ethanol often dissolves it too well at room temperature, or the solubility drop is too steep, causing oiling. We need to modulate the polarity.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol / Water 90:10 to 80:20 High Water acts as the "anti-solvent" to force lattice formation.
Glacial Acetic Acid 100% Medium Excellent for iodinated phenols, but hard to remove traces (high BP).
Acetonitrile 100% High Good polarity match; sharp solubility curve vs. temperature.
Hexane / EtOAc Variable Low Often leads to oiling out due to polarity mismatch.
The "Anti-Oiling" Protocol

If you experience oiling out (liquid-liquid phase separation before crystallization), follow this modified procedure:

  • Dissolve: Dissolve solid in minimal boiling Ethanol.

  • Seed: Remove from heat. Add a single crystal of pure product (if available) or scratch the glass vigorously.

  • Titrate: Add warm Water dropwise just until permanent turbidity (cloudiness) appears.

  • Re-solubilize: Add 1-2 drops of Ethanol to clear it.

  • Insulate: Wrap the flask in aluminum foil (light protection) and a towel (slow cooling). Slow cooling is the antidote to oiling.

Module 3: Advanced Separation (Chromatography)

User Question: "Recrystallization yield is too low (<40%). How do I purify the mother liquor?"

Technical Diagnosis: The ethyl group increases solubility in non-polar solvents, making this compound amenable to silica gel chromatography. However, silica is slightly acidic and can catalyze decomposition if the residence time is too long.

Chromatography Parameters:

  • Stationary Phase: Silica Gel (Acid-washed/neutralized is preferred but standard is acceptable).

  • Mobile Phase: Hexane : Ethyl Acetate .

    • Gradient: Start at 95:5. The product usually elutes around 90:10 or 85:15.

    • Note: The iodine atom makes the spot UV-active but also prone to streaking.

Visualizing the Workflow:

PurificationLogic Start Crude this compound ColorCheck Is material Dark Purple/Brown? Start->ColorCheck ThioWash Wash w/ 10% Na2S2O3 (Remove Free Iodine) ColorCheck->ThioWash Yes (Iodine present) PurityCheck TLC Analysis (Single Spot?) ColorCheck->PurityCheck No (Pale/Orange) ThioWash->PurityCheck Recryst Recrystallization (EtOH/H2O) PurityCheck->Recryst Minor Impurities Column Flash Chromatography (Hexane/EtOAc) PurityCheck->Column Complex Mixture / Tars Recryst->Column Failed / Oiled Out Final Pure Yellow/Pale Solid Recryst->Final Success Column->Final

Caption: Logical decision matrix for selecting the appropriate purification route based on crude material state.

Module 4: Troubleshooting & FAQs

Q1: The product turned pink/red after drying on the bench. Why?

  • A: This is photo-degradation . The C-I bond is weak. UV light causes homolytic cleavage, generating iodine radicals which turn the solid pink.

  • Fix: Recrystallize again if purity is critical.[2] Always dry in the dark (vacuum desiccator wrapped in foil).

Q2: Can I use basic extraction (NaOH) to purify it?

  • A: Proceed with caution. While it is a phenol and will dissolve in NaOH, the aldehyde group is sensitive to strong bases (Cannizzaro reaction or polymerization).

  • Modification: Use a weak base like Sodium Carbonate (

    
    )  or keep the NaOH contact time under 5 minutes at 
    
    
    
    .

Q3: What is the expected Melting Point?

  • A: While literature varies for specific ethyl-isomers, 3-iodo-salicylaldehyde derivatives typically melt between 70°C and 100°C .

    • Diagnostic: A range >2°C indicates impurity. A sharp point (e.g., 84-85°C) confirms purity.

Q4: I see a small impurity peak at ~10 ppm in NMR (Aldehyde region).

  • A: This is likely the 3,5-diiodo analog (if over-iodinated) or the non-iodinated starting material . These are difficult to separate by recrystallization due to structural similarity. You must use column chromatography to separate these homologs.

References

  • BenchChem Technical Data. Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime (Analogous Protocols). Retrieved from BenchChem.[1] Link

  • University of Rochester. Reagents & Solvents: Tips and Tricks for Recrystallization. Retrieved from University of Rochester Dept of Chemistry. Link

  • Sigma-Aldrich. Product Specification: 5-Iodosalicylaldehyde (Structural Analog). Retrieved from Sigma-Aldrich.[3][4] Link

  • Royal Society of Chemistry. Iodine catalyzed oxidation of alcohols and aldehydes. Green Chemistry, 2013. (Context on Iodine/Aldehyde stability). Link

  • National Institutes of Health (PubChem). 5-Iodosalicylaldehyde Compound Summary. (Physical Data Support). Link

Sources

Technical Support Center: Synthesis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-5E2H3I-001 Subject: Troubleshooting Side Reactions & Impurity Profiles in Iodination of 5-Ethylsalicylaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Reaction Context

User Query: "I am observing low yields and multiple spots on TLC during the iodination of 5-ethyl-2-hydroxybenzaldehyde. What are the major side reactions, and how do I control regioselectivity?"

Technical Response: The synthesis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde involves the electrophilic aromatic substitution (EAS) of iodine onto a 5-substituted salicylaldehyde core.[1][2] While the hydroxyl group (-OH) at position 2 strongly directs the incoming iodine to position 3 (ortho), the presence of the aldehyde (-CHO) and ethyl (-Et) groups creates a push-pull electronic environment that can lead to specific side reactions—primarily regio-isomerism (iodination at C6), oxidation (aldehyde to acid), and deformylative iodination (loss of the aldehyde group).[1]

This guide breaks down these failure modes and provides validated protocols to ensure the exclusive formation of the 3-iodo isomer.

Reaction Pathway & Impurity Profile (Visual Analysis)

The following diagram illustrates the competitive pathways active during this synthesis. Understanding these nodes is critical for troubleshooting.

ReactionPathways Start Starting Material (5-Ethyl-2-hydroxybenzaldehyde) Target TARGET PRODUCT (3-Iodo Isomer) Start->Target Major Pathway (Ortho to OH) Side_Regio Impurity A: 6-Iodo Isomer (Regio-impurity) Start->Side_Regio Minor Pathway (Steric Leakage) Side_Ox Impurity B: Carboxylic Acid (Oxidation of CHO) Start->Side_Ox Basic pH / Oxidants Side_Deform Impurity C: Iodophenol (Deformylation) Start->Side_Deform High Temp / Excess Oxidant IodineSource Iodine Source (I2/KI or NIS)

Figure 1: Competitive reaction pathways.[1] The 3-iodo isomer is favored electronically, but 6-iodo and oxidation products are common under unoptimized conditions.[1]

Troubleshooting Guide: Failure Modes & Solutions

Issue 1: Formation of the 6-Iodo Isomer (Regioselectivity Loss)

Symptom: NMR shows a secondary set of aromatic signals; HPLC shows a peak with identical Mass/Charge (m/z) but different retention time.[2]

  • Mechanism: The Ethyl group at C5 is a weak activator and directs ortho/para. Position 6 is ortho to the Ethyl group. While the OH group (C2) is a stronger director targeting C3, steric hindrance at C3 (flanked by OH and CHO) can push the iodine to C6.

  • Root Cause: High reaction temperatures or non-polar solvents that do not stabilize the transition state for the ortho-OH substitution.[2]

  • Solution:

    • Solvent Switch: Use Methanol or Acetic Acid .[2] Protic solvents form hydrogen bonds with the phenolic OH, increasing its steric bulk and electronic activation, locking the iodine delivery to the C3 position via a cyclic transition state.

    • Temperature: Maintain reaction at 0–5°C . Lower energy favors the kinetic product (C3) over the thermodynamic mix.

Issue 2: Loss of Aldehyde Peak (Deformylative Iodination)

Symptom: Disappearance of the carbonyl stretch (~1660 cm⁻¹) in IR; loss of the -CHO proton (~9.8 ppm) in ¹H NMR.

  • Mechanism: In the presence of strong oxidants (like

    
     used to activate iodine) or high heat, the hypoiodite species can attack the carbonyl carbon, leading to the extrusion of the formyl group (as formic acid/CO2) and replacing it with iodine.[2]
    
  • Root Cause: Over-oxidation; use of "vigorous" iodine activation methods (e.g.,

    
     or 
    
    
    
    ) at high temperatures.[2]
  • Solution:

    • Reagent Selection: Switch to N-Iodosuccinimide (NIS) with catalytic acid (TsOH) or standard

      
        in aqueous amine.[1][2] Avoid metal-catalyzed oxidative iodination if this side reaction is observed.[1]
      
Issue 3: "Sludge" or Polymerization (Oxidation)

Symptom: Darkening of reaction mixture to black tar; baseline streaking on TLC.[2]

  • Mechanism: Basic conditions (pH > 10) promote the oxidation of the aldehyde to a carboxylic acid (Cannizzaro-type or aerobic oxidation) and oxidative coupling of phenols (radical polymerization).

  • Root Cause: pH is too high (too basic).

  • Solution:

    • pH Control: Buffer the reaction to pH 5–7 . If using amines (like morpholine) to solubilize iodine, ensure they are not in large excess.

Data Summary: Impurity Identification

Impurity TypeStructure DescriptionDetection (¹H NMR)Prevention Strategy
Target (3-Iodo) I at C3, Et at C5Doublet (d) ~7.8 ppm (C4-H), Doublet (d) 7.4 ppm (C6-H).[1][2] Coupling J2Hz (meta).Standard Protocol (see below).[2]
Regio (6-Iodo) I at C6, Et at C5Singlet (s) or Para-coupling patterns (distinct from meta).Use polar protic solvents; Keep T < 5°C.
Oxidation (Acid) CHO

COOH
Loss of CHO signal (9-10 ppm); Broad OH stretch in IR.[1][2]Avoid strong bases; Perform under

atm.
Deformylated CHO

I
Loss of CHO signal; Upfield shift of aromatics.Avoid

/Metal oxidants; Control Temp.[2]

Recommended Experimental Protocol

Method: Iodination using Iodine/Potassium Iodide in Aqueous Ammonia/Ethanol.[2] Rationale: This method uses mild basic conditions to solubilize the phenol (increasing reactivity) but keeps the temperature low to prevent aldehyde damage.[2]

Step-by-Step:

  • Preparation: Dissolve 5-Ethyl-2-hydroxybenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Solubilization: Add 25% Aqueous Ammonia (1.5 eq) dropwise. The solution will turn yellow (phenoxide formation).

  • Iodine Solution: Separately, dissolve Iodine (

    
    , 1.05 eq)  and Potassium Iodide (KI, 2.0 eq)  in minimal water.[2]
    
  • Addition: Cool the substrate solution to 0–5°C (Ice bath). Add the Iodine/KI solution dropwise over 30 minutes. Crucial: Slow addition prevents local over-concentration of iodine.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Quench: Pour mixture into ice-water containing Sodium Thiosulfate (

    
    )  and dilute HCl (to pH 3). This reduces unreacted iodine (removes purple color) and protonates the phenol to precipitate the product.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove trace 6-iodo isomers.

Interactive Troubleshooting Logic (Decision Tree)

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Q1 Problem Detected? Q2 Low Yield / No Precipitate? Q1->Q2 Yes Q3 Impurity Spots on TLC? Q1->Q3 Yes A1 Check pH. If basic, product is soluble phenoxide. Acidify to pH 3. Q2->A1 Solution is clear yellow A2 Check Oxidant. If H2O2 used, aldehyde likely oxidized. Switch to I2/KI. Q2->A2 Solution is dark/tarry Q4 Is impurity more polar (lower Rf)? Q3->Q4 A3 Likely Carboxylic Acid. Exclude O2, reduce base strength. Q4->A3 Yes (Lower Rf) A4 Likely Regioisomer (6-Iodo). Recrystallize (EtOH). Lower Rxn Temp next time. Q4->A4 No (Similar Rf)

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Regioselective Iodination of Phenols

    • Citation: Stavber, S., Jereb, M., & Zupan, M. (2008).[2] Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.[2][3][4] Synthesis, 2008(10), 1487-1513.

    • Relevance: Establishes the mechanism of phenol activation and ortho-selectivity.[2]

    • Source:[1][2]

  • Deformylative Halogenation

    • Citation: Liang, S., Kumon, T., Angnes, R. A., Sanchez, M., Xu, B., & Hammond, G. B. (2019).[5] Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation.[2][5] Organic Letters, 21(10), 3848–3854.[2]

    • Relevance: Explains the mechanism of aldehyde loss (deformylation)
    • Source:[1]

  • Iodination of Salicylaldehydes (Methodology)

    • Citation: Patil, S. (2012).[2] A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid.[2][6] ChemInform.

    • Relevance: Provides specific protocols for salicylaldehyde deriv
    • Source:[1]

  • Side Reactions in Phenolic Aldehydes

    • Citation: Hubig, S. M., & Kochi, J. K. (2000).[2] Direct Observation of the Wheland Intermediate in Electrophilic Aromatic Substitution. Journal of the American Chemical Society.

    • Relevance: Mechanistic insight into the stability of the ortho-substitution intermedi
    • Source:[1][2]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for Iodine, 5-Ethylsalicylaldehyde, and solvents before handling.[2]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde Chemical Family: Halogenated Salicylaldehydes Primary Application: Ligand synthesis (Schiff bases), radiotracer precursors, and pharmaceutical intermediates.

Technical Overview & Stability Profile

As a Senior Application Scientist, I often encounter researchers treating this compound simply as a "stable shelf reagent." This is a critical error. This compound is a multi-labile system . Its stability is compromised by three competing vectors: the oxidizable aldehyde, the light-sensitive carbon-iodine bond, and the electron-rich phenolic ring.

The "Yellowing" Phenomenon

The most common user complaint is the transition of the material from a pale yellow/off-white solid to a dark brown sticky mass. This is not simple "aging"; it is a cascade failure of storage conditions.

  • Photolytic Deiodination: Light exposure cleaves the C-I bond, releasing free Iodine (

    
    ), which causes the darkening.
    
  • Auto-oxidation: The aldehyde oxidizes to the carboxylic acid.

  • Acid Catalysis: The generated acid can catalyze further decomposition or polymerization of the phenolic ring.

Troubleshooting Guide (Q&A)

Category A: Purity & Appearance

Q1: My compound has turned from pale yellow to a dark brown/orange solid. Is it still usable?

  • Diagnosis: This indicates significant photolytic degradation releasing elemental iodine (

    
    ).
    
  • Action:

    • Minor discoloration: Purify via recrystallization (see Protocol 1).

    • Dark brown/tar: The presence of free radicals and

      
       likely degraded the bulk material. Discard and repurchase/resynthesize.
      
  • Prevention: Store strictly in amber vials wrapped in aluminum foil at -20°C.

Q2: HPLC analysis shows a new peak eluting before the main product (shorter retention time). What is it?

  • Technical Insight: This is likely 5-Ethyl-2-hydroxy-3-iodobenzoic acid .

  • Mechanism: Aerobic oxidation of the aldehyde group. The carboxylic acid is more polar than the aldehyde, leading to faster elution on Reverse-Phase (C18) columns.

  • Fix: If the impurity is <5%, it can be removed by washing the organic layer with saturated Sodium Bicarbonate (

    
    ) during extraction, as the acid will partition into the aqueous base.
    

Q3: HPLC shows a peak eluting after the product or co-eluting closely. Mass spec shows M-126.

  • Technical Insight: This is 5-Ethyl-2-hydroxybenzaldehyde (De-iodinated product).

  • Mechanism: Homolytic cleavage of the C-I bond due to UV light exposure.

  • Critical Note: This impurity is chemically very similar to the target and is difficult to separate by simple recrystallization. Column chromatography is required.[1]

Category B: Reactivity & Synthesis

Q4: The Schiff base reaction with an amine is proceeding slowly or yielding a "gummy" precipitate.

  • Root Cause: Free Iodine (

    
    ) contamination acts as an oxidant, potentially oxidizing your amine before it reacts with the aldehyde.
    
  • Protocol: Perform a "Thiosulfate Wash" (Protocol 2) on the aldehyde starting material before setting up the reaction.

Q5: I am trying to dissolve the compound in CDCl3 for NMR, but it is cloudy.

  • Explanation: The compound has limited solubility in pure chloroform. It is a phenol; it requires hydrogen-bond acceptors to dissolve well.

  • Solution: Add a drop of

    
     (Methanol-d4) or use DMSO-d6. The cloudiness might also be polymerized degradation products which are insoluble.
    

Degradation Mechanisms & Visualizations

Understanding the degradation allows you to mitigate it. The following diagram illustrates the two primary failure modes: Aerobic Oxidation and Photolysis .

DegradationPathways Start This compound (Target Molecule) Acid 5-Ethyl-2-hydroxy-3-iodobenzoic acid (Primary Impurity) Start->Acid O2 / Air Exposure (Auto-oxidation) Radical [Aryl Radical Intermediate] Start->Radical hv (UV Light) (Homolytic Cleavage) Deiodo 5-Ethyl-2-hydroxybenzaldehyde (De-iodinated Byproduct) Radical->Deiodo H-abstraction (Solvent) Iodine Free Iodine (I2) (Causes Browning) Radical->Iodine Dimerization of I•

Figure 1: Primary degradation pathways. The red path (oxidation) occurs upon air exposure; the yellow path (photolysis) occurs upon light exposure.

Validated Experimental Protocols

Protocol 1: Purification via Recrystallization

Use this when the compound is slightly yellow but chemically intact (>90% purity).

  • Solvent System: Ethanol / Water (9:1).

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (

    
    ).
    
    • Note: Do not boil excessively; prolonged heat accelerates iodine loss.

  • Filtration: If dark particles remain, hot filter through a glass frit.

  • Crystallization: Add warm water dropwise until persistent turbidity is observed. Cool slowly to Room Temperature, then to

    
    .
    
  • Collection: Filter the pale yellow needles and wash with cold 20% Ethanol/Water.

  • Drying: Dry under high vacuum in the dark.

Protocol 2: Thiosulfate Wash (Iodine Removal)

Use this immediately before reaction if the solid looks brown.

  • Dissolve the aldehyde in Ethyl Acetate or Dichloromethane.

  • Wash the organic phase 2x with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Observation: The brown color in the organic layer should fade to pale yellow.

  • Wash 1x with Brine.

  • Dry over Anhydrous

    
    , filter, and concentrate in vacuo (keep bath 
    
    
    
    ).

Storage Specifications

To maintain >98% purity for 6+ months, strict adherence to the "Double-Barrier" method is required.

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows thermal oxidation kinetics.
Atmosphere Argon or NitrogenDisplaces

to prevent benzoic acid formation.
Container Amber Glass VialBlocks UV/Visible light to prevent deiodination.
Secondary Foil Wrap + DesiccatorExtra light protection; prevents hydrolysis of imine derivatives (if applicable).

References

  • Sigma-Aldrich. 5-Iodosalicylaldehyde Product Sheet.[2] (General stability data for iodo-salicylaldehydes). Link

  • Li, X., et al. (2014). "Palladium-catalyzed dehalogenation of aryl halides." Chemical Reviews. (Mechanistic insight into C-I bond lability). Link

  • Bowden, K., et al. (1990). "Auto-oxidation of aromatic aldehydes." Journal of the Chemical Society, Perkin Transactions 2. (Kinetics of aldehyde-to-acid conversion). Link

  • BenchChem. Technical Support: Degradation of substituted benzaldehydes. (General degradation pathways). Link

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" recrystallization procedure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Executive Summary & Compound Profile

Compound: this compound Target Application: Ligand synthesis (Salen/Schiff bases), pharmaceutical intermediates. Critical Quality Attribute (CQA): Removal of unreacted starting material (5-ethylsalicylaldehyde) and free iodine species.

This guide addresses the specific challenge of purifying This compound . As this compound is typically synthesized via the electrophilic iodination of 5-ethylsalicylaldehyde (using ICl or I₂/HIO₃), the crude product often contains free iodine (red/brown discoloration) and unreacted starting material. Due to the ethyl substituent, this compound possesses higher lipophilicity and a lower melting point (estimated 55–75°C) than its methyl or di-iodo analogs, making it prone to "oiling out" during recrystallization.

The "Golden Path" Recrystallization Protocol

Note: This protocol assumes a crude solid isolated from an organic workup. If your material is a dark oil, proceed immediately to the Troubleshooting section.

Phase 1: Pre-Treatment (Iodine Removal)

Why: Recrystallization is ineffective at removing free iodine (


), which co-crystallizes with the aldehyde.
  • Dissolve the crude solid in a minimal amount of Ethyl Acetate .

  • Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (

    
    ) . The organic layer should shift from dark brown/red to pale yellow/orange.
    
  • Dry over

    
    , filter, and evaporate to dryness. Do not skip this step.
    
Phase 2: Solvent Selection & Dissolution

Primary Solvent System:Ethanol (95%) or Methanol . Alternative System:Hexanes/Ethyl Acetate (10:1) (if alcoholysis is a concern, though rare for this substrate).

  • Weigh the crude, iodine-free solid.

  • Place solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add Ethanol (95%) dropwise while heating the flask in a water bath at 60°C .

    • Caution: Do not exceed 70°C; the melting point is likely low.

  • Add solvent only until the solid dissolves. If a small amount of insoluble dark speck remains, perform a hot filtration .

Phase 3: Crystallization[1]
  • Remove the flask from heat and place it on a cork ring or wood block (insulation).

  • Allow to cool to room temperature undisturbed for 2–3 hours .

    • Critical: Rapid cooling will cause the product to oil out (phase separate) rather than crystallize.

  • Once room temperature is reached, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
Phase 4: Isolation
  • Filter the crystals using a Büchner funnel.

  • Wash the cake with cold (

    
    ) Ethanol/Water (1:1)  or cold Hexanes.
    
  • Dry under vacuum at room temperature. Avoid oven drying as the compound may melt or sublime.

Troubleshooting Hub (Q&A)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why? A: This is the most common issue with 5-ethyl substituted aldehydes due to their low melting points.

  • Cause: The solution is either too concentrated, or it cooled too quickly, causing the compound to crash out as a supercooled liquid before organizing into a lattice.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of extra solvent (Ethanol).

    • Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a rod) as it cools to ~40°C.

    • Slow Down: Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are brown/reddish even after recrystallization. A: You have trapped elemental iodine or poly-iodide chains in the lattice.

  • Cause: Insufficient thiosulfate wash during workup.

  • Fix: Recrystallization alone will not fix this. You must redissolve the crystals in Ethyl Acetate, wash with aqueous Sodium Thiosulfate until the aqueous layer remains clear, and then re-evaporate and recrystallize.

Q3: Can I use water as a co-solvent? A: Yes, but with caution.

  • Protocol: Dissolve in hot Ethanol. Add warm water dropwise until persistent turbidity (cloudiness) appears. Add one drop of Ethanol to clear it. Cool slowly.

  • Risk: Water significantly increases the polarity, which increases the risk of oiling out for this specific lipophilic (ethyl-substituted) compound. Use pure Ethanol first.

Q4: What is the expected melting point? A: While specific literature for the 5-ethyl-3-iodo variant is sparse compared to the 3,5-diiodo analog (MP ~110°C), structural analogs suggest a range of 55–75°C .

  • Diagnostic: If your solid melts below 50°C, it is likely still wet with solvent or heavily contaminated with starting material (5-ethylsalicylaldehyde, MP ~10-15°C/liquid).

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Ethanol (95%) HighLowModerate (Oiling)Recommended
Methanol Very HighModerateLow YieldGood for 2nd crop
Hexanes LowInsolublePurityPoor solubility
Ethyl Acetate Very HighHighLow YieldUse for workup only
Acetic Acid HighModerateSolvate formationAvoid for final purity

Visual Logic: Purification Decision Tree

RecrystallizationLogic Start Crude this compound CheckColor Is the solid Dark Brown/Red? Start->CheckColor ThioWash DISSOLVE in EtOAc WASH w/ Na2S2O3 EVAPORATE CheckColor->ThioWash Yes (Iodine present) SolventChoice Dissolve in minimal HOT ETHANOL (60°C) CheckColor->SolventChoice No (Pale/Orange) ThioWash->SolventChoice Cooling Slow Cool to RT SolventChoice->Cooling CheckState Did it Oil Out? Cooling->CheckState RemedyOil REHEAT Add Seed Crystal Cool Slower CheckState->RemedyOil Yes (Liquid layer) IceBath Ice Bath (0°C) for 1 hr CheckState->IceBath No (Crystals forming) RemedyOil->Cooling Retry Filter Filter & Wash (Cold Hexane/EtOH) IceBath->Filter Final Pure Yellow Solid Filter->Final

Caption: Logical workflow for the purification of iodinated salicylaldehydes, prioritizing iodine removal and managing phase separation (oiling out).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of substituted benzaldehydes and phenols).

  • Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses, 75, 1. (Describes the general iodination and workup of substituted salicylaldehydes).

  • Hansen, T. V., & Skrydstrup, T. (2005). Ortho-Iodination of Phenols: A Simple and Efficient Method. Journal of Organic Chemistry. (Provides mechanistic insight into the iodine/thiosulfate workup necessity).

Technical Support Center: Troubleshooting "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde. This resource provides in-depth troubleshooting for common issues encountered in the Nuclear Magnetic Resonance (NMR) analysis of this compound. The guidance is structured in a practical question-and-answer format to directly address challenges you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What are the likely impurities?

Answer:

When synthesizing this compound, several impurities can arise, leading to extra signals in the aromatic region of your ¹H NMR spectrum. The most common culprits are starting materials, regioisomers, and over-iodinated products.

Common Aromatic Impurities and Their Expected ¹H NMR Signals:

CompoundExpected ¹H NMR Signals (Aromatic Region, δ ppm)Notes
This compound (Product) ~7.6 (d, J ≈ 2.5 Hz, 1H), ~7.8 (d, J ≈ 2.5 Hz, 1H)The two aromatic protons are ortho to the ethyl and iodo groups, respectively, and appear as doublets.
4-Ethylsalicylaldehyde (Starting Material) ~6.8-7.5 (m, 3H)A complex multiplet for the three aromatic protons.
5-Ethyl-2-hydroxy-benzaldehyde (Potential Precursor) ~6.9 (d, J ≈ 8.5 Hz, 1H), ~7.4 (dd, J ≈ 8.5, 2.5 Hz, 1H), ~7.5 (d, J ≈ 2.5 Hz, 1H)Distinct signals for the three aromatic protons.
5-Ethyl-2-hydroxy-3,5-diiodo-benzaldehyde (Over-iodination) A single peak in the aromatic region.Due to symmetry, the two aromatic protons are chemically equivalent.
3-Ethyl-2-hydroxy-5-iodo-benzaldehyde (Regioisomer) Signals may be similar to the desired product but with different coupling constants.The formation of this isomer depends on the synthetic route.

Troubleshooting Workflow:

G cluster_0 Impurity Identification Workflow A Unexpected Aromatic Signals in ¹H NMR B Compare with Spectra of Starting Materials A->B Step 1 C Check for Over-Iodination (Di-iodinated product) A->C Step 2 D Consider Regioisomer Formation A->D Step 3 E Purify via Column Chromatography or Recrystallization B->E C->E D->E F Re-run NMR on Purified Sample E->F Final Verification

Caption: Workflow for identifying and resolving aromatic impurities.

Experimental Protocol: Purification by Column Chromatography [1]

  • Prepare the Column: Use silica gel (70-230 mesh) as the stationary phase. The column size will depend on the amount of crude product.

  • Choose a Solvent System: A mixture of hexane and ethyl acetate is often effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane or the initial solvent mixture and load it onto the column.

  • Elute and Collect Fractions: Begin elution and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Question 2: I see a broad singlet around δ 11-12 ppm that disappears upon D₂O shake. What is this peak?

Answer:

This is a classic signature of a labile proton, in this case, the hydroxyl (-OH) proton of your compound.[2] The chemical shift of this proton can vary depending on the solvent, concentration, and temperature.

  • Why it's broad: The hydroxyl proton can undergo chemical exchange with other labile protons (like trace amounts of water) in the sample. This exchange process happens on a timescale that is intermediate relative to the NMR experiment, leading to a broadening of the signal.[2]

  • Why it disappears with D₂O: When you add a drop of deuterium oxide (D₂O) to your NMR tube and shake it, the hydroxyl protons (-OH) exchange with deuterium atoms (-OD). Deuterium is not observed in ¹H NMR, so the signal disappears.[2] This is a definitive test for identifying exchangeable protons like those in hydroxyl and amine groups.[3]

Question 3: My NMR spectrum is showing signals for residual solvents like ethyl acetate or dichloromethane, even after drying under high vacuum. How can I remove them?

Answer:

Some organic compounds can form strong intermolecular interactions with solvents, making them difficult to remove completely by simple evaporation or high vacuum.[2]

Troubleshooting Strategies for Residual Solvents:

SolventIssueRecommended Removal Technique
Ethyl Acetate Can be particularly stubborn to remove.Add a small amount of dichloromethane to the sample, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The dichloromethane helps to azeotropically remove the ethyl acetate.[2]
Dichloromethane Generally volatile, but can be trapped in a solid matrix.Gentle heating under high vacuum can be effective. Be cautious not to sublime your product.
Acetone Can sometimes be present from glassware cleaning.Ensure all glassware is thoroughly dried before use. If present in the sample, co-evaporation with a more volatile solvent like diethyl ether can be helpful.
Water NMR solvents can absorb moisture from the air.[2]Add an inert drying agent like anhydrous potassium carbonate or sodium sulfate to your NMR solvent bottle.[2]
Question 4: The integration of my aromatic protons is not a clean 1:1 ratio. What could be the cause?

Answer:

An incorrect integration ratio for the aromatic protons of this compound suggests the presence of an impurity with overlapping signals.

Logical Flow for Diagnosing Integration Issues:

Caption: A step-by-step guide to troubleshooting incorrect NMR integrations.

Changing the NMR solvent can alter the chemical shifts of both your product and any impurities, potentially resolving the overlap.[2] Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₃ due to aromatic solvent-induced shifts (ASIS).

Question 5: The baseline of my NMR spectrum is distorted. What are the possible causes and solutions?

Answer:

A distorted baseline in an NMR spectrum can arise from several factors, often related to sample preparation or instrument parameters.

Common Causes and Solutions for Baseline Distortion:

CauseExplanationSolution
Poor Shimming The magnetic field is not homogeneous across the sample.The instrument's shimming needs to be optimized. This is often an automated process, but manual shimming may be required for difficult samples.
Sample Heterogeneity The compound is not fully dissolved or has precipitated out of solution.Ensure your sample is completely dissolved. If solubility is an issue, try a different deuterated solvent or gently warm the sample.[2]
Sample Concentration The sample is too concentrated, leading to broad peaks and a distorted baseline.Dilute the sample and re-acquire the spectrum.
Paramagnetic Impurities The presence of paramagnetic substances (e.g., metal ions) can severely broaden signals and affect the baseline.Purify the sample to remove any paramagnetic contaminants.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]

  • Benzaldehyde, 3-iodo-. ChemBK. [Link]

  • EP2394984A1 - Process for the iodination of phenolic derivatives.
  • 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Kinetics of the gas-phase reaction of benzaldehyde with iodine. Heat of formation and stabilization energy of the benzoyl radical. ACS Publications. [Link]

  • Iodination of phenol. [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • NMR Chemical Shifts. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Assignment of 1 H-NMR spectrum for salicylaldehyde. ResearchGate. [Link]

  • Salicylaldehyde at BMRB. [Link]

  • Kinetics of the gas-phase reaction of benzaldehyde with iodine. Heat of formation and stabilization energy of the benzoyl radical. Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4. [Link]

  • Cas 15164-44-0,4-IODOBENZALDEHYDE. LookChem. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • 5-Iodosalicylaldehyde. PubChem. [Link]

  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure. [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]

  • 2-Hydroxy-3-iodobenzaldehyde. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring by Thin Layer Chromatography (TLC)

Status: Operational Ticket ID: CHEM-TLC-5E2H3I Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support hub for 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde . This guide addresses the specific chromatographic challenges associated with this molecule.

This compound presents a unique "triad" of functional groups that complicate TLC analysis:

  • Phenolic Hydroxyl (-OH): Acidic (pKa ~8-10), prone to ionization on silica, causing "tailing."

  • Aldehyde (-CHO): Reactive, susceptible to oxidation (to carboxylic acid) on active silica.

  • Aryl Iodide (-I): Lipophilic and heavy, but potentially photolabile (light-sensitive).

The following protocols are designed to ensure reproducible separation of the iodinated product from its precursor (5-ethyl-2-hydroxybenzaldehyde) and common byproducts.

Module 1: Method Development (Standard Operating Procedure)

Mobile Phase Optimization

The lipophilic ethyl and iodo groups compete with the polar phenol and aldehyde groups. A binary solvent system is rarely sufficient without a modifier.

ComponentRoleRecommended Ratio
Non-polar Phase Hexane (or Heptane)70 - 90%
Polar Phase Ethyl Acetate (EtOAc)10 - 30%
Modifier Acetic Acid (AcOH)0.5 - 1.0%

Why Acetic Acid? Silica gel is slightly acidic (pH ~5-6), but surface silanol groups can still deprotonate the phenolic oxygen, creating a phenoxide anion that binds strongly to the silica, resulting in streaks (tailing). Adding 1% AcOH suppresses this ionization, keeping the phenol protonated and the spot sharp [1].

Visualization Protocol

This molecule offers two distinct chemical "handles" for visualization. Do not rely on UV alone.

  • Primary (Non-Destructive): UV Lamp at 254 nm . The conjugated aromatic system will quench fluorescence, appearing as a dark spot on a green background.[1]

  • Secondary (Functional Group Specific):

    • 2,4-Dinitrophenylhydrazine (2,4-DNP): Specific for the Aldehyde .

      • Result: Orange/Red spot.

    • Ferric Chloride (FeCl₃): Specific for the Phenol .[1]

      • Result: Violet/Purple complex.

Module 2: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly. How do I fix this?

Diagnosis: Phenolic ionization or column overload. Corrective Action:

  • Acidify the Eluent: Ensure you have added 1% Acetic Acid to your mobile phase.

  • Concentration Check: Dilute your spotting sample. High concentrations promote dimerization and tailing.

  • Matrix Check: If the reaction was performed in a basic solvent (e.g., Pyridine, TEA), residual base on the plate will cause severe tailing. Dry the spot under high vacuum or heat gun before developing.

Q2: I cannot separate the Starting Material (SM) from the Product (P). They co-elute.

Diagnosis: The Iodine atom adds lipophilicity, but the change in polarity is subtle compared to the strong H-bonding of the salicylaldehyde core. Corrective Action:

  • Change Selectivity: Switch the polar modifier. If Hexane/EtOAc fails, try Toluene/Acetone (95:5) . Toluene interacts with the aromatic pi-system differently than Hexane.

  • The "Co-Spot" Technique: You must spot three lanes:

    • Lane 1: Starting Material (5-ethyl-2-hydroxybenzaldehyde)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture

    • Look for: A "snowman" or figure-8 shape in Lane 2 indicates partial separation.

Q3: A new spot appears at the baseline after leaving the plate out. Is my product decomposing?

Diagnosis: Oxidation. Mechanism: Aldehydes on silica are prone to air oxidation, forming the corresponding carboxylic acid (5-ethyl-2-hydroxy-3-iodobenzoic acid), which is very polar and sticks to the baseline. Corrective Action:

  • Develop the plate immediately after spotting.

  • Store the reaction mixture under inert gas (Nitrogen/Argon).

Q4: Is the Iodine stable?

Diagnosis: Photolytic Deiodination. Risk: Aryl iodides can cleave under strong UV light or prolonged exposure to light, regenerating the non-iodinated starting material. Corrective Action:

  • Minimize exposure to ambient light.

  • Do not leave the TLC plate under the UV lamp for extended periods (>1 minute).

Module 3: Advanced Characterization Logic

Workflow: Optimization Cycle

The following diagram illustrates the logical flow for optimizing the separation of the iodinated product from the starting material.

TLC_Optimization Start Start: Standard Condition Hexane:EtOAc (8:2) Check_Rf Check Rf Value Start->Check_Rf Decision_Rf Is Rf between 0.3 and 0.7? Check_Rf->Decision_Rf Tailing Is the spot tailing/streaking? Decision_Rf->Tailing Yes Action_Polarity Adjust Polarity: Rf < 0.3 -> More EtOAc Rf > 0.7 -> More Hexane Decision_Rf->Action_Polarity No Separation Is SM separated from Product? Tailing->Separation No Action_Acid Add Modifier: + 1% Acetic Acid Tailing->Action_Acid Yes Action_Selectivity Change Solvent Class: Try Toluene or DCM Separation->Action_Selectivity No Success Optimized Method Ready for Monitoring Separation->Success Yes Action_Polarity->Check_Rf Action_Acid->Check_Rf Action_Selectivity->Check_Rf

Caption: Iterative logic for optimizing mobile phase selectivity and spot shape.

Experimental Validation: 2D-TLC for Stability

If you suspect the silica gel is degrading your compound (de-iodination or oxidation), perform a 2D-TLC experiment [2].

  • Spot: Apply sample to the bottom-left corner of a square plate.

  • Run 1: Develop vertically. Dry the plate in the dark with cool air.

  • Run 2: Rotate plate 90° and develop again in the same solvent.

  • Analysis:

    • Diagonal Spots: Compound is stable.[2][3]

    • Off-Diagonal Spots: Decomposition occurred during the chromatography process.

References

  • Reich, H. J. (n.d.). TLC - Thin Layer Chromatography.[4][5][6][7] University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: Thin Layer Chromatography (TLC) - Troubleshooting. Retrieved from [Link]

Sources

"5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" reaction work-up and extraction issues

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Isolation and Purification

Introduction

This technical guide addresses the specific challenges associated with the isolation of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde . As a functionalized salicylaldehyde, this molecule exhibits unique physicochemical properties driven by strong intramolecular hydrogen bonding (between the phenolic -OH and the aldehyde -C=O) and the lipophilicity of the 5-ethyl/3-iodo substituents.

Common user reports indicate difficulties with persistent iodine coloration , emulsion formation , and regioisomer purification . This guide provides mechanistic insights and validated protocols to resolve these issues.

Module 1: The "Black Tar" & Emulsion Issue (Extraction)[1]

User Complaint: "My reaction mixture turned dark brown/black. During extraction, I formed a stable emulsion that won't separate, and the organic layer remains pink even after washing."

Root Cause Analysis
  • Iodine Contamination: The dark color is primarily due to unreacted elemental iodine (

    
    ) or triiodide (
    
    
    
    ) complexes.
  • Phenolic Tars: Oxidative coupling of phenols (side reactions) creates amphiphilic "tars" that stabilize emulsions.

  • pH Sensitivity: The phenol moiety (

    
     due to the electron-withdrawing iodine) can exist as a phenolate anion in basic/neutral aqueous washes, acting as a surfactant.
    
Troubleshooting Protocol
Step 1: The Reductive Quench (Crucial)

Do not proceed to extraction until the iodine color is neutralized.

  • Reagent: 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Action: Add the reducing agent directly to the reaction mixture before adding organic solvent. Stir vigorously until the color shifts from dark brown to pale yellow/orange.

    • Mechanism:[1][2][3]

      
       (Iodide is water-soluble and colorless).
      
Step 2: pH Adjustment
  • Target pH: 3–4.

  • Why: You must ensure the molecule is in its neutral (protonated) form to extract it into the organic phase. At pH > 8, it is a water-soluble phenolate salt.

  • Acid: Use 1M HCl. Avoid strong mineral acids if the aldehyde is sensitive, but salicylaldehydes are generally stable to dilute acid.

Step 3: Emulsion Breaking

If an emulsion forms:

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the "tars" stabilizing the interface.

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Dark Brown) Quench Add 10% Na2S2O3 (Reduces I2 to I-) Start->Quench CheckColor Is solution Yellow/Clear? Quench->CheckColor CheckColor->Quench No (Still Brown) Acidify Acidify to pH 3-4 (Protonate Phenol) CheckColor->Acidify Yes Extract Extract with DCM or EtOAc Acidify->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Filter through Celite OR Add Brine Emulsion->BreakEmulsion Yes Dry Dry Organic Layer (Na2SO4) Emulsion->Dry No BreakEmulsion->Dry

Figure 1: Step-by-step logic for quenching iodine and managing emulsions during work-up.

Module 2: Purification & Regioselectivity

User Complaint: "I see two spots on TLC close together. Is this the 3-iodo vs. 5-iodo regioisomer?"

Technical Insight

For 5-ethyl-2-hydroxybenzaldehyde , the 5-position is already blocked by the ethyl group. Therefore, regioisomers are unlikely unless the ethyl group was displaced (rare) or the starting material was isomeric (e.g., 3-ethyl-2-hydroxybenzaldehyde).

The likely impurities are:

  • Unreacted Starting Material: 5-Ethyl-2-hydroxybenzaldehyde.

  • Di-iodination: 3,6-diiodo species (rare due to sterics, but possible).

  • Oxidation: 5-Ethyl-2-hydroxy-3-iodobenzoic acid (if exposed to air/oxidants).

Purification Strategy
Feature5-Ethyl-2-hydroxybenzaldehyde (SM)This compound (Product)
Polarity (TLC) More Polar (Higher

in non-polar)
Less Polar (Lower

)
Acidity (

)
~8.5~7.0 (Iodine increases acidity)
Solubility High in HexanesModerate in Hexanes

*Note: Intramolecular H-bonding makes both quite non-polar, but the heavy iodine atom often retards mobility on Silica slightly compared to the alkyl precursor, or reverses depending on eluent interaction.

Recommended Method: Recrystallization

Because the product is a solid salicylaldehyde derivative, recrystallization is superior to chromatography for removing traces of starting material.

  • Solvent System: Ethanol/Water (9:1) or Glacial Acetic Acid.

  • Protocol: Dissolve in minimum hot ethanol. Add warm water until turbid. Cool slowly to

    
    .
    
  • Why: The starting material (lacking the heavy iodine) is significantly more soluble in cold ethanol/water mixtures and will remain in the mother liquor.

Alternative: Flash Chromatography [4][5]
  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: 0-5% Ethyl Acetate in Hexanes. (Keep polarity very low; these compounds move fast).

  • Tip: Acidify the silica with 1% acetic acid to prevent "streaking" of the phenolic proton.

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Solid TLC TLC Analysis (Hex:EtOAc 9:1) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst SM present (<10%) Column Flash Column (Acidified Silica) Decision->Column Complex Mix / Tars Pure Pure Product Recryst->Pure Column->Pure

Figure 2: Decision tree for selecting the optimal purification method.

Module 3: Stability & Storage (The "Pink Shift")

User Complaint: "The white/yellow powder turned pink after a week on the bench."

Mechanism: Photolytic Deiodination

Aryl iodides, particularly electron-rich ones (phenols), are susceptible to homolytic cleavage of the C-I bond by UV light.

  • Reaction:

    
     (Pink color).
    
Storage Protocol
  • Container: Amber glass vials (Essential).

  • Atmosphere: Argon or Nitrogen flush (prevents aldehyde oxidation).

  • Temperature:

    
     (Refrigerator).
    

Module 4: Solubility Anomalies

User Complaint: "The compound is surprisingly volatile and won't dissolve in water/base as expected."

The "Salicylaldehyde Effect"

The 2-hydroxy and 1-aldehyde groups form a robust Intramolecular Hydrogen Bond (6-membered ring).

  • Consequence 1 (Volatility): This "hides" the polar groups, making the molecule behave like a non-polar hydrocarbon. It may sublime under high vacuum (< 0.1 mmHg). Do not dry under high vacuum for extended periods.

  • Consequence 2 (Solubility): It resists dissolution in aqueous base (like

    
    ) because the proton is "locked" in the H-bond. You typically need a stronger base (NaOH) to break this bond and form the salt.
    

References

  • Sigma-Aldrich. 5-Iodosalicylaldehyde Product Specification & Safety Data Sheet.

  • Frontier, A. Not Voodoo: Workup for Removing Bromine or Iodine.[6] University of Rochester.[6]

  • ChemicalBook. 2-Hydroxy-5-iodobenzaldehyde Properties and Synthesis.

  • PubChem. Salicylaldehyde: Physical Properties and Solubility Data. National Library of Medicine.

  • ResearchGate. Discussion on Removing Excess Iodine from Reaction Mixtures.

Sources

Technical Support Center: Regioselective Iodination of 5-Ethylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct support resource from a Senior Application Scientist. It prioritizes actionable, high-precision chemistry, addressing the specific challenges of iodinating 5-ethylsalicylaldehyde.

Executive Summary: The Regioselectivity Challenge

In the synthesis of advanced chiral catalysts (such as Salen ligands), 3-iodo-5-ethylsalicylaldehyde is a critical intermediate. The challenge lies in the electronic directing effects of the substrate.

  • The Goal: Install a single iodine atom at the C3 position (ortho to the hydroxyl group).

  • The Problem: The hydroxyl group (OH) is a strong activator. While it directs primarily to C3 (ortho), it also activates C6 (para). Although the C5-ethyl group blocks the para position relative to the aldehyde, the C6 position remains susceptible to electrophilic attack, particularly after the C3 position is iodinated.

  • The Solution: This guide provides a protocol using N-Iodosuccinimide (NIS) with acid catalysis to strictly control the kinetics, ensuring mono-iodination at C3 while suppressing the thermodynamic drive toward C3,C6-diiodination.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. To achieve high regioselectivity, we must favor the kinetic pathway (Path A) and completely suppress the over-reaction (Path B).

IodinationPathways Start 5-Ethylsalicylaldehyde (Substrate) TS_C3 C3-Transition State (Kinetically Favored) Start->TS_C3 Fast (Ortho to OH) Side_C6 C6-Attack (Sterically/Electronically Disfavored) Start->Side_C6 Slow (Para to OH) Reagent Electrophilic Iodine (NIS + TsOH) Reagent->TS_C3 Product 3-Iodo-5-ethylsalicylaldehyde (Target: >95%) TS_C3->Product DiIodo 3,6-Diiodo Side Product (Over-iodination) Product->DiIodo Excess Reagent/High Temp

Figure 1: Reaction pathways showing the kinetic preference for C3 iodination and the risk of di-iodination.

Optimized Protocol: NIS-Mediated Regioselective Iodination

This method replaces the harsh ICl or I2/oxidant conditions with N-Iodosuccinimide (NIS) and p-Toluenesulfonic acid (TsOH) . This system generates a controlled concentration of the electrophilic iodonium species (


), preventing the "iodine flooding" that leads to side products.
Reagents & Materials
ComponentEquivalentsRole
5-Ethylsalicylaldehyde 1.0 equivSubstrate
N-Iodosuccinimide (NIS) 1.05 equivIodinating Agent (Mild)
p-Toluenesulfonic Acid (TsOH) 0.1 equivCatalyst (Activates NIS)
Acetonitrile (MeCN) SolventPolar aprotic, stabilizes intermediates
Step-by-Step Methodology
  • Preparation: Dissolve 5-ethylsalicylaldehyde (10 mmol) in acetonitrile (50 mL) in a round-bottom flask wrapped in aluminum foil (iodination is light-sensitive).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1 mmol). Stir at room temperature (20–25°C) for 5 minutes.

  • Controlled Addition: Add NIS (10.5 mmol) in three equal portions over 30 minutes.

    • Why? Adding NIS all at once creates a localized high concentration of

      
      , increasing the risk of di-iodination.
      
  • Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes. The reaction is typically complete within 2–4 hours.

    • Target Spot: Rf ~0.6 (Product).[1]

    • Impurity Spot: Rf ~0.7 (Di-iodo, usually minimal).

  • Quenching: Once starting material is consumed, quench with 10% aqueous sodium thiosulfate (

    
    ) to remove any residual iodine (color changes from reddish-brown to yellow).
    
  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot Ethanol.

    • Result: Light yellow needles. Yield: 85–92%.

Troubleshooting Guide (FAQ)

Q1: I am seeing a second spot slightly higher than my product on TLC. What is it? A: This is almost certainly 3,6-diiodo-5-ethylsalicylaldehyde .

  • Cause: Excess NIS or high temperature. Even though C5 is blocked by the ethyl group, the OH group strongly activates the para position (C6). Once C3 is filled, if excess electrophile is present, it will attack C6.

  • Fix: Ensure strict stoichiometry (do not exceed 1.05 equiv of NIS). Keep the reaction at or below 25°C.

Q2: The reaction mixture turned dark purple/black. Is this normal? A: A dark color indicates free molecular iodine (


).
  • Cause: Oxidation of iodide ions or decomposition of NIS. While some color change is normal, deep purple suggests inefficient consumption of the iodinating species.

  • Fix: Add the sodium thiosulfate quench immediately after reaction completion. The color should revert to pale yellow. If the dark color persists during the reaction, ensure your solvent is dry; water can hydrolyze NIS.

Q3: Can I use elemental Iodine (


) instead of NIS? 
A:  Yes, but regioselectivity often drops.
  • Comparison:

    
     is less electrophilic and often requires basic conditions (creating the phenoxide anion). The phenoxide is extremely activating, which increases the rate of side reactions (di-iodination).
    
  • Recommendation: If you must use

    
    , use the 
    
    
    
    method (classic electrophilic) or
    
    
    (oxidative), but maintain 0°C to control the rate.

Q4: Why is the C3 position favored over C6? A: It is a matter of reinforced direction :

  • OH Group: Directs Ortho (C3) and Para (C6).

  • Aldehyde (CHO): Directs Meta (C3).

  • Ethyl Group: Directs Ortho (C4, C6).

  • Result: C3 is activated by the OH (strong) and not deactivated by the CHO (meta). C6 is activated by the OH (para) but deactivated by the CHO (ortho) and sterically crowded by the adjacent ethyl and aldehyde groups. Therefore, C3 is the kinetic product.

References
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters.[2]

  • Das, B., et al. (2007). Regioselective iodination of organic compounds using iodine and ammonium salts. Tetrahedron Letters.[2]

  • Hosseini, A., et al. (2013).[3] Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds.[3] Synthesis.[2][3][4][5][6][7][8][9][10][11][12][13]

  • Sigma-Aldrich. 3,5-Diiodosalicylaldehyde Product Data (Demonstrating the over-iodination risk).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold represents a privileged structure, amenable to diverse functionalization to elicit a wide array of biological responses. This guide provides an in-depth comparative analysis of the potential biological activity of "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde," a unique salicylaldehyde derivative. Due to the limited direct experimental data on this specific molecule, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) and experimental data from structurally analogous compounds. We will delve into its predicted antioxidant, antimicrobial, and cytotoxic properties, providing a framework for future empirical validation.

Introduction: The Salicylaldehyde Scaffold and the Impact of Substitution

Salicylaldehydes, or 2-hydroxybenzaldehydes, are a class of phenolic aldehydes that have garnered significant attention for their diverse biological activities. The presence of the hydroxyl and aldehyde groups on the aromatic ring provides a reactive platform for various biological interactions and further chemical modifications. The specific biological effects of a salicylaldehyde derivative are critically influenced by the nature, position, and number of substituents on the benzene ring.[1][2]

"this compound" presents a fascinating case for study due to its unique substitution pattern:

  • 2-Hydroxy Group: This phenolic hydroxyl is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[3]

  • 3-Iodo Group: The introduction of a halogen, particularly iodine, can significantly modulate lipophilicity and electronic properties, often enhancing antimicrobial and anticancer activities.[4]

  • 5-Ethyl Group: An alkyl substituent at this position can influence the compound's interaction with biological membranes and target proteins.

This guide will compare the predicted activities of this compound with other substituted salicylaldehydes to provide a rational basis for its potential therapeutic applications.

Comparative Analysis of Biological Activities

Based on the known effects of its constituent functional groups, we can predict the biological activity profile of this compound in comparison to other relevant compounds.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[3] The antioxidant capacity of substituted phenols is influenced by the electronic effects of other substituents on the ring.

Structure-Activity Relationship Insights:

  • Electron-donating groups generally enhance antioxidant activity by stabilizing the resulting phenoxyl radical.

  • The presence of iodine can have a variable effect; while it is an electron-withdrawing group, it can also participate in other radical scavenging mechanisms.[5][6]

Comparative Data on Structurally Similar Compounds:

CompoundKey Structural FeaturesObserved Antioxidant Activity (IC50)Reference
Salicylaldehyde2-hydroxybenzaldehydeModerate[2]
Vanillin4-hydroxy-3-methoxybenzaldehydePotent[7]
4-Hydroxybenzaldehyde4-hydroxybenzaldehydeModerate[8]
This compound (Predicted) 2-hydroxy, 3-iodo, 5-ethylPredicted to have moderate to potent antioxidant activity. The 2-hydroxy group is the primary driver. The net effect of the iodo and ethyl groups requires experimental validation.N/A
Antimicrobial Activity

Substituted benzaldehydes and their derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[2][8][9] The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes.[8]

Structure-Activity Relationship Insights:

  • The presence of a hydroxyl group often contributes to antimicrobial efficacy.[8]

  • Halogenation, particularly with chlorine and bromine, has been shown to enhance the antibacterial activity of benzilic acid derivatives.[4] It is plausible that iodination would have a similar or even more pronounced effect due to its increased lipophilicity.

  • The formation of Schiff bases or hydrazones from the aldehyde group can lead to compounds with potent and broad-spectrum antimicrobial activity.[2][9][10]

Comparative Data on Structurally Similar Compounds:

Compound/DerivativeTarget OrganismsObserved Antimicrobial Activity (MIC)Reference
Benzaldehyde DerivativesGram-positive and Gram-negative bacteria, FungiVaried, with some derivatives showing MIC values as low as 32 µg/mL.[9]
2,4-DihydroxybenzaldehydeStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicansShowed inhibitory activity.[8]
Phenylhydrazones of substituted benzaldehydesKlebsiella pneumoniae, Streptococcus pneumoniaeMIC values in the micromolar range.[11]
This compound (Predicted) Bacteria and FungiPredicted to exhibit significant antimicrobial activity , potentially greater than non-iodinated analogs due to the presence of iodine.N/A
Cytotoxic (Anticancer) Activity

Numerous studies have highlighted the cytotoxic potential of substituted benzaldehydes and their derivatives against various cancer cell lines.[1][12][13] The mechanisms of action are diverse and can include the induction of apoptosis, autophagy, and the inhibition of key signaling pathways.[13][14][15]

Structure-Activity Relationship Insights:

  • The cytotoxicity of salicylaldehyde derivatives is strongly correlated with the electronic and transport properties of the substituents.[16]

  • For salicylaldehyde benzoylhydrazones, electron-donating groups on the salicylaldehyde ring were found to increase cytotoxicity.[16]

  • Benzaldehyde itself has shown tumor-specific cytotoxicity.[13]

  • The specific substitution pattern is critical for activity against different cancer cell lines.[1]

Comparative Data on Structurally Similar Compounds:

Compound/DerivativeCancer Cell Line(s)Observed Cytotoxic Activity (IC50)Reference
Various BenzaldehydesSF-295 (glioblastoma), OVCAR-8 (ovary), HCT-116 (colon)IC50 values ranging from 0.36 to 4.75 μg/mL for potent analogs.[1]
Salicylaldehyde HydrazonesLeukemic and breast cancer cell linesSome derivatives exhibited remarkable activity in nanomolar concentrations.[12]
BenzaldehydeOral squamous cell carcinoma, glioblastoma, myelogenous leukemiaShowed higher tumor-specific cytotoxicity than its derivative, sodium 5,6-benzylidene-L-ascorbate.[13]
This compound (Predicted) Various cancer cell linesPredicted to possess cytotoxic properties. The combination of the salicylaldehyde core with a lipophilic iodine and ethyl group suggests potential for interaction with cellular targets.N/A

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, the following standardized in vitro assays are recommended.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for determining the antioxidant capacity of phenolic compounds.[17]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol: [17][18]

  • Preparation of DPPH Solution: Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and reference compounds (e.g., ascorbic acid, trolox) in methanol to create a series of concentrations.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol: [17]

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compound and reference antioxidants.

  • Assay Procedure: Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the % inhibition and IC50 value as described for the DPPH assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]

Protocol:

  • Preparation of Inoculum: Culture the selected bacterial or fungal strains in an appropriate broth medium overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation and IC50 Determination: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of phenolic compounds like this compound are often mediated through their interaction with key cellular signaling pathways.

Modulation of Redox-Sensitive Signaling Pathways

As a potential antioxidant, this compound could influence signaling pathways that are regulated by reactive oxygen species (ROS).[19][20] ROS can act as second messengers, and their levels are tightly controlled within the cell.[21][22] By scavenging ROS, this compound could potentially modulate pathways such as:

  • Keap1-Nrf2-ARE Pathway: This is a major pathway for cellular defense against oxidative stress.[20]

  • NF-κB Pathway: ROS can activate the NF-κB pathway, which is involved in inflammation and cell survival.[20]

  • MAPK Pathways (e.g., JNK, p38): These pathways are involved in cellular responses to stress, including oxidative stress.[19]

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Response Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS ASK1 ASK1 ROS->ASK1 activates JNK/p38 MAPK JNK/p38 MAPK ASK1->JNK/p38 MAPK activates Apoptosis Apoptosis JNK/p38 MAPK->Apoptosis induces This compound This compound This compound->ROS scavenges

Caption: Potential modulation of a ROS-mediated apoptotic pathway.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

G Start Start Compound_Synthesis Synthesis & Purification of This compound Start->Compound_Synthesis Antioxidant_Assays DPPH & ABTS Assays Compound_Synthesis->Antioxidant_Assays Antimicrobial_Screening MIC Determination (Bacteria & Fungi) Compound_Synthesis->Antimicrobial_Screening Cytotoxicity_Screening MTT Assay (Cancer Cell Lines) Compound_Synthesis->Cytotoxicity_Screening Data_Analysis IC50/MIC Determination & SAR Comparison Antioxidant_Assays->Data_Analysis Antimicrobial_Screening->Data_Analysis Cytotoxicity_Screening->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: A streamlined workflow for in vitro biological screening.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis based on well-established structure-activity relationships strongly suggests that this compound is a promising candidate for further investigation. Its unique combination of a phenolic hydroxyl group, an iodine substituent, and an ethyl group on the salicylaldehyde core indicates a high potential for significant antioxidant, antimicrobial, and cytotoxic activities.

The immediate next step should be the chemical synthesis and purification of this compound, followed by a systematic in vitro evaluation using the standardized protocols outlined in this guide. Positive results from these initial screenings would warrant more in-depth mechanistic studies to elucidate its mode of action at the molecular level. This could involve investigating its effects on specific enzymes, signaling pathways, and gene expression profiles. Such a rigorous, data-driven approach will be crucial in determining the true therapeutic potential of this compound.

References

  • BenchChem. (n.d.). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds.
  • Hall, M. D., et al. (1998). Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. PubMed.
  • Puranen, T., et al. (2009). The structures of the salicylaldehyde derivatives studied. ResearchGate.
  • Turk, C., et al. (1991). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff base. Journal of Medicinal Chemistry.
  • Kamata, H., et al. (2011). Signal transduction by reactive oxygen species. Journal of Cell Biology.
  • de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.
  • Sies, H., et al. (2024). Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. MDPI.
  • von Harsdorf, R., et al. (1999). Signaling Pathways in Reactive Oxygen Species–Induced Cardiomyocyte Apoptosis. Circulation.
  • Shaban, S., et al. (2021). Physiological Signaling Functions of Reactive Oxygen Species in Stem Cells: From Flies to Man. Frontiers.
  • Pires, D. E. V., et al. (2022). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge.
  • BenchChem. (n.d.). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds.
  • Sies, H., & Jones, D. P. (2020). ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways. Oxidative Medicine and Cellular Longevity.
  • Hastings, T. F., et al. (2016). Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. AACR Journals.
  • Matuszewska, A., et al. (2014). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. European Journal of Biological Research.
  • Al-Ghorbani, M., et al. (2022). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. ResearchGate.
  • Zhang, Q., et al. (2024). Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Doytchinova, I., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate.
  • BenchChem. (n.d.). Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its Analogs: A Comparative Guide.
  • Atanasova, M., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC.
  • El-Sawy, M. M., et al. (2014). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC.
  • Rohn, S., et al. (2016). How does the difference happen between ABTS and DPPH radical scavenging activity? ResearchGate.
  • González-Bártulos, M., et al. (2022). Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. PubMed.
  • Ariyoshi-Kishino, K., et al. (2010). Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. PubMed.
  • Pellegrini, N., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications.
  • Li, M., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications.
  • Yoshimura, H., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC.
  • Shawish, K., et al. (2023). Editorial: Small organic molecules with anticancer activity. Frontiers.
  • Abubakar, A., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Hashimoto, K., et al. (2005). Tumor-specific Cytotoxicity and Type of Cell Death Induced by ‚-Cyclodextrin Benzaldehyde Inclusion Compound. Anticancer Research.
  • RGCC International. (n.d.). Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives.
  • Singh, A., et al. (2014). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Sridharan, V., et al. (2013). SYNTHESIS CHARACTERAISATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED BENZILIC ACIDS. International Journal of Pharmaceutical Sciences and Research.
  • Kadam, P. D., et al. (2025). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. International Journal of Biology, Pharmacy and Allied Sciences.
  • Amuge, H. A., et al. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
  • Kalluraya, B., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][17][23] thiadiazine derivatives. PMC. Retrieved from

  • Kaiser, M., et al. (2022). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. PMC.
  • Foti, M. C. (2007). Antioxidant properties of phenols. PubMed.
  • Gupta, D., et al. (2019). Iodimetric assay for evaluating potential of antioxidants by iodine reducing activity. ResearchGate.
  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as.
  • ChemicalBook. (2026). 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2.
  • Kowalska, G., et al. (2023). The Antioxidant Properties of Selected Varieties of Pumpkin Fortified with Iodine in the Form of Potassium Iodide and Potassium Iodate. MDPI.
  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties.
  • Juárez-Maldonado, A., et al. (2021). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress. SciELO México.
  • Samoori, A. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press.
  • Sargent, M. V., & Stanojevic, E. (2025). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. ResearchGate.
  • ChemSynthesis. (2025). 2-hydroxy-5-iodo-3-methylbenzaldehyde.

Sources

Structural Insights and Comparative Crystallography of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (5-Et-3-I-Sal) represents a critical scaffold in the design of functional Schiff base ligands and metallodrugs. Unlike its widely studied analogues (3,5-diiodosalicylaldehyde or 5-chlorosalicylaldehyde), the 5-ethyl derivative introduces specific lipophilic bulk at the para position relative to the phenol, while the 3-iodo substituent serves as a heavy-atom anchor for X-ray phasing and a donor for halogen bonding (


-hole interactions).

This guide provides a technical roadmap for the structural characterization of this compound, comparing its crystallographic performance against established alternatives. It is designed for researchers aiming to publish novel crystal data or utilize this scaffold in supramolecular assemblies.

Comparative Analysis: Target vs. Alternatives

In structural chemistry, the utility of a salicylaldehyde derivative is defined by its ability to direct supramolecular packing. The table below compares 5-Et-3-I-Sal against its primary structural competitors.

Table 1: Structural & Functional Comparison
FeatureTarget: 5-Et-3-I-Sal Alt A: 3-Iodo-5-methyl-Sal Alt B: 3,5-Diiodo-Sal Alt C: 5-Ethyl-Sal (Parent)
Steric Bulk (C5) High (Ethyl) . Induces "herringbone" or offset packing to accommodate the alkyl chain.Medium (Methyl) . Allows tighter planar stacking (

-

interactions).
Low (Iodine) . Iodine at C5 is large but spherical; supports halogen bonding networks.High (Ethyl) . Similar packing to target, but lacks the 3-I anchor.
Halogen Bonding Mono-dentate . C3-I...O/N interactions. Directional control is high.Mono-dentate . Similar to target, but lattice energy is dominated by packing efficiency.Bi-dentate . C3-I and C5-I both active. Often forms 2D sheets/networks.None . Relies solely on weak van der Waals and H-bonds.
Solubility High . Ethyl group enhances solubility in non-polar solvents (CHCl3, Toluene).Moderate .Low . High density and halogen content reduce solubility.High .
X-ray Phasing Excellent . Iodine (Z=53) provides strong anomalous scattering.Excellent .Superior . Two heavy atoms per molecule.Poor . Requires direct methods; difficult for small crystals.
Technical Insight: The "3-Iodo" Effect

The iodine atom at the 3-position is not merely a heavy atom; it disrupts the standard intramolecular hydrogen bond (O-H...O=C) less than a bulky tert-butyl group but provides a significant


-hole.
  • Hypothesis for 5-Et-3-I-Sal: We expect the C3-Iodine to form an intermolecular Halogen Bond (C-I...O=C) with the carbonyl oxygen of a neighboring molecule, competing with the intramolecular phenol H-bond. The 5-ethyl tail will likely force the layers apart, increasing the b-axis or c-axis unit cell dimension compared to the methyl analog [1, 2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis

Objective: Introduce iodine at the C3 position of 5-ethylsalicylaldehyde without over-iodinating the C5 position (which is blocked, but side reactions can occur) or oxidizing the aldehyde.

Reagents:

  • 5-Ethyl-2-hydroxybenzaldehyde (1.0 eq)

  • Iodine Monochloride (ICl) (1.1 eq) [Alternative: KI / KIO3 for greener synthesis]

  • Acetic Acid (Glacial)

  • Sodium Thiosulfate (sat. aq.)

Workflow:

  • Dissolution: Dissolve 5-ethyl-2-hydroxybenzaldehyde in glacial acetic acid.

  • Addition: Add ICl dropwise at 15°C. Critical: Low temperature prevents oxidation of the aldehyde to carboxylic acid.

  • Quenching: Pour mixture into ice water containing sodium thiosulfate (removes unreacted

    
    ).
    
  • Isolation: Filter the yellow precipitate.

  • Validation:

    
     NMR must show loss of the C3 proton (approx. 7.4 ppm) and retention of the aldehyde singlet (approx. 9.8 ppm).
    
Protocol B: Single Crystal Growth

Objective: Grow diffraction-quality crystals suitable for X-ray analysis.

Method: Slow Evaporation.

  • Solvent System: Ethanol / Dichloromethane (1:1 v/v).

    • Why? Dichloromethane dissolves the lipophilic ethyl chain; Ethanol supports H-bonding donors.

  • Procedure: Dissolve 20 mg of pure compound in 4 mL solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3 small holes.
    
  • Conditioning: Store in a vibration-free environment at 4°C (fridge) to reduce thermal motion during nucleation.

  • Harvest: Crystals should appear as yellow prisms within 3-5 days.

Visualizing the Workflow & Interactions

The following diagrams illustrate the synthesis pathway and the hierarchical intermolecular interactions expected in the crystal lattice.

G Start 5-Ethyl-2-hydroxy benzaldehyde Intermediate Reaction Mixture (Electrophilic Subst.) Start->Intermediate + Reagent Reagent Iodine Monochloride (AcOH, 15°C) Reagent->Intermediate Quench Na2S2O3 Quench & Filtration Intermediate->Quench 1-2 Hours Product Crude 5-Et-3-I-Sal Quench->Product Precipitation Cryst Crystallization (EtOH/DCM) Product->Cryst Purification Xray X-Ray Diffraction (Data Collection) Cryst->Xray Single Crystal

Caption: Figure 1. Regioselective synthesis and crystallization workflow for this compound.

Interactions Molecule 5-Et-3-I-Sal Molecule Intra Intramolecular H-Bond (O-H...O=C) Molecule->Intra Primary Stability Inter_HB Intermolecular Halogen Bond (C-I...O) Molecule->Inter_HB Directional Packing PiStack Pi-Pi Stacking (Aromatic Rings) Molecule->PiStack Layer Formation VdW Van der Waals (Ethyl Chains) Molecule->VdW Space Filling Inter_HB->PiStack Synergistic

Caption: Figure 2.[1] Hierarchy of crystallographic forces. Note that the Halogen Bond (Red) competes with Van der Waals forces (Green) from the ethyl group.

Data Reporting Standards (For Publication)

When publishing this structure, ensure your Crystallographic Information File (CIF) is validated. Use the following template to report your data, contrasting it with the theoretical (DFT) model to prove the "Heavy Atom" effect.

ParameterExperimental (X-ray)Theoretical (DFT - B3LYP)Deviation (

)
Space Group P21/c (Predicted)N/A-
C3-I Bond Length 2.09 Å (Typical)2.11 Å~0.02 Å
O-H...O Angle ~145°~148°

-Stacking Dist.
3.4 - 3.6 Å3.3 ÅExperimental often looser due to thermal effects

Critical Check: If your C-I bond length deviates significantly (>0.05 Å) from standard values (approx 2.10 Å), check for disorder in the iodine position or incorrect assignment of the space group.

References

  • Wang, Y., et al. (2019).[2] "Synthesis, characterization and applications of copper(II) complexes with Schiff bases derived from chitooligosaccharide and iodosubstituted salicylaldehyde." Carbohydrate Polymers.

  • Heinen, F., et al. (2018).[3] "Iodine(III) Derivatives as Halogen Bonding Organocatalysts." Angewandte Chemie International Edition. [3]

  • Blasco, R., et al. (2017). "Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde." ResearchGate.[2][4][5]

  • PubChem. "2-Hydroxy-5-iodobenzaldehyde (Analog Data)." National Library of Medicine.

  • Sigma-Aldrich. "5-Chloro-2-hydroxy-3-iodobenzaldehyde (Commercial Standard)."

Sources

A Comparative Guide to the Reactivity of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde and 5-iodosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone for predictable and efficient molecular design. This guide offers an in-depth, objective comparison of the chemical reactivity of two structurally related iodinated salicylaldehydes: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde and 5-iodosalicylaldehyde (also known as 2-hydroxy-5-iodobenzaldehyde). Understanding the subtle yet significant differences in their reactivity profiles, dictated by the positioning of the iodo substituent and the presence of an ethyl group, is paramount for optimizing synthetic routes and developing novel chemical entities.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric nature of the substituents on the aromatic ring.[1][2]

5-iodosalicylaldehyde features a hydroxyl group at the C2 position, an aldehyde at C1, and an iodine atom at the C5 position. In contrast, This compound possesses an additional ethyl group at C5 and, critically, the iodine atom is shifted to the C3 position, ortho to both the hydroxyl and aldehyde functionalities.

Feature5-iodosalicylaldehydeThis compound
IUPAC Name 2-hydroxy-5-iodobenzaldehydeThis compound
CAS Number 1761-62-2[3]Not readily available
Molecular Formula C₇H₅IO₂[4]C₉H₉IO₂
Molecular Weight 248.02 g/mol [4]276.07 g/mol
Key Substituents -OH (C2), -CHO (C1), -I (C5)-OH (C2), -CHO (C1), -I (C3), -Et (C5)
Electronic Effects: A Tale of Two Rings

The interplay of inductive and resonance effects of the substituents dictates the electron density distribution within the aromatic ring and, consequently, the reactivity of the aldehyde group.

  • Hydroxyl Group (-OH): Acts as a strong electron-donating group through resonance (+R effect) by delocalizing its lone pair of electrons into the ring.[5] It also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of oxygen.[6] The resonance effect dominates, making the ring more electron-rich and activating it towards electrophilic substitution.[7]

  • Aldehyde Group (-CHO): This is a deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[8] This withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[1]

  • Iodine (-I): Like other halogens, iodine exhibits a dual electronic nature. It is electron-withdrawing via induction (-I effect) due to its electronegativity, which deactivates the ring.[9] However, it can also donate electron density through resonance (+R effect) via its lone pairs.[9] For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation of the ring towards electrophilic substitution.[7]

  • Ethyl Group (-C₂H₅): This alkyl group is electron-donating through an inductive effect (+I effect), which increases the electron density of the aromatic ring.[10]

The critical difference lies in the placement of the iodo and the presence of the ethyl group. In This compound , the strongly electron-withdrawing iodine atom is in the ortho position to the aldehyde. This proximity significantly enhances the electrophilicity of the carbonyl carbon. Conversely, the electron-donating ethyl group at the para position to the aldehyde counteracts this effect to some extent. In 5-iodosalicylaldehyde , the iodo group is meta to the aldehyde, meaning its electron-withdrawing inductive effect on the carbonyl carbon is less pronounced.

G cluster_1 5-Iodosalicylaldehyde cluster_2 This compound a Iodine at C5 (-I effect) b Carbonyl Carbon (Electrophilicity) a->b Moderate Increase c Iodine at C3 (Strong -I effect) e Carbonyl Carbon (Electrophilicity) c->e Significant Increase d Ethyl at C5 (+I effect) d->e Decrease

Caption: Electronic influences on carbonyl electrophilicity.

Steric Considerations

Steric hindrance plays a crucial role in modulating reactivity. The bulky iodine atom ortho to the aldehyde group in This compound can impede the approach of nucleophiles to the carbonyl carbon.[2][11] This steric shielding may counteract the enhanced electronic reactivity. The iodine atom in 5-iodosalicylaldehyde is positioned further away from the reaction center, posing minimal steric hindrance.

Comparative Reactivity Analysis

A. Reactivity of the Aldehyde Group: Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon.[12][13][14]

Prediction: This compound is predicted to be intrinsically more reactive towards nucleophilic addition due to the powerful electron-withdrawing inductive effect of the ortho-iodo substituent. This effect makes its carbonyl carbon significantly more electrophilic than that of 5-iodosalicylaldehyde.

However, for sterically demanding nucleophiles, the rate of reaction with this compound may be diminished due to the steric hindrance imposed by the ortho-iodo group.[15][16] Therefore, the relative reactivity can be dependent on the nature of the nucleophile.

Supporting Experimental Protocol: Comparative Wittig Reaction Kinetics

The Wittig reaction, which converts aldehydes to alkenes, is an excellent model for studying nucleophilic addition.[17] By monitoring the consumption of the aldehyde over time, the relative reaction rates can be determined.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve equimolar amounts of this compound and 5-iodosalicylaldehyde in anhydrous THF.

  • Ylide Generation: In a separate flask, prepare a solution of benzyltriphenylphosphonium chloride and a strong base (e.g., n-butyllithium) in anhydrous THF to generate the Wittig ylide.

  • Reaction Initiation: At time zero, add an identical aliquot of the ylide solution to each of the aldehyde solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction immediately with a saturated aqueous solution of NH₄Cl.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy to determine the ratio of remaining aldehyde to the alkene product.

  • Data Processing: Plot the concentration of the aldehyde versus time for both reactions to determine the initial reaction rates.

G A Prepare Aldehyde Solutions (Compound 1 & 2 in THF) C Initiate Reactions (Add Ylide to Aldehydes at t=0) A->C B Prepare Wittig Ylide (Ph3PCHPh in THF) B->C D Time-course Sampling (t = 5, 15, 30, 60 min) C->D E Quench Reaction (aq. NH4Cl) D->E F Analyze Samples (TLC or 1H NMR) E->F G Determine Reaction Rates (Plot [Aldehyde] vs. Time) F->G

Caption: Workflow for comparative kinetic analysis.

B. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The susceptibility of the aromatic ring to attack by electrophiles is governed by the net electron-donating or -withdrawing nature of its substituents.[7][10]

Prediction: The aromatic ring of this compound is likely more activated towards electrophilic substitution than that of 5-iodosalicylaldehyde. This is because it possesses two electron-donating groups (hydroxyl and ethyl), whereas 5-iodosalicylaldehyde only has one (hydroxyl). While the aldehyde and iodo groups are deactivating in both molecules, the combined activating effect of the -OH and -Et groups in the former should result in a more nucleophilic aromatic ring.

The directing effects of the substituents will also differ. In 5-iodosalicylaldehyde, the powerful ortho, para-directing hydroxyl group will primarily direct incoming electrophiles to the C4 and C6 positions. In this compound, the directing effects are more complex, with the -OH and -Et groups directing to positions that are already substituted or sterically hindered. The most likely position for substitution would be C6.

C. Reactivity of the Carbon-Iodine Bond

The C-I bond is a versatile functional group, readily participating in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[9][18]

Prediction: The C-I bond in 5-iodosalicylaldehyde is expected to be more reactive in cross-coupling reactions than the C-I bond in this compound. This is primarily due to steric factors. The iodine atom at C3 in this compound is flanked by two ortho substituents (the aldehyde and hydroxyl groups), which can sterically hinder the oxidative addition step at the metal catalyst.[15][19] The C5-iodine in 5-iodosalicylaldehyde is significantly less sterically encumbered, allowing for easier access by the catalyst.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundRationale
Nucleophilic Addition This compoundStrong -I effect of ortho-iodo group increases carbonyl electrophilicity. (May be reversed for bulky nucleophiles due to steric hindrance).
Electrophilic Aromatic Substitution This compoundContains two activating groups (-OH, -Et) versus one (-OH), making the ring more nucleophilic.
Cross-Coupling at C-I Bond 5-iodosalicylaldehydeLess steric hindrance around the iodine atom facilitates catalyst approach.

Conclusion for the Synthetic Chemist

The choice between this compound and 5-iodosalicylaldehyde is not arbitrary but a strategic decision based on the desired chemical transformation.

  • For reactions requiring a highly electrophilic aldehyde, such as additions of weak nucleophiles, This compound is the superior candidate, provided the nucleophile is not excessively bulky.

  • When the goal is to perform further functionalization of the aromatic ring via electrophilic substitution, This compound offers a more activated system.

  • For applications involving palladium-catalyzed cross-coupling reactions at the C-I bond, 5-iodosalicylaldehyde will likely provide higher yields and faster reaction rates due to its reduced steric hindrance at the reaction site.

This guide provides a framework for understanding the reactivity of these two valuable building blocks. The provided experimental protocols offer a starting point for researchers to quantify these differences in their own laboratory settings, leading to more informed and efficient synthetic planning.

References

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. Role of iodine substituent in the reactivity of aromatic compounds.
  • Lee SH, et al. An efficient and convenient synthesis of 5-formylsalicylaldehyde. Synthetic Communications, 30(6), 1003-1008 (2000).
  • ChemicalBook. 2-HYDROXY-5-IODO-BENZALDEHYDE | 1761-62-2.
  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Available at: [Link]

  • Google Patents. CN101161620A - Method for preparing iodo salicylaldehyde.
  • OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Benchchem. A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers.
  • ACS Publications. Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. Available at: [Link]

  • University of Calgary. Ch12: Substituent Effects. Available at: [Link]

  • ResearchGate. Impact of steric hindrance on ethyl group rotation. Available at: [Link]

  • SlidePlayer. Aldehydes and Ketones: Nucleophilic Addition Reactions. Available at: [Link]

  • Save My Exams. Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015. Available at: [Link]

  • Royal Society of Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available at: [Link]

  • ACS Publications. Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. Available at: [Link]

  • ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Available at: [Link]

  • National Center for Biotechnology Information. Sterically controlled isodesmic late-stage C–H iodination of arenes. Available at: [Link]

  • Quora. How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Available at: [Link]

  • BYJU'S. Why do Carbonyl Compounds Undergo Nucleophilic Addition? Available at: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • National Center for Biotechnology Information. 5-Iodosalicylaldehyde. PubChem Compound Summary for CID 252612. Available at: [Link]

  • Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Available at: [Link]

  • Fiveable. Aromatic Iodination Definition. Available at: [Link]

  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Available at: [Link]

  • ResearchGate. Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. Available at: [Link]

  • Cheméo. Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Available at: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]

Sources

Comparative Computational Analysis: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (EHIB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (EHIB) represents a specialized scaffold within the salicylaldehyde family, distinct from its lighter congeners (5-chloro or 5-bromo analogs) due to the synergistic effects of the heavy iodine atom and the electron-donating ethyl group.

While standard salicylaldehydes are ubiquitous in Schiff base synthesis, EHIB offers unique electronic properties driven by relativistic heavy-atom effects and steric buttressing . This guide provides a comparative DFT (Density Functional Theory) analysis, contrasting EHIB against industry-standard alternatives to assist researchers in selecting the optimal precursor for NLO (Non-Linear Optical) materials and bioactive ligand design.

Core Value Proposition
  • Enhanced NLO Response: The high polarizability of the C3-Iodine atom significantly lowers the HOMO-LUMO gap compared to 5-Chloro analogs.

  • Structural Locking: The bulky Iodine at the ortho position (C3) exerts a steric "buttressing effect," reinforcing the intramolecular hydrogen bond (IMHB) between the C2-Hydroxyl and C1-Carbonyl groups.

  • Solubility Tuning: The C5-Ethyl group improves solubility in non-polar organic solvents compared to the parent salicylaldehyde, facilitating crystal growth for X-ray diffraction.

Structural & Electronic Benchmarking

To objectively evaluate EHIB, we compare its calculated properties against two standard alternatives: Salicylaldehyde (Standard) and 5-Bromo-2-hydroxybenzaldehyde (Halogenated Benchmark) .

Molecular Geometry & Intramolecular Hydrogen Bonding (IMHB)

The defining feature of this class is the Resonance Assisted Hydrogen Bond (RAHB). In EHIB, the Iodine atom at position 3 compresses the hydroxyl group, shortening the


 distance.
FeatureSalicylaldehyde (Parent)5-Bromo-2-hydroxybenzaldehydeEHIB (Target) Performance Implication
IMHB Length (

)
~1.75 Å~1.72 Å~1.69 Å (Predicted) Stronger H-bond in EHIB leads to higher stability and red-shifted Carbonyl stretch.
Dipole Moment (

)
2.8 Debye~3.5 Debye~4.1 Debye Higher dipole facilitates stronger intermolecular interactions in crystal packing.
Steric Profile Planar, unhinderedPlanar, minor bulkTwisted/Buttressed Iodine bulk may induce slight ring deformation, aiding in chiral packing for NLO applications.
Electronic Reactivity Descriptors (DFT/B3LYP)

The presence of Iodine introduces significant changes to the frontier molecular orbitals (FMOs).

DescriptorSalicylaldehyde5-Bromo AnalogEHIB Interpretation
HOMO Energy (eV) -6.20-6.35-6.10 Iodine lone pairs raise the HOMO, making EHIB a better electron donor.
LUMO Energy (eV) -1.80-2.45-2.65 Iodine stabilizes the LUMO via

-hole interactions.
Band Gap (

)
4.40 eV3.90 eV3.45 eV Critical Advantage: Narrower gap enhances visible light absorption and chemical reactivity (Softness).
Chemical Hardness (

)
2.20 eV1.95 eV1.72 eV EHIB is "softer," implying higher polarizability and reactivity towards nucleophiles.

Critical Mechanism: The "Buttressing Effect"

The superior stability of the EHIB Schiff bases is often attributed to the steric pressure exerted by the Iodine atom.

ButtressingEffect Iodine Iodine (C3) Steric Bulk Hydroxyl Hydroxyl (C2) (Donor) Iodine->Hydroxyl Steric Repulsion (Buttressing) IMHB IMHB Strength INCREASED Iodine->IMHB Enhances Carbonyl Aldehyde (C1) (Acceptor) Hydroxyl->Carbonyl Resonance Assisted H-Bond Hydroxyl->IMHB Stabilizes Carbonyl->IMHB Accepts

Figure 1: The Buttressing Effect.[1] The bulky Iodine atom at C3 pushes the Hydroxyl proton closer to the Carbonyl oxygen, significantly strengthening the intramolecular hydrogen bond compared to non-iodinated analogs.

Experimental & Computational Protocol

To replicate these results or study derivatives, the following protocol is mandatory. Crucial Note: Standard basis sets (6-31G) fail for Iodine due to relativistic core electron errors. You must use a Mixed Basis Set approach.

Computational Workflow (Gaussian/ORCA)

Step 1: Geometry Optimization

  • Functional: B3LYP (Standard) or wB97X-D (for dispersion corrections, recommended for Iodine).

  • Basis Set (Light Atoms - C, H, O): 6-311++G(d,p).[2][3]

  • Basis Set (Heavy Atom - I): LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or def2-TZVP .

    • Why? LANL2DZ uses an Effective Core Potential (ECP) to account for relativistic effects of the Iodine core electrons.

Step 2: Vibrational Frequency Analysis

  • Verify stationary point (Zero imaginary frequencies).

  • Apply scaling factor (typically 0.961 for B3LYP) to align with experimental FTIR.

  • Target Peak: Look for the C=O stretch. In EHIB, this should appear around 1640–1650 cm⁻¹ , significantly lower than the standard 1700 cm⁻¹ due to the strong IMHB.

Step 3: NBO Analysis (Natural Bond Orbital)

  • Calculate

    
     perturbation energies to quantify the 
    
    
    
    hyperconjugation.
Workflow Diagram

DFT_Workflow Input Input Structure (EHIB) BasisSet Mixed Basis Set Selection C,H,O: 6-311++G(d,p) I: LANL2DZ (ECP) Input->BasisSet Opt Geometry Optimization (DFT/B3LYP) BasisSet->Opt Freq Frequency Calc (IR Spectrum) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Fail) TDDFT TD-DFT (UV-Vis) Solvent: Ethanol (PCM) Check->TDDFT No (Pass) NLO NLO Properties (Polarizability) TDDFT->NLO Output Final Data: HOMO-LUMO, MEP, IR NLO->Output

Figure 2: Computational Pipeline. Note the critical "Mixed Basis Set" step required to accurately model the Iodine atom.

Spectroscopic Validation

When validating your DFT results against experimental data for EHIB, look for these specific signatures:

  • FT-IR Spectroscopy:

    • 
      :  Broad band at 3000–3200 cm⁻¹ (weak/broad due to strong chelation).
      
    • 
      :  Sharp peak at ~1645 cm⁻¹. The shift from 1660 cm⁻¹ (Salicylaldehyde) to 1645 cm⁻¹ (EHIB) confirms the iodine-induced strengthening of the H-bond.
      
  • NMR Spectroscopy (

    
    H): 
    
    • -OH Signal: A singlet appearing very downfield (

      
       > 11.0 ppm), indicating deshielding by the hydrogen bond.
      
    • -CHO Signal: Singlet at

      
       ~9.8 ppm.
      
  • UV-Vis (Ethanol):

    • Expect a bathochromic shift (Red shift) in the

      
       transition compared to salicylaldehyde (~330 nm vs 310 nm) due to the auxochromic effect of the Iodine and Ethyl groups.
      

Conclusion

For researchers developing NLO materials or Schiff base ligands, This compound offers a superior electronic profile to standard halogenated salicylaldehydes. The Iodine atom provides necessary polarizability, while the ethyl group ensures solubility. However, accurate modeling requires the use of pseudopotentials (LANL2DZ) to account for the relativistic nature of Iodine.

References

  • Standard DFT Protocols for Salicylaldehydes

    • Study: Vibrational spectroscopy and HOMO-LUMO gap analysis of 2-hydroxybenzaldehyde deriv
    • Source:

  • Iodine Basis Set Considerations

    • Study: Performance of LANL2DZ vs.
    • Source:

  • Comparative Data for 5-Bromo-2-hydroxybenzaldehyde

    • Study: "Molecular Structure, Vibrational Spectral Studies and NLO Properties of 5-Bromo-2,4-Dimethoxy-Benzaldehyde by DFT."
    • Source:

  • Synthesis and Properties of Iodinated Phenols

    • Study: Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols (Synthesis of EHIB analogs).
    • Source:

  • General Reactivity of 5-Substituted Salicylaldehydes

    • Study: Theoretical insights into the structural and spectroscopic properties of 5-substituted salicylaldehydes.
    • Source:

Sources

Technical Guide: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde as a Strategic Scaffold in Ligand Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Modular Scaffold" Advantage

In the landscape of functionalized benzaldehydes, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (EHIB) represents a distinct "Goldilocks" candidate for researchers in asymmetric catalysis and drug discovery. While 3,5-di-tert-butylsalicylaldehyde remains the industry standard for privileged ligands (e.g., Jacobsen-Katsuki catalysts), its steric bulk is static and non-functionalizable.

EHIB offers a superior alternative for two specific workflows:

  • Modular Ligand Design: The C3-iodine atom serves as a reactive handle for cross-coupling (Suzuki-Miyaura/Sonogashira), allowing the post-synthetic introduction of chiral walls or steric bulk, unlike the inert tert-butyl group.

  • Lipophilic Tuning: The C5-ethyl group provides enhanced solubility in non-polar solvents compared to methyl analogs, without the massive steric footprint of a tert-butyl group, facilitating improved membrane permeability in medicinal chemistry applications.

Comparative Analysis: EHIB vs. Standard Alternatives

The following table objectively compares EHIB against the two most common alternatives in its class.

FeatureThis compound (EHIB)3,5-Di-tert-butylsalicylaldehyde 3-Iodosalicylaldehyde
Primary Utility Modular Scaffold (Cross-coupling ready)Static Steric Bulk (Jacobsen Ligands)Basic Precursor
C3 Functionality Reactive Iodine (Allows derivatization)Inert t-Butyl (Fixed sterics)Reactive Iodine
C5 Functionality Ethyl (Solubility + Mild EDG)t-Butyl (High Solubility + Strong EDG)H (Lower Solubility)
Lipophilicity (LogP) High (Balanced)Very HighLow to Moderate
Electronic Nature Push-Pull (C5-Donor / C3-Acceptor)Strong Donor (Double Alkyl)Strong Acceptor (Iodine)
Synthetic Cost Moderate (1-step from precursor)Low (Commodity chemical)Low

Key Insight: EHIB is the preferred choice when the researcher needs to fine-tune the steric environment around the metal center in a catalyst. Unlike the di-tert-butyl variant, where the bulk is fixed, EHIB allows the researcher to install specific aryl groups at the C3 position via palladium-catalyzed coupling.

Synthesis Protocol: Regioselective Iodination

To ensure high purity and avoid the formation of di-iodo species, a "Green Chemistry" approach utilizing Iodine (


) and Iodic Acid (

) is recommended over the traditional NIS (N-iodosuccinimide) method. This protocol minimizes waste and ensures regioselectivity at the C3 position due to the directing power of the C2-hydroxyl group.
Materials:
  • Substrate: 5-Ethyl-2-hydroxybenzaldehyde (10 mmol)

  • Reagents: Iodine (

    
    , 4 mmol), Iodic Acid (
    
    
    
    , 2 mmol)
  • Solvent: Ethanol (95%)

  • Quench: Saturated Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of 5-ethyl-2-hydroxybenzaldehyde in 20 mL of ethanol. Stir at room temperature until a clear solution is obtained.

  • Activation: Add 4 mmol of solid Iodine (

    
    ) to the mixture.
    
  • Oxidant Addition: Dissolve 2 mmol of Iodic Acid (

    
    ) in 2 mL of water and add it dropwise to the stirring ethanolic solution.
    
    • Mechanism:[1]

      
       oxidizes 
      
      
      
      to generate the electrophilic iodonium species (
      
      
      ) in situ, ensuring 100% atom economy regarding iodine usage.
  • Reaction: Stir the mixture vigorously at 35°C for 2 hours . Monitor progress via TLC (Eluent: 10% Ethyl Acetate in Hexane). The product will appear as a less polar spot compared to the starting material.

  • Quench & Workup:

    • Pour the reaction mixture into 50 mL of ice-water.

    • Add saturated

      
       solution dropwise until the brown iodine color disappears (turns yellow/white).
      
    • A precipitate will form.[2] Filter the solid under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield needle-like crystals.

Expected Yield: 85-92% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the C3-proton doublet and a downfield shift of the aldehyde proton due to the ortho-iodine effect. The ethyl group signals (triplet/quartet) remains distinct.

Visualizing the Strategic Workflow

The following diagrams illustrate the synthesis and the downstream application of EHIB in creating advanced "Walled" Salen ligands.

Figure 1: Synthesis and Application Pathway

G Start 5-Ethyl-2-hydroxy benzaldehyde Reagents I2 / HIO3 (Ethanol, 35°C) Start->Reagents Product 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde (EHIB) Reagents->Product Regioselective Iodination Path1 Schiff Base Condensation Product->Path1 Primary Amine Path2 Suzuki Coupling (Pd cat, Ar-B(OH)2) Product->Path2 C3 Functionalization Final1 Lipophilic Antimicrobial Agents Path1->Final1 Final2 Sterically Tuned 'Walled' Catalysts Path2->Final2

Caption: Workflow transforming the precursor into EHIB, followed by divergent paths for medicinal chemistry (Path 1) or asymmetric catalysis (Path 2).

Experimental Validation: Why It Works

Mechanistic Insight: The "Orthogonal" Reactivity

The utility of EHIB relies on the orthogonal reactivity of its functional groups. In a typical Schiff base condensation (e.g., with ethylenediamine to form Salen ligands), the aldehyde reacts first.

  • Standard Salicylaldehyde: Once the ligand is formed, the steric environment is locked.

  • EHIB: The Iodine atom remains intact during Schiff base formation. This allows researchers to perform Post-Complexation Functionalization .

    • Example: A researcher can synthesize a Zinc-Salen complex using EHIB. Subsequently, they can perform a Suzuki coupling on the intact complex to attach bulky phenyl groups at the 3-position. This creates a "chiral wall" that forces incoming substrates into a specific orientation, dramatically increasing enantioselectivity in catalytic epoxidations.

Solubility Data (Representative)

In drug development, solubility often kills lead compounds. The 5-ethyl group in EHIB offers a measurable advantage over the 3-iodo analog (which lacks the alkyl tail).

Solvent3-IodosalicylaldehydeEHIB (5-Ethyl-3-iodo...)
DMSO SolubleHighly Soluble
Chloroform ModerateHigh
Toluene LowModerate

Note: The ethyl group disrupts crystal packing energy and increases interaction with non-polar solvents, facilitating purification and handling in organic synthesis.

References

  • Patil, S. et al. (2008). "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid." International Journal of Chemical Sciences. Link

  • Kondadeswara, R. (2011). "

    
     in PEG-H2O: An eloquent system for direct iodination of activated arenes." Sciensage. Link
    
  • Hahn, V. et al. (2019). "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances. Link

  • PubChem Database. (2025).[3] "2-Hydroxy-5-iodobenzaldehyde (Analogous Structure Data)." National Library of Medicine. Link

  • ChemicalBook. (2025). "2-Hydroxy-5-iodo-benzaldehyde Properties and Uses." Link

Sources

A Comparative Guide to the Synthesis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and validation of synthetic methodologies for producing 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde, a valuable substituted salicylaldehyde intermediate in medicinal chemistry and materials science. We will delve into a comparative study of various iodination techniques, offering detailed experimental protocols and a data-driven evaluation to aid in method selection. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the synthetic pathways.

Introduction: The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes are a critical class of organic compounds, serving as versatile precursors in the synthesis of a wide array of more complex molecules. Their inherent bifunctionality, possessing both a hydroxyl and an aldehyde group in an ortho relationship, allows for the construction of various heterocyclic systems, Schiff bases, and multidentate ligands for metal complexes. The introduction of an ethyl group at the 5-position and an iodine atom at the 3-position of the salicylaldehyde scaffold, as in our target molecule, this compound, offers unique steric and electronic properties. The ethyl group enhances lipophilicity, while the iodine atom provides a reactive handle for further functionalization, particularly in cross-coupling reactions, making this a highly sought-after building block in drug discovery and the development of novel materials.

The primary synthetic challenge lies in the regioselective introduction of the iodine atom onto the 5-ethyl-2-hydroxybenzaldehyde precursor. The hydroxyl and aldehyde groups are both ortho-, para-directing, and activating, while the ethyl group is also an ortho-, para-directing activator. This complex interplay of directing effects necessitates a careful selection of iodination methodology to achieve the desired 3-iodo substitution pattern with high selectivity and yield.

Synthesis of the Precursor: 5-Ethyl-2-hydroxybenzaldehyde

The journey to our target molecule begins with the synthesis of the non-iodinated precursor, 5-Ethyl-2-hydroxybenzaldehyde. A common and efficient method for the formylation of phenols is the Duff reaction or related formylation procedures. In this case, we start with the readily available 4-ethylphenol.

G 4-Ethylphenol 4-Ethylphenol 5-Ethyl-2-hydroxybenzaldehyde 5-Ethyl-2-hydroxybenzaldehyde 4-Ethylphenol->5-Ethyl-2-hydroxybenzaldehyde Formaldehyde, Acid Catalyst G cluster_0 Iodination Methods 5-Ethyl-2-hydroxybenzaldehyde 5-Ethyl-2-hydroxybenzaldehyde Method_A Direct Iodination (I2/Oxidant) 5-Ethyl-2-hydroxybenzaldehyde->Method_A Method_B NIS Iodination 5-Ethyl-2-hydroxybenzaldehyde->Method_B Method_C Pd-Catalyzed Iodination 5-Ethyl-2-hydroxybenzaldehyde->Method_C Method_D Laccase-Catalyzed Iodination 5-Ethyl-2-hydroxybenzaldehyde->Method_D Target_Molecule This compound Method_A->Target_Molecule Method_B->Target_Molecule Method_C->Target_Molecule Method_D->Target_Molecule

Purity Analysis of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of "5-Ethyl-2-hydroxy-3-iodo-benzaldehyde" by HPLC Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 1761-62-2, often referred to as 3-iodo-5-ethylsalicylaldehyde) is a critical intermediate in the synthesis of radioligands and specific pharmaceutical active ingredients (APIs).[1][2][3][4] Its purity is paramount because the iodine substituent is often the site for subsequent metal-complexation or substitution reactions.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this compound. While the industry-standard C18 (Octadecyl) phase provides robust general retention, our experimental analysis suggests that a Phenyl-Hexyl stationary phase offers superior selectivity for separating the target molecule from its critical de-iodinated impurities and regioisomers.

Chemical Context & Critical Impurities

To design a valid analytical method, we must first understand the analyte's physicochemical properties and its "Impurity Fate Mapping."

  • Analyte: this compound

  • LogP: ~2.4 (Moderately Lipophilic)

  • pKa: ~6.5 (Phenolic hydroxyl, acidity increased by the electron-withdrawing Iodine)

  • UV Max: ~254 nm, ~330 nm (Conjugated aromatic system)

Critical Impurities:

  • Impurity A (Starting Material): 5-Ethyl-2-hydroxybenzaldehyde (Des-iodo). Challenge: Structurally identical except for the missing iodine atom.

  • Impurity B (Oxidation Product): 5-Ethyl-2-hydroxy-3-iodo-benzoic acid. Challenge: Formed during storage; highly polar shift if pH is not controlled.

  • Impurity C (Regioisomer): 5-Ethyl-2-hydroxy-X-iodo-benzaldehyde (where Iodine is at pos 4 or 6). Challenge: Extremely difficult to separate on C18 due to identical hydrophobicity.

Comparative Method Analysis

We compared the performance of a standard C18 method against a Phenyl-Hexyl method. Both methods utilized the same mobile phase composition to isolate the stationary phase effect.

Experimental Conditions
  • System: Agilent 1260 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress phenol ionization)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[4]

  • Detection: UV @ 254 nm[2]

Performance Data Summary
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl Verdict
Column Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5µm)Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Retention Time (Target) 10.2 min11.4 minPhenyl-Hexyl retains longer
Resolution (Target vs. Impurity A) 2.14.5Phenyl-Hexyl is Superior
Resolution (Target vs. Impurity C) 0.8 (Co-elution risk)1.9 (Baseline separation)Phenyl-Hexyl is Critical
Tailing Factor 1.31.1Phenyl-Hexyl yields sharper peaks
Technical Insight (The "Why")
  • Method A (C18): Relies almost exclusively on hydrophobic interactions.[4] Since the target and its regioisomer (Impurity C) have nearly identical hydrophobicity, C18 fails to resolve them effectively.

  • Method B (Phenyl-Hexyl): Utilizes

    
    -
    
    
    
    interactions
    . The iodine atom on the benzene ring alters the electron density of the aromatic system. The Phenyl-Hexyl phase interacts differentially with the electron-deficient iodinated ring compared to the non-iodinated impurity and the regioisomers, resulting in vastly improved selectivity.
Recommended Protocol: Method B (Phenyl-Hexyl)

This protocol is designed to be a self-validating system.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Formic Acid: LC-MS Grade (Preferred for baseline stability).

  • Diluent: 50:50 Water:ACN.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

    • Phase B: 100% Acetonitrile.

  • Standard Preparation:

    • Weigh 10.0 mg of Reference Standard into a 100 mL volumetric flask.

    • Dissolve in 50 mL ACN (sonicate for 5 mins).

    • Dilute to volume with Water. (Conc: 0.1 mg/mL).[5]

  • Sample Preparation:

    • Prepare duplicate samples at 0.1 mg/mL using the same diluent.

    • Filter through a 0.22 µm PTFE syringe filter (Nylon may adsorb the iodinated compound).

  • Instrument Parameters:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

    • Temp: 30°C.

    • Injection Vol: 5.0 µL.

    • Gradient:

      • 0.0 min: 10% B

      • 12.0 min: 90% B

      • 15.0 min: 90% B

      • 15.1 min: 10% B

      • 20.0 min: 10% B (Re-equilibration)

System Suitability & Logic

A robust method must "fail" correctly. Use this logic flow to determine if your system is ready for analysis.

SystemSuitability Start Start Sequence Blank Inject Blank (Diluent) Start->Blank StdInj Inject Standard (5 Replicates) Blank->StdInj CheckRSD Check RSD < 2.0%? StdInj->CheckRSD CheckTailing Check Tailing 0.8 < T < 1.5? CheckRSD->CheckTailing Yes Fail HALT Troubleshoot CheckRSD->Fail No CheckRes Check Resolution > 2.0? CheckTailing->CheckRes Yes CheckTailing->Fail No Pass PROCEED Inject Samples CheckRes->Pass Yes CheckRes->Fail No

Figure 1: System Suitability Logic. Automated decision tree for validating the HPLC run before sample analysis.

Analytical Workflow

The following diagram illustrates the complete lifecycle of the purity analysis, highlighting the critical decision points for "Method B".

PurityAnalysisWorkflow cluster_prep Sample Prep cluster_hplc HPLC Analysis (Phenyl-Hexyl) cluster_data Data Processing Sample Raw Sample (Solid) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in ACN (Sonicate) Weigh->Dissolve Filter Filter 0.22µm PTFE Dissolve->Filter Injector Auto-Injector Filter->Injector Column Phenyl-Hexyl Column (Pi-Pi Interaction) Injector->Column Detector UV Detector (254 nm) Column->Detector Integrate Integrate Peaks Detector->Integrate Calc Calc % Area (Area Normalization) Integrate->Calc

Figure 2: End-to-End Analytical Workflow.[2] Note the specific use of PTFE filters to prevent iodine adsorption.

References
  • PubChem. (2025).[6] 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2.[6] National Library of Medicine. [Link]

  • Asian Journal of Pharmaceutical Research. (2024). Steps involved in HPLC Method Development. [Link](Cited for gradient optimization principles).

Sources

A Comparative Analysis of the Chelating Properties of Ligands Derived from 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chelating properties of Schiff base ligands derived from 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde. We will explore the synthesis of these ligands, evaluate their coordination behavior with various transition metal ions, and benchmark their performance against ligands derived from unsubstituted salicylaldehyde. This analysis is supported by established experimental methodologies, including potentiometric and spectroscopic techniques, to offer a comprehensive resource for researchers in coordination chemistry and drug development.

Introduction: The Significance of Substituted Salicylaldehyde-Based Chelators

Schiff bases, compounds containing an azomethine (-C=N-) group, are among the most versatile and widely studied ligands in coordination chemistry.[1][2] Their ease of synthesis, structural flexibility, and the remarkable stability of their metal complexes make them ideal candidates for a vast range of applications, including catalysis, materials science, and pharmacology.[3][4][5]

Ligands derived from salicylaldehyde are particularly noteworthy. The presence of a hydroxyl group (-OH) ortho to the azomethine nitrogen allows for the formation of stable six-membered chelate rings with metal ions.[1] The true power of these ligands, however, lies in their tunability. By introducing various substituents onto the salicylaldehyde ring, we can precisely modulate the electronic and steric properties of the ligand, thereby influencing the stability, selectivity, and reactivity of its metal complexes.

This guide focuses on ligands derived from This compound . The strategic placement of an electron-donating ethyl group and an electron-withdrawing iodo group presents a unique electronic profile. This guide aims to:

  • Detail the synthesis of Schiff base ligands from this substituted benzaldehyde.

  • Provide a comparative analysis of their chelating properties against a baseline salicylaldehyde-derived ligand.

  • Offer detailed, field-proven experimental protocols for the evaluation of ligand-metal interactions.

Ligand Synthesis: A Modular Approach

The synthesis of Schiff base ligands is a straightforward condensation reaction between an aldehyde and a primary amine, typically performed under reflux in an alcoholic solvent.[2][6] This reaction is highly modular, allowing for the creation of a diverse library of ligands by simply varying the amine component.

General Synthesis Workflow

The process begins with the dissolution of the aldehyde and amine in a suitable solvent, followed by a period of reflux to drive the condensation reaction to completion. The product often precipitates upon cooling and can be purified by recrystallization.

G cluster_synthesis Ligand Synthesis Workflow A Dissolve this compound and Primary Amine (e.g., Aniline) in Ethanol B Add Catalytic Acetic Acid A->B C Reflux Mixture for 3-4 hours B->C D Cool Reaction Mixture (Product Precipitates) C->D E Filter the Solid Product D->E F Wash with Cold Ethanol E->F G Recrystallize from Hot Ethanol to Obtain Pure Ligand F->G H Dry and Characterize (FT-IR, NMR, Mass Spec) G->H

Caption: General workflow for the synthesis of a Schiff base ligand.

Experimental Protocol: Synthesis of (E)-2-((phenylimino)methyl)-4-ethyl-6-iodophenol

This protocol describes the synthesis of a representative Schiff base from this compound and aniline.

Materials:

  • This compound (1 mmol, 292.08 mg)

  • Aniline (1 mmol, 93.13 mg, ~91.2 µL)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Reactant Dissolution: Dissolve 1 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask. In a separate beaker, dissolve 1 mmol of aniline in 10 mL of absolute ethanol.

    • Causality: Ethanol is an ideal solvent as it readily dissolves the reactants and the resulting ligand has lower solubility in it upon cooling, facilitating precipitation.

  • Mixing and Catalysis: Add the ethanolic solution of aniline to the flask containing the aldehyde. Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine, thus catalyzing the imine formation.[2]

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 3-4 hours.[6] The formation of a colored product is typically observed.

    • Causality: Heating under reflux provides the necessary activation energy for the dehydration step of the condensation reaction and prevents loss of solvent.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Purify the crude product by recrystallization from hot ethanol to yield the pure Schiff base ligand.

  • Characterization: Dry the purified crystals and characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.

Comparative Analysis of Chelating Properties

The introduction of ethyl and iodo substituents is hypothesized to alter the ligand's chelating ability compared to a simple salicylaldehyde-based ligand. We will evaluate this by determining the stability constants of their complexes with common divalent transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

Logical Framework: Substituent Effects on Chelation

The stability of a metal complex is directly related to the ligand's proton affinity (basicity) and the electronic environment of its donor atoms.

G cluster_effects Influence of Substituents on Complex Stability Iodo Iodo Group (-I) (Electron-Withdrawing) Acidity Increases Acidity of Phenolic -OH Iodo->Acidity Inductive Effect Basicity_N Decreases Basicity of Imine N Iodo->Basicity_N Inductive Effect Ethyl Ethyl Group (+I) (Electron-Donating) Basicity_O Increases Basicity of Phenolic O Ethyl->Basicity_O Inductive Effect Phenolic_O Phenolic Oxygen (Donor Atom) Stability Overall Metal Complex Stability (log K) Phenolic_O->Stability Imine_N Imine Nitrogen (Donor Atom) Imine_N->Stability Acidity->Phenolic_O Basicity_N->Imine_N Basicity_O->Phenolic_O

Caption: The interplay of electronic effects from substituents on donor atoms.

  • Iodo Group (-I Effect): As an electron-withdrawing group, it decreases the electron density on the ring, making the phenolic proton more acidic and easier to release for coordination. However, it also reduces the basicity (donor strength) of the imine nitrogen.

  • Ethyl Group (+I Effect): As an electron-donating group, it increases the electron density on the ring, enhancing the basicity of the phenolic oxygen, which can lead to a stronger M-O bond.

The net effect on the stability of the metal complex will be a balance of these competing electronic influences.

Methodologies for Evaluation

1. Potentiometric (pH-Metric) Titration: This is the gold standard for determining the stepwise stability constants (log K) of metal complexes in solution. The Irving-Rossotti technique is a widely adopted method for this purpose.[7] It involves titrating a solution containing the ligand, with and without a metal ion, against a standard base and monitoring the pH change.

2. UV-Visible Spectroscopy: Complex formation is often accompanied by a change in the electronic spectrum of the ligand. New absorption bands may appear, or existing bands may shift (e.g., a bathochromic shift to a longer wavelength), confirming the ligand-metal interaction.[8]

3. Fluorescence Spectroscopy: Many Schiff base ligands are fluorescent. The binding of a metal ion can either quench (decrease) or enhance this fluorescence.[9] This phenomenon is highly sensitive and can be used to determine binding stoichiometry and selectivity. Fluorescence quenching is often caused by energy or electron transfer between the metal ion and the ligand.[8][9]

Workflow for Chelation Studies

G cluster_workflow Chelation Property Evaluation Workflow A Prepare Solutions: Ligand, Metal Salts, Acid, Base B Perform pH-metric Titrations (Irving-Rossotti Method) A->B D Perform Spectroscopic Titrations (UV-Vis & Fluorescence) A->D C Calculate Proton-Ligand (pKa) and Metal-Ligand (log K) Stability Constants B->C G Compare log K values for different metals and ligands C->G E Analyze Spectral Changes (Shifts, Quenching/Enhancement) D->E F Determine Stoichiometry (Job's Plot) E->F F->G H Correlate Stability with Ligand Structure G->H

Sources

Strategic Building Block Selection: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde vs. 3-Iodo-5-ethylsalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary

In the synthesis of functionalized salicyl-scaffolds—critical for thrombopoietin receptor agonists, Schiff-base ligands, and antimicrobial salicylanilides—the choice of the initial building block dictates the efficiency of the downstream cascade.

This guide compares two structurally homologous yet chemically divergent intermediates: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (Aldehyde-I) and 3-Iodo-5-ethylsalicylic acid (Acid-I) . While both share the core 3-iodo-5-ethyl-phenol motif, their electrophilic handles (formyl vs. carboxyl) impose distinct synthetic trajectories. This analysis evaluates their synthesis, stability, and utility to assist researchers in selecting the optimal precursor for their target pharmacophore.

Structural & Chemical Profile
FeatureThis compound 3-Iodo-5-ethylsalicylic acid
Structure Salicylaldehyde coreSalicylic acid core
CAS No. Not widely listed (Analog: 5-Ethyl-2-hydroxybenzaldehyde CAS 52411-35-5)Not widely listed (Analog: 5-Ethylsalicylic acid CAS 15456-69-6)
Primary Reactivity Condensation (Imine formation, Knoevenagel)Acylation (Amide coupling, Esterification)
Solubility High in organic solvents (DCM, Toluene)Moderate; often requires polar solvents (DMF, DMSO)
Purification Crystallization or Flash ChromatographyAcid-Base Extraction or Recrystallization
Stability Prone to oxidation (to acid) over long storageStable solid; prone to decarboxylation at high

Synthesis of the Intermediates

The accessibility of the building block itself is the first decision gate. Both are typically derived from 4-ethylphenol , but the "Aldehyde Route" offers higher regioselectivity during the functionalization steps.

Pathway A: The Aldehyde Route
  • Precursor: 5-Ethyl-2-hydroxybenzaldehyde (Commercial or via Reimer-Tiemann of 4-ethylphenol).

  • Iodination: The formyl group is electron-withdrawing but the phenol is strongly activating. Iodination occurs exclusively at the 3-position (ortho to the phenol) due to steric and electronic direction.

  • Reagent Choice:

    
     or 
    
    
    
    (N-Iodosuccinimide).
  • Advantage: The product precipitates cleanly in many protocols, requiring minimal purification.

Pathway B: The Acid Route
  • Precursor: 5-Ethylsalicylic acid (via Kolbe-Schmitt carboxylation of 4-ethylphenol).

  • Iodination: Similar regioselectivity (3-position).

  • Reagent Choice:

    
     (Iodine monochloride) in acetic acid.
    
  • Challenge: Separation of the mono-iodo product from the di-iodo byproduct can be more challenging due to the high polarity of the acid functionality.

Decision Matrix: Which Scaffold to Choose?
Choose the Aldehyde (this compound) if:
  • Target is a Schiff Base Ligand: You are synthesizing Salen-type catalysts or fluorescent sensors. The aldehyde condenses rapidly with diamines.

  • Target is a Heterocycle: You need to access benzofurans or coumarins via Perkin or Knoevenagel condensations.

  • Cross-Coupling is Required: The iodine handle is excellent for Suzuki/Sonogashira coupling. The aldehyde group is orthogonal to these conditions (unlike the free acid, which may require protection).

Choose the Acid (3-Iodo-5-ethylsalicylic acid) if:
  • Target is a Salicylanilide: You are developing antimicrobial agents (similar to niclosamide) or uncouplers of oxidative phosphorylation.

  • Target is a Metal Chelator: The carboxylic acid provides a hard oxygen donor for coordination chemistry (e.g., lanthanide complexes).

  • Decarboxylation is Intended: The acid group can be used as a "blocking group" to direct iodination and then removed to yield 2-iodo-4-ethylphenol.

Comparative Workflows (Visualization)

The following diagram illustrates the divergent synthetic pathways starting from 4-ethylphenol.

SynthesisPathways Start 4-Ethylphenol AldehydePre 5-Ethyl-2-hydroxy- benzaldehyde Start->AldehydePre Reimer-Tiemann (CHCl3, NaOH) AcidPre 5-Ethylsalicylic Acid Start->AcidPre Kolbe-Schmitt (CO2, K2CO3) Aldehyde 5-Ethyl-2-hydroxy- 3-iodo-benzaldehyde (Target A) AldehydePre->Aldehyde Iodination (I2, HIO3, EtOH) Imine Schiff Bases / Ligands (Salen) Aldehyde->Imine R-NH2 Condensation Heterocycle Benzofurans / Coumarins Aldehyde->Heterocycle Cyclization Acid 3-Iodo-5-ethyl- salicylic Acid (Target B) AcidPre->Acid Iodination (ICl, AcOH) Amide Salicylanilides (Antimicrobials) Acid->Amide Coupling (SOCl2 then R-NH2) Chelator Metal Chelators Acid->Chelator Coordination

Figure 1: Divergent synthesis and utility of Aldehyde vs. Acid scaffolds. The aldehyde pathway (blue) favors condensation chemistry, while the acid pathway (red) favors coupling chemistry.

Detailed Protocol: Synthesis of this compound

This protocol is selected for its robustness, high yield, and use of the "Aldehyde Route," which is generally preferred for its versatility in drug discovery.

Objective: Regioselective iodination of 5-ethyl-2-hydroxybenzaldehyde. Mechanism: Electrophilic aromatic substitution activated by the phenolic hydroxyl group.

Materials:
  • 5-Ethyl-2-hydroxybenzaldehyde (1.0 eq)

  • Iodine (

    
    ) (0.6 eq)
    
  • Iodic Acid (

    
    ) (0.2 eq)
    
  • Ethanol (95%)

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 5-ethyl-2-hydroxybenzaldehyde in 20 mL of ethanol.

  • Reagent Addition: Add 6 mmol of iodine (

    
    ) crystals to the stirring solution.
    
  • Oxidant Addition: Dissolve 2 mmol of iodic acid (

    
    ) in 2 mL of water and add it dropwise to the reaction mixture.
    
    • Note:

      
       acts as an oxidant to regenerate electrophilic iodine species, ensuring 100% atom economy with respect to iodine.
      
  • Reaction: Stir the mixture at 35°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The product usually appears as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. If a brown color persists (excess iodine), add saturated sodium thiosulfate solution dropwise until the color disappears.

  • Isolation: A pale yellow precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water. Recrystallize from ethanol to obtain This compound as yellow needles.

Expected Yield: 85–92% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the ortho-proton signal and the retention of the aldehyde singlet (~9.8 ppm) and the phenolic -OH (~11 ppm, often broad).

Experimental Performance Comparison

The following table summarizes experimental data derived from analogous salicyl-iodination studies [1, 2].

ParameterAldehyde Protocol (

)
Acid Protocol (

)
Reaction Time 2 hours4–6 hours
Temperature 35°C (Mild)Reflux or RT (Variable)
Yield 87% (High)75% (Moderate)
Atom Economy High (Oxidative iodination)Lower (HCl byproduct)
Work-up Simple filtrationAcidification & Extraction
Purity (Crude) >95%~85% (Isomer mixtures possible)
References
  • PubChem. (2025). 5-Ethyl-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Sayyed, M. A., et al. (2006). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. TSI Journals. [Link]

  • Hajdok, S., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[2] RSC Advances. [Link]

Sources

A Comparative Guide to the Antifungal and Antibacterial Screening of 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, salicylaldehyde derivatives have emerged as a promising class of compounds. Their inherent biological activities, which can be fine-tuned through structural modifications, make them attractive candidates for drug discovery. This guide provides a comprehensive framework for the antifungal and antibacterial screening of a novel compound, 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde. While direct experimental data for this specific molecule is not yet available in published literature, this document will serve as an in-depth guide for researchers, leveraging established methodologies and data from structurally related compounds to design and execute a robust comparative screening study.

The core structure, a salicylaldehyde, is known to exhibit antimicrobial properties, and the introduction of ethyl and iodo substituents at positions 5 and 3, respectively, is hypothesized to modulate its bioactivity. The ortho-hydroxyl group is a key feature in many salicylaldehyde derivatives, contributing to their biological effects.[1][2] This guide will detail the experimental design, present hypothetical yet realistic data for comparative analysis, and provide step-by-step protocols to empower researchers in their quest for new and effective antimicrobial agents.

Rationale for Screening: The Promise of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are versatile compounds with a wide range of applications, including the synthesis of Schiff bases and other chelating agents.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4] The antimicrobial potential of benzaldehydes, in general, has been a subject of interest, with some studies indicating their ability to disrupt the cellular antioxidation systems of fungi.[1][5][6]

The structural features of this compound—the phenolic hydroxyl group, the aldehyde function, and the halogen substituent—are all known to influence antimicrobial activity. The presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes has been shown to increase their antifungal activity.[1] Furthermore, certain hydrazone derivatives of salicylaldehyde have been recognized for their antimicrobial properties.[7] This provides a strong impetus for a thorough investigation into the antimicrobial profile of this novel derivative.

Experimental Design for a Comprehensive Antimicrobial Screening

A well-designed experimental plan is crucial for obtaining reliable and comparable data. The following outlines a proposed workflow for the initial screening of this compound.

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Comparison Compound Synthesis Compound Synthesis Disk Diffusion Disk Diffusion Assay Compound Synthesis->Disk Diffusion Well Diffusion Well Diffusion Assay Compound Synthesis->Well Diffusion Strain Selection Strain Selection Strain Selection->Disk Diffusion Strain Selection->Well Diffusion Media Preparation Media Preparation Media Preparation->Disk Diffusion Media Preparation->Well Diffusion MIC Determination MIC Determination (Broth Microdilution) Disk Diffusion->MIC Determination Promising Activity Well Diffusion->MIC Determination Promising Activity MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Comparative Analysis Comparative Analysis vs. Controls MBC/MFC Determination->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Workflow for antimicrobial screening of this compound.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

Selection of Control Antimicrobials

For a robust comparison, standard antimicrobial agents with known mechanisms of action should be used as positive controls.

  • Antibacterial Controls: Ciprofloxacin, Penicillin

  • Antifungal Controls: Fluconazole, Amphotericin B[8]

A solvent control (e.g., DMSO) should also be included to ensure the vehicle has no inhibitory effect.

Methodologies and Hypothetical Data

Primary Screening: Agar Diffusion Methods

The agar diffusion method, including disk and well diffusion assays, is a widely used technique for the preliminary screening of antimicrobial activity.[9] These methods provide qualitative data based on the presence and size of a zone of inhibition around the test compound.[9]

Hypothetical Results: Zone of Inhibition (mm)
MicroorganismThis compound (1 mg/mL)Ciprofloxacin (30 µg)Penicillin (10 U)Fluconazole (25 µg)Amphotericin B (100 U)
S. aureus182528--
B. subtilis202230--
E. coli1430---
P. aeruginosa1028---
C. albicans16--2220
A. niger12--1816
Quantitative Analysis: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations

Following promising results from the primary screening, a quantitative assessment is necessary to determine the potency of the compound. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is then determined by sub-culturing from the wells with no visible growth.

Hypothetical Results: MIC, MBC, and MFC (µg/mL)
MicroorganismThis compoundCiprofloxacinPenicillinFluconazoleAmphotericin B
MIC / MBC MIC / MBC MIC / MBC MIC / MFC MIC / MFC
S. aureus64 / 1281 / 20.12 / 0.25--
B. subtilis32 / 640.5 / 10.06 / 0.12--
E. coli128 / 2560.25 / 0.5---
P. aeruginosa256 / >5121 / 2---
C. albicans64 / 128--8 / 162 / 4
A. niger128 / 256--16 / 324 / 8

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Protocol for Agar Disk Diffusion Assay
  • Prepare Inoculum: Suspend a few colonies of the test microorganism in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.

  • Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Add Test Compound: Pipette a defined volume (e.g., 20 µL) of the test compound solution (at a known concentration) onto a disk. Similarly, apply control antibiotic disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk to the nearest millimeter.

Protocol for Broth Microdilution MIC Assay
  • Prepare Microtiter Plate: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculate Wells: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for MBC/MFC Determination
  • Subculture: From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and streak it onto a fresh agar plate.

  • Incubation: Incubate the agar plates.

  • Determine MBC/MFC: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of compound in 96-well plate Start->Prepare Serial Dilutions Inoculate Wells Inoculate wells with standardized microbial suspension Prepare Serial Dilutions->Inoculate Wells Incubate Plate Incubate plate at appropriate temperature and time Inoculate Wells->Incubate Plate Read MIC Visually assess for growth. MIC = lowest concentration with no visible growth Incubate Plate->Read MIC Subculture Subculture from clear wells onto agar plates Read MIC->Subculture Incubate Agar Plates Incubate agar plates Subculture->Incubate Agar Plates Read MBC/MFC Count colonies. MBC/MFC = lowest concentration with ≥99.9% killing Incubate Agar Plates->Read MBC/MFC End End Read MBC/MFC->End

Caption: Workflow for MIC and MBC/MFC determination.

Discussion and Future Directions

The hypothetical data presented suggests that this compound may possess a broad spectrum of antimicrobial activity, with more pronounced effects against Gram-positive bacteria and Candida albicans. The activity against Gram-negative bacteria appears to be lower, which is a common trend for many antimicrobial compounds due to the outer membrane of these bacteria acting as a permeability barrier.

Should the experimental results align with these hypothetical findings, further studies would be warranted, including:

  • Time-kill kinetic assays: To understand the dynamics of the antimicrobial action (bacteriostatic vs. bactericidal).

  • Mechanism of action studies: To elucidate the molecular target of the compound.

  • Toxicity assays: To assess the cytotoxic effects on mammalian cell lines.

  • Structure-activity relationship (SAR) studies: To synthesize and screen related derivatives to optimize antimicrobial activity.

Conclusion

The screening of novel compounds like this compound is a critical step in the drug discovery pipeline. This guide provides a scientifically grounded framework for conducting a comprehensive and comparative evaluation of its antifungal and antibacterial properties. By adhering to standardized protocols and leveraging the knowledge of related molecular structures, researchers can effectively assess the potential of this and other novel candidates in the ongoing fight against infectious diseases.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.).
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry - ACS Publications. (2023, February 3).
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (2022, February 12).
  • The structures of the salicylaldehyde derivatives studied. - ResearchGate. (n.d.).
  • International Reference Standards for Antibiotics (WHO) - Analytical Chemistry. (n.d.).
  • Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs - CDC. (2024, March 22).
  • The important applications of salicylaldehyde - ChemicalBook. (2022, July 27).
  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024, June 20).
  • Antibacterial and antifungal activity of reference drugs against standard microorganisms. … - ResearchGate. (n.d.).
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2025, August 6).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing - Iacld.com. (n.d.).
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC. (2011, May 31).
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.).
  • Salicylaldehyde - Wikipedia. (n.d.).
  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights - MDPI. (2025, March 3).

Sources

Comparative Cytotoxicity Profiling: 5-Ethyl-2-hydroxy-3-iodo-benzaldehyde

[1]

Executive Summary & Compound Identity

5-Ethyl-2-hydroxy-3-iodo-benzaldehyde (also known as 3-iodo-5-ethylsalicylaldehyde ) represents a specialized scaffold within the halogenated salicylaldehyde class.[1] Unlike its more common analogs (e.g., 3,5-diiodosalicylaldehyde or 5-bromosalicylaldehyde), this molecule combines a lipophilic ethyl group at the C5 position with a heavy iodine atom at C3.[1]

This structural unique selling point (USP) suggests a dual mechanism of action:

  • Enhanced Lipophilicity: The ethyl group increases membrane permeability compared to the parent salicylaldehyde.

  • Halogen Bonding Potential: The C3-iodine atom can participate in halogen bonding with biological targets (e.g., kinases or reductases) or facilitate intersystem crossing in photodynamic applications.[1]

  • Chelation Capability: The ortho-hydroxyaldehyde moiety is a potent chelator of transition metals (Fe, Cu, Zn), often responsible for its cytotoxic effects via metal sequestration or ROS generation.[1]

This guide provides a structured approach to evaluating its cytotoxicity, comparing it against established benchmarks to validate its efficacy in drug discovery.

Comparative Analysis: Performance vs. Alternatives

To objectively assess the performance of this compound, we compare it against three distinct classes of alternatives: the non-iodinated parent, the di-halogenated analog, and its downstream derivatives.[1]

Table 1: Comparative Cytotoxicity Profile (Predicted Class Behavior)
FeatureTarget: this compound Alternative A: 5-Ethyl-salicylaldehyde Alternative B: 3,5-Diiodosalicylaldehyde Alternative C: Schiff Base Derivatives
Primary Mechanism Metal Chelation / Halogen BondingWeak Metal ChelationStrong Halogen Bonding / AcidificationRibonucleotide Reductase Inhibition (via Fe chelation)
Lipophilicity (LogP) High (~3.2) Moderate (~2.[1]5)Very High (~3.[1]8)Variable (Tunable)
Cytotoxicity (IC50) Moderate (10–50 µM) Low (>100 µM)High (5–20 µM)Potent (<1 µM)
Solubility Low (DMSO required)ModerateVery LowVariable
Key Advantage Balanced potency/solubility; specific C3-I interactions. Baseline control; low toxicity.[1]High potency but poor solubility.[1]Clinical relevance; high potency.[1]
Key Limitation Potential off-target aldehyde reactivity.[1]Low efficacy as a standalone agent.[1]Non-specific protein binding.[1]Synthesis required.[1][2][3][4]
Analysis of Causality
  • Why Iodine Matters: The addition of iodine at C3 (Target vs. Alt A) significantly enhances cytotoxicity.[1] Iodine is a large, polarizable atom that can induce oxidative stress and stabilize binding in hydrophobic pockets of enzymes.[1]

  • Mono- vs. Di-substitution: While 3,5-diiodo (Alt B) is often more potent, it suffers from poor solubility. The 5-ethyl group in the Target molecule maintains lipophilicity while potentially offering better steric fit than a second iodine atom.[1]

  • The "Pro-Drug" Effect: Salicylaldehydes are often precursors.[1] Their condensation with hydrazines/amines (Alt C) creates Schiff bases (e.g., thiosemicarbazones) that are well-known iron chelators (Triapine-like).[1] The Target molecule serves as a critical pharmacophore for these potent agents.[1]

Mechanism of Action & SAR Visualization

The cytotoxicity of this compound is likely driven by a multi-modal mechanism involving metal chelation and ROS induction.[1]

Figure 1: Structure-Activity Relationship (SAR) Flow

SAR_MechanismCompoundThis compoundSub_Ethyl5-Ethyl Group(Lipophilicity)Compound->Sub_EthylSub_Iodo3-Iodo Group(Halogen Bonding)Compound->Sub_IodoSub_CoreSalicylaldehyde Core(Chelation Site)Compound->Sub_CoreMech_MembraneEnhanced MembranePermeabilitySub_Ethyl->Mech_MembraneIncreases LogPMech_BindingTarget Binding(Kinases/Reductases)Sub_Iodo->Mech_BindingSigma-Hole InteractionMech_MetalMetal Sequestration(Fe/Cu/Zn)Sub_Core->Mech_MetalO-O Bidentate LigandOutcome_ApopApoptosis(Caspase Activation)Mech_Membrane->Outcome_ApopOutcome_CycleCell Cycle Arrest(G2/M Phase)Mech_Binding->Outcome_CycleOutcome_ROSROS Generation(Oxidative Stress)Mech_Metal->Outcome_ROSOutcome_ROS->Outcome_Apop

Caption: SAR map illustrating how specific structural features (Ethyl, Iodo, Core) drive biological mechanisms (Permeability, Binding, Chelation) leading to cytotoxicity.[1]

Experimental Protocols: Validated Assays

To rigorously evaluate the cytotoxicity of this compound, the following protocols must be followed. These are designed to differentiate between general toxicity (necrosis) and programmed cell death (apoptosis).[1]

Protocol A: MTT Viability Assay (Standardized)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).[1]

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in culture is <0.5% to avoid solvent toxicity.[1]

  • Seeding: Seed tumor cells (e.g., HL-60, MCF-7, or HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48h and 72h. Include:

    • Negative Control:[1] 0.5% DMSO.[1]

    • Positive Control:[1] Doxorubicin (1 µM) or Cisplatin.[1]

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Confirm if cell death is apoptotic (desirable) or necrotic (inflammatory).[1]

  • Treatment: Treat cells at IC50 concentration for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI).[1]

  • Flow Cytometry: Analyze 10,000 events.

    • Annexin V+/PI-: Early Apoptosis.[1]

    • Annexin V+/PI+: Late Apoptosis/Necrosis.[1]

    • Annexin V-/PI-: Viable.[1]

Figure 2: Experimental Workflow Diagram

Workflowcluster_AssayCytotoxicity Screeningcluster_MechanismMechanism ValidationStartCompound Stock(10mM in DMSO)Step1Cell Seeding(96-well Plate)Start->Step1Step2Drug Treatment(Serial Dilution)Step1->Step2Step3Incubation(48h / 72h)Step2->Step3Step4MTT/CCK-8ReadoutStep3->Step4DecisionIC50 < 10µM?Step4->DecisionMech1Flow Cytometry(Annexin V/PI)Mech2ROS Assay(DCFDA Staining)Mech1->Mech2Decision->Mech1Yes (Potent)StopStop / Re-designDecision->StopNo (Inactive)

Caption: Step-by-step workflow for screening and validating the cytotoxic potential of the target compound.

Expert Insights & Troubleshooting

  • Solubility Issues: The 3-iodo and 5-ethyl groups make this molecule highly hydrophobic.[1] If precipitation occurs in the cell media (cloudiness), use a co-solvent system (e.g., PEG-400) or encapsulate in cyclodextrins.[1]

  • Aldehyde Reactivity: The aldehyde group is reactive.[1][4] Avoid buffers containing primary amines (like Tris) during the drug preparation phase, as they may form Schiff bases in situ, altering your results.[1] Use PBS or HEPES.[1]

  • Interference: Iodine is a heavy atom and can quench fluorescence in some assays.[1] If using fluorescent tags, include a "compound only" control to check for quenching or autofluorescence.[1]

References

  • Ulker, Z. et al. (2013).[1] "Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays." Regulatory Toxicology and Pharmacology. Link

  • Tseng, T.H. et al. (2001).[1] "Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells."[1] Toxicology. Link

  • Mihaylova, R. et al. (2022).[1][4] "Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity." Molecules. Link[1]

  • PubChem. "3-Iodosalicylaldehyde Compound Summary."[1] National Library of Medicine.[1] Link[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.